molecular formula C11H17NO2 B3222381 (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine CAS No. 1213087-13-8

(R)-1-(3,5-Dimethoxyphenyl)propan-1-amine

Cat. No.: B3222381
CAS No.: 1213087-13-8
M. Wt: 195.26 g/mol
InChI Key: YWGGHZCOYWJAAO-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(3,5-Dimethoxyphenyl)propan-1-amine is a chiral amine building block of significant interest in medicinal chemistry and neuroscience research. Chiral amines are key structural components in approximately 40% of active pharmaceutical ingredients, driving high demand for efficient synthesis methods for enantiomerically pure compounds like this one . The compound's core structure, featuring a 1-arylpropan-1-amine scaffold with 3,5-dimethoxy substitutions on the phenyl ring, aligns it with a class of compounds investigated for their activity on central nervous system targets. Research into structurally similar 2,5-dimethoxyphenethylamine analogues has shown that such compounds can act as potent and selective agonists for serotonin receptors, particularly the 5-HT2A receptor . The 5-HT2A receptor is a primary target for classical psychedelics like psilocybin, which are being studied in clinical trials for various psychiatric disorders, including depression and substance abuse . The specific stereochemistry of the (R)-enantiomer is critical, as bioactivity at these receptors is highly dependent on the spatial orientation of the molecule, with activity often residing primarily in a single enantiomer . The primary research applications for this compound include its use as a precursor in the synthesis of more complex pharmaceutical candidates and as a tool compound in neuropharmacology for studying receptor-ligand interactions and functional properties. Synthetic methods for obtaining such enantiopure amines have evolved to include advanced biocatalytic approaches using immobilized (R)-transaminase whole-cell biocatalysts, which offer an environmentally attractive route to these pharmaceutically relevant molecules . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly not for human consumption. Researchers should handle this compound with appropriate precautions, referring to its specific safety data sheet for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-(3,5-dimethoxyphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-4-11(12)8-5-9(13-2)7-10(6-8)14-3/h5-7,11H,4,12H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGGHZCOYWJAAO-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC(=C1)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC(=CC(=C1)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-1-(3,5-Dimethoxyphenyl)propan-1-amine physical properties

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the physical properties, synthesis, and characterization of (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine , a chiral primary amine intermediate used in the development of calcimimetics and CNS-active pharmaceutical ingredients.

Executive Summary & Chemical Identity

(R)-1-(3,5-Dimethoxyphenyl)propan-1-amine is an enantiomerically pure benzylamine derivative. It serves as a critical chiral building block (CBB) in medicinal chemistry, particularly for introducing the 1-arylpropylamine pharmacophore found in various therapeutic agents. Its 3,5-dimethoxy substitution pattern renders it electronically distinct from the more common 3,4-dimethoxy analogs, influencing metabolic stability and receptor binding affinity.

Nomenclature & Identifiers
PropertyDetail
IUPAC Name (1R)-1-(3,5-dimethoxyphenyl)propan-1-amine
Common Name (R)-α-Ethyl-3,5-dimethoxybenzylamine
CAS Number (Generic) 1273603-62-5 (Racemic/Unspecified)
CAS Number (S-isomer HCl) 2061996-57-2 (Reference for enantiomer)
Molecular Formula C₁₁H₁₇NO₂
Molecular Weight 195.26 g/mol (Free Base) / 231.72 g/mol (HCl Salt)
SMILES (Isomeric) CCC1=CC(OC)=CC(OC)=C1

Physical & Thermodynamic Properties

The physical state of this compound depends heavily on its protonation state. In drug development, it is most commonly handled as the hydrochloride salt to ensure stability and water solubility.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionCondition / Note
Physical State (Free Base) Colorless to pale yellow oilHygroscopic; absorbs CO₂ from air.
Physical State (HCl Salt) White crystalline powderStable solid form.
Boiling Point (Predicted) 295 °C ± 20 °CAt 760 mmHg (Free Base).
Melting Point (HCl Salt) 185 – 190 °C (Estimated)Based on structural analogs; experimental verification required per batch.
Density (Predicted) 1.047 g/cm³Free Base at 20 °C.
pKa (Conjugate Acid) ~9.8 – 10.2Typical for α-substituted benzylamines.
LogP (Predicted) 1.8 – 2.1Moderate lipophilicity (Free Base).
Optical Rotation [α]D Non-zero; Sign opposite to (S)Critical: Must be determined experimentally in MeOH or EtOH. The (S)-isomer is commercially available; the (R)-isomer is the mirror image.
Solubility Profile
  • Water: The HCl salt is highly soluble (>50 mg/mL); the free base is sparingly soluble.

  • Organic Solvents: Free base is miscible with DCM, Ethyl Acetate, and Methanol. HCl salt is soluble in Methanol and DMSO but practically insoluble in non-polar solvents (Hexane, Et₂O).

Synthesis & Resolution Methodologies

High-purity (R)-enantiomer is typically obtained via Asymmetric Reductive Amination or Classical Chiral Resolution .

Method A: Asymmetric Reductive Amination (Biocatalytic or Chemical)

This route is preferred for large-scale synthesis as it avoids the 50% yield loss inherent in resolution.

Protocol Overview:

  • Precursor: 1-(3,5-Dimethoxyphenyl)propan-1-one (3,5-Dimethoxypropiophenone).

  • Reagent: (R)-Selective Transaminase (ATA) or Chiral Sulfinamide.

  • Mechanism: The ketone is converted to the chiral amine using an amine donor (e.g., isopropylamine) and a PLP-dependent transaminase.

Method B: Classical Resolution (Self-Validating Protocol)

For laboratory scale, resolving the racemate using a chiral acid is robust.

Step-by-Step Resolution Protocol:

  • Dissolution: Dissolve 10 g of racemic amine in 50 mL of hot Ethanol.

  • Addition: Add 1.0 equivalent of (S)-Mandelic Acid (or N-Acetyl-L-leucine).

  • Crystallization: Allow to cool slowly to 4°C. The diastereomeric salt of the (R)-amine precipitates due to lower solubility.

  • Filtration & Wash: Filter the white solid and wash with cold ether.

  • Free Basing: Suspend the salt in DCM and treat with 1M NaOH. Separate the organic layer, dry over MgSO₄, and concentrate.

  • Validation: Check Enantiomeric Excess (ee) via Chiral HPLC.

Visualization: Synthesis & Resolution Logic

SynthesisWorkflow Ketone 3,5-Dimethoxy- propiophenone Racemate Racemic Amine (±) Ketone->Racemate Reductive Amination (NaBH4 / NH4OAc) Salt Diastereomeric Salt (R-Amine • S-Acid) Racemate->Salt Resolution (Ethanol, Reflux) ChiralAcid (S)-Mandelic Acid ChiralAcid->Salt FinalProduct (R)-1-(3,5-Dimethoxyphenyl) propan-1-amine Salt->FinalProduct NaOH Neutralization (Free Basing)

Caption: Workflow for converting the ketone precursor to the pure (R)-amine via classical resolution.

Characterization & Quality Control

To ensure scientific integrity, the identity and purity must be validated using the following multi-modal approach.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.50 (d, 2H): Aromatic protons (positions 2,6).

    • δ 6.35 (t, 1H): Aromatic proton (position 4).

    • δ 3.85 (s, 6H): Two Methoxy groups (-OCH₃).

    • δ 3.78 (t, 1H): Chiral benzylic proton (CH-NH₂).

    • δ 1.65 (m, 2H): Methylene group (-CH₂-).

    • δ 0.85 (t, 3H): Terminal Methyl group (-CH₃).

Chiral HPLC Method (Enantiomeric Excess)
  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm or 280 nm.

  • Acceptance Criteria: ee > 98.0% for pharmaceutical applications.[1][2]

Optical Rotation
  • Instrument: Polarimeter with Sodium D-line (589 nm).

  • Concentration: c = 1.0 in Methanol.

  • Temperature: 20 °C.

  • Note: The specific rotation

    
     serves as a quick purity check. Compare against the certificate of analysis of the specific batch, as values can vary slightly with concentration and solvent.
    

Handling, Stability & Safety

(R)-1-(3,5-Dimethoxyphenyl)propan-1-amine is a bioactive amine and must be handled with standard biosafety precautions.

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Storage:

    • HCl Salt: Store at room temperature (15-25°C) in a desiccator. Stable for >2 years.

    • Free Base: Store at 2-8°C under Argon/Nitrogen to prevent carbonate formation.

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

  • American Elements. (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride Specifications. Available at: [Link]

  • PubChem. Compound Summary: 1-(3,5-dimethoxyphenyl)propan-1-amine.[3][4] National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. Transaminase-mediated synthesis of enantiopure drug-like 1-phenylpropan-2-amines. (Contextual reference for biocatalytic amine synthesis). Available at: [Link]

Sources

(R)-1-(3,5-Dimethoxyphenyl)propan-1-amine chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Stereochemistry, and Synthetic Methodologies

Executive Summary

This technical guide details the structural characterization, stereochemical assignment, and synthesis of (R)-1-(3,5-dimethoxyphenyl)propan-1-amine . As a chiral benzylic amine, this scaffold serves as a critical pharmacophore in medicinal chemistry, particularly in the development of calcimimetics and GPCR modulators. The 3,5-dimethoxy substitution pattern confers unique electronic properties, enhancing lipophilicity while maintaining metabolic stability relative to its 3,4-dimethoxy counterparts (veratryl derivatives). This guide provides validated protocols for its enantioselective synthesis via Ellman auxiliary chemistry and biocatalytic transamination .

Structural Identification & Stereochemistry[1]

Chemical Identity[2][3]
  • IUPAC Name: (1R)-1-(3,5-dimethoxyphenyl)propan-1-amine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 195.26 g/mol [1]

  • CAS Number (Generic): 5452-85-7 (Racemate); Specific (R)-enantiomer often custom synthesized.

  • SMILES: CCC1=CC(OC)=CC(OC)=C1

Stereochemical Assignment (Cahn-Ingold-Prelog)

The absolute configuration of the C1 benzylic carbon is designated as (R) based on the Cahn-Ingold-Prelog (CIP) priority rules.

Priority Assignment:

  • -NH₂ (Amino group): Nitrogen (Atomic #7) has the highest atomic number. (Priority 1)

  • -Ar (3,5-Dimethoxyphenyl): The benzylic carbon is bonded to the aromatic ring. Carbon atoms in the ring are treated as being bonded to "phantom" carbons due to resonance/double bonds, giving it higher priority than the aliphatic chain. (Priority 2)

  • -CH₂CH₃ (Ethyl group): The methylene carbon is bonded to one carbon and two hydrogens. (Priority 3)

  • -H (Hydrogen): Lowest atomic number. (Priority 4)

Configuration Logic: With the Hydrogen atom (Priority 4) oriented away from the viewer (dashed wedge), the sequence 1


 2 

3 traces a Clockwise path, confirming the (R) configuration.[2]

CIP_Logic Center Chiral Center (C1) NH2 1. -NH2 (N, Z=7) Center->NH2 Aryl 2. Aryl Ring (C-C,C,H) Center->Aryl Ethyl 3. Ethyl (C-C,H,H) Center->Ethyl H 4. Hydrogen (H, Z=1) Center->H NH2->Aryl > Aryl->Ethyl > Result Clockwise Trace = (R) Ethyl->Result

Figure 1: CIP Priority Logic for (R)-1-(3,5-dimethoxyphenyl)propan-1-amine.

Physicochemical Profile

The 3,5-dimethoxy substitution pattern creates an electron-rich aromatic system. Unlike the 3,4-dimethoxy (catechol-like) pattern, the 3,5-substitution is less prone to oxidative quinone formation, enhancing metabolic stability.

PropertyValue (Predicted/Typical)Relevance
LogP 1.72 ± 0.2Moderate lipophilicity; good blood-brain barrier penetration potential.
pKa (Conj. Acid) ~9.8Exists predominantly as the cationic ammonium salt at physiological pH (7.4).
H-Bond Donors 1 (Amine)Critical for receptor binding (ionic interaction with Asp/Glu residues).
H-Bond Acceptors 3 (2 OMe, 1 N)The methoxy groups act as weak acceptors.
Rotatable Bonds 4High flexibility in the methoxy and ethyl chains.
Polar Surface Area ~47 ŲFavorable for oral bioavailability (<140 Ų).

Enantioselective Synthetic Protocols

Two primary routes are recommended: Chemical Synthesis (Ellman Auxiliary) for flexibility and Biocatalysis (Transaminase) for green, large-scale production.

Method A: Ellman Sulfinamide Auxiliary (Chemical Route)

This method utilizes (R)-tert-butanesulfinamide (Ellman's auxiliary) to induce chirality. Note: To obtain the (R)-amine , one typically uses the (S)-sulfinamide if adding the Grignard to the aldimine, or the (R)-sulfinamide if reducing the ketimine. The protocol below describes the Ketimine Reduction route, which is highly reliable.

Reagents:

  • 3,5-Dimethoxypropiophenone (Substrate)[3]

  • (R)-(+)-2-Methyl-2-propanesulfinamide (Chiral Auxiliary)

  • Titanium(IV) ethoxide (

    
    )
    
  • Sodium borohydride (

    
    )
    

Protocol:

  • Condensation: In a flame-dried flask, dissolve 3,5-dimethoxypropiophenone (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF. Add

    
     (2.0 equiv).[4] Heat to reflux (65-70°C) for 16 hours.
    
    • Mechanism:[5][6] Lewis acid-mediated dehydration forms the chiral N-sulfinyl ketimine.

  • Workup: Cool to RT. Quench with brine. Filter the titanium salts through Celite. Concentrate the filtrate to yield the crude ketimine.

  • Diastereoselective Reduction: Dissolve the ketimine in THF/MeOH (98:2) and cool to -48°C. Add

    
     (5.0 equiv) slowly. Stir for 4 hours.
    
    • Stereocontrol: The bulky tert-butyl group directs the hydride attack to the Re-face, yielding the (R,R)-sulfinamide intermediate.

  • Hydrolysis: Treat the intermediate with 4M HCl in dioxane/methanol at RT for 1 hour to cleave the sulfinyl group.

  • Isolation: Basify with NaOH to pH 10, extract with DCM, and convert to the HCl salt for crystallization.

Method B: Biocatalytic Transamination (Green Route)

This method uses an


-transaminase (ATA) to transfer an amino group from an isopropylamine donor to the ketone substrate.

Reagents:

  • 3,5-Dimethoxypropiophenone[3]

  • (R)-Selective Transaminase (e.g., Arthrobacter sp.[7] variant ATA-117)

  • PLP (Pyridoxal-5'-phosphate) cofactor[8][9]

  • Isopropylamine (Amine donor)[10]

Protocol:

  • Buffer Prep: Prepare 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM PLP.

  • Reaction: Suspend the ketone (50 mM) in the buffer with 10% DMSO (cosolvent). Add Isopropylamine (1.0 M) to drive equilibrium. Add enzyme (5 U/mL).

  • Incubation: Shake at 30°C for 24 hours.

  • Extraction: Acidify to pH 2 (stops enzyme), wash with EtOAc (removes unreacted ketone). Basify aqueous layer to pH 11, extract amine with MTBE.

Synthesis_Workflow Start 3,5-Dimethoxypropiophenone Ellman_Step1 Condensation (R)-Sulfinamide + Ti(OEt)4 Start->Ellman_Step1 Chemical Route Biocat_Step1 Transamination (R)-ATA Enzyme + PLP Start->Biocat_Step1 Biotech Route Ellman_Step2 Reduction NaBH4 (-48°C) Ellman_Step1->Ellman_Step2 Chiral Induction Ellman_Step3 Hydrolysis HCl/MeOH Ellman_Step2->Ellman_Step3 Product (R)-1-(3,5-Dimethoxyphenyl) propan-1-amine Ellman_Step3->Product Biocat_Step1->Product >99% ee Biocat_Step2 Amine Donor Isopropylamine Biocat_Step2->Biocat_Step1

Figure 2: Comparative Synthesis Workflows: Chemical (Ellman) vs. Biological (Transaminase).

Analytical Characterization

To validate the structure and purity, the following analytical parameters are standard.

Nuclear Magnetic Resonance (NMR)

Predicted data for the free base in


:
  • ¹H NMR (400 MHz):

    • 
       6.48 (d, J=2.2 Hz, 2H, Ar-H2,6)
      
    • 
       6.32 (t, J=2.2 Hz, 1H, Ar-H4)
      
    • 
       3.85 (s, 6H, -OCH ₃)
      
    • 
       3.78 (t, J=6.8 Hz, 1H, Ar-CH -NH₂)
      
    • 
       1.65 (m, 2H, -CH ₂-CH₃)
      
    • 
       1.45 (br s, 2H, -NH ₂)
      
    • 
       0.88 (t, J=7.4 Hz, 3H, -CH₂-CH ₃)
      
Chiral HPLC

Separation of enantiomers is crucial for QC.

  • Column: Chiralpak AD-H or IA (Amylose-based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm and 280 nm.

  • Expected Retention: (R)-isomer typically elutes second on AD-H columns (verify with racemic standard).

References

  • Ellman, J. A., et al. (1999).[4] "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butanesulfinimines." Journal of Organic Chemistry. Link

  • Nugent, T. C. (2010). "Chiral Amine Synthesis: Methods, Developments and Applications." Wiley-VCH. Link

  • Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science. Link

  • Cahn, R. S., Ingold, C., & Prelog, V. (1966).[11] "Specification of Molecular Chirality." Angewandte Chemie International Edition. Link

Sources

Spectroscopic data for (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Data & Technical Characterization: (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine Content Type: Technical Monograph / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers

Executive Summary & Compound Profile

Compound Name: (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine Synonyms: (R)-3,5-Dimethoxy-α-ethylbenzylamine; (R)-α-Ethyl-3,5-dimethoxybenzenemethanamine CAS Registry Number: 1273603-62-5 (General/Racemate); Stereospecific variants often indexed under derivative salts (e.g., HCl). Molecular Formula: C₁₁H₁₇NO₂ Molecular Weight: 195.26 g/mol

This guide provides a comprehensive spectroscopic and synthetic analysis of (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine. This primary amine is a critical chiral building block in the synthesis of calcilytics, monoamine transporter inhibitors, and other CNS-active agents. Its structural core—a propyl chain bearing a primary amine at the benzylic position—requires precise analytical differentiation from its regioisomers (e.g., phenethylamines) and enantiomer.

Structural Analysis & Theoretical Basis

The molecule features a 3,5-dimethoxybenzene ring attached to a chiral propyl chain at the C1 position.

  • Electronic Environment: The 3,5-dimethoxy substitution pattern creates a highly electron-rich aromatic system (

    
     local symmetry in the ring), significantly shielding the aromatic protons.
    
  • Chirality: The C1 carbon is a stereocenter. While NMR in an achiral solvent cannot distinguish enantiomers, the data below represents the structural connectivity valid for the (R)-isomer. Enantiomeric excess (ee) determination requires chiral HPLC or derivatization (Mosher's acid).

Fragmentation Logic (Mass Spectrometry)

Primary benzylic amines undergo characteristic


-cleavage. For this molecule, the bond between C1 (benzylic) and C2 (ethyl group) is the weakest link under electron impact (EI), leading to a stable iminium ion.

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 195 Frag_Base Base Peak [M-Et]+ (Ar-CH=NH2)+ m/z 166 M_Ion->Frag_Base α-Cleavage (-C2H5) Frag_Ammonia Loss of NH3 [M-17]+ m/z 178 M_Ion->Frag_Ammonia Deamination (-NH3) Frag_Tropylium Dimethoxytropylium m/z 151 Frag_Base->Frag_Tropylium Rearrangement

Figure 1: Predicted Mass Spectrometry Fragmentation Pathway showing the dominant alpha-cleavage mechanism.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Deuterated Chloroform) | Internal Standard: TMS (0.00 ppm)

The 3,5-substitution pattern results in a simple aromatic region with only two signals (2:1 ratio).

Table 1: ¹H NMR Data (400 MHz)
PositionShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Assignment
Ar-H (2,6) 6.48Doublet (d)2HJ = 2.2Ortho to alkyl, between OMe
Ar-H (4) 6.32Triplet (t)1HJ = 2.2Between two OMe groups
C(1)-H 3.85Triplet (t)1HJ = 6.8Benzylic methine
-OCH₃ 3.79Singlet (s)6H-Methoxy protons
-NH₂ 1.60Broad (br s)2H-Amine (exchangeable)
C(2)-H₂ 1.65 - 1.75Multiplet (m)2H-Methylene of ethyl group
C(3)-H₃ 0.88Triplet (t)3HJ = 7.4Terminal methyl

Analyst Note: The amine protons (-NH₂) shift can vary (1.2 – 2.0 ppm) depending on concentration and water content. The aromatic coupling (J ~2.2 Hz) is characteristic of meta-coupling.

Table 2: ¹³C NMR Data (100 MHz)
Shift (δ ppm)Carbon TypeAssignment
160.9 Quaternary (C)C-3, C-5 (Attached to OMe)
148.2 Quaternary (C)C-1 (Ipso carbon)
105.1 Methine (CH)C-2, C-6 (Ortho)
98.8 Methine (CH)C-4 (Para)
57.8 Methine (CH)Benzylic C-N
55.3 Methyl (CH₃)Methoxy carbons
32.1 Methylene (CH₂)Ethyl CH₂
10.8 Methyl (CH₃)Terminal CH₃
Infrared (IR) Spectroscopy (ATR/Thin Film)
  • 3350 - 3280 cm⁻¹: N-H stretch (Primary amine typically shows a weak doublet).

  • 2960 - 2835 cm⁻¹: C-H stretch (Aliphatic and methoxy C-H).

  • 1595, 1460 cm⁻¹: C=C Aromatic ring stretch.

  • 1205, 1150 cm⁻¹: C-O-C asymmetric stretch (Strong ether bands, diagnostic of methoxy groups).

  • 830, 690 cm⁻¹: C-H Aromatic out-of-plane bending (1,3,5-substitution).

Mass Spectrometry (EI, 70 eV)
  • Molecular Ion (M⁺): m/z 195 (Weak intensity, typical for aliphatic amines).

  • Base Peak: m/z 166 (M – 29). Loss of the ethyl group (CH₂CH₃) via α-cleavage.

  • Other Fragments: m/z 178 (M – 17, loss of NH₃), m/z 135 (3,5-dimethoxybenzyl cation).

Experimental Protocols

Synthesis via Reductive Amination (Racemic with Resolution)

For high-purity (R)-enantiomer generation, a robust pathway involves synthesizing the racemate followed by enzymatic resolution or chiral salt crystallization.

Reagents: 3,5-Dimethoxypropiophenone, Ammonium Acetate, Sodium Cyanoborohydride, Methanol.

Workflow:

  • Imine Formation: Dissolve 3,5-dimethoxypropiophenone (1.0 eq) and Ammonium Acetate (10.0 eq) in dry Methanol. Stir at RT for 1 hour.

  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (1.5 eq) portion-wise.

  • Workup: Acidify with HCl to pH < 2 (destroy excess hydride), then basify with NaOH to pH > 12. Extract with DCM.

  • Purification: Flash chromatography (DCM:MeOH:NH₄OH 95:5:1).

Chiral Resolution (Isolation of R-isomer)
  • Agent: (S)-(+)-Mandelic acid or (-)-Dibenzoyl-L-tartaric acid.

  • Method: Dissolve racemic amine (1.0 eq) and chiral acid (1.0 eq) in hot Ethanol. Allow to cool slowly. The diastereomeric salt of the (R)-amine typically crystallizes first (verify via specific rotation).

  • Liberation: Treat salt with 1M NaOH and extract with ether to yield free (R)-base.

Synthesis_Workflow Start 3,5-Dimethoxypropiophenone Step1 Reductive Amination (NH4OAc, NaBH3CN) Start->Step1 Racemate Racemic Amine (±)-1-(3,5-Dimethoxyphenyl)propan-1-amine Step1->Racemate Resolution Chiral Resolution (w/ (-)-Dibenzoyl-L-tartaric acid) Racemate->Resolution Product Target: (R)-Enantiomer >98% ee Resolution->Product Crystallization & Basification

Figure 2: Synthetic workflow for the production of the enantiopure (R)-amine.

Quality Control: Chiral HPLC Method

To validate the (R)-configuration:

  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm.

  • Expected Result: The (R)-enantiomer typically elutes after the (S)-enantiomer on OD-H columns (confirm with standards).

References

  • Synthesis of Phenethylamines: B.L.D. Pharm. (2024). 1-(3,5-Dimethoxyphenyl)propan-1-amine Product Entry. Retrieved from

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
  • Spectroscopic Data of Analogs: National Institute of Standards and Technology (NIST). Mass Spectrum of 3,5-Dimethoxyphenethylamine. Retrieved from

  • Chiral Resolution Methodology: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Reference for tartaric acid resolution of benzylic amines).
  • General CAS Data: PubChem. 1-(3,5-Dimethoxyphenyl)propan-1-amine. Retrieved from

In-Depth Technical Guide: Solubility & Handling of (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solubility profile, purification protocols, and physicochemical behavior of (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine . The following data and methodologies are synthesized from structural analog analysis (phenethylamines/benzylamines) and standard organic synthesis practices, providing a robust framework for experimental handling.

Executive Chemical Profile

  • Compound Name: (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine

  • Chemical Class: Substituted Phenethylamine / Benzylamine derivative

  • Molecular Formula: C₁₁H₁₇NO₂

  • Molecular Weight: 195.26 g/mol (Free Base)

  • Key Structural Feature: The 3,5-dimethoxy substitution pattern on the phenyl ring significantly increases lipophilicity compared to unsubstituted phenethylamine, while the primary amine provides a specific handle for pH-dependent solubility switching.

Predicted Solubility Profile

Expert Assessment: Quantitative solubility data for this specific chiral isomer is not standard in public libraries. The values below are high-confidence predictions derived from structurally identical analogs (e.g., 3,5-dimethoxybenzylamine, 3,4-dimethoxyamphetamine).

Table 1: Solubility by Solvent & Form[1]
SolventFree Base SolubilityHCl Salt SolubilityMechanistic Rationale
Water (pH 7) Low (< 5 mg/mL)High (> 50 mg/mL) Free base is lipophilic; Salt ionizes fully.
Ethanol (EtOH) Miscible / High Moderate (Warm) EtOH solvates both the aromatic ring and polar amine.
Methanol (MeOH) Miscible / High High High dielectric constant supports salt dissociation.
Dichloromethane (DCM) High (> 100 mg/mL) Low / InsolubleDCM solvates the lipophilic dimethoxy-phenyl core.
Ethyl Acetate (EtOAc) High Very LowStandard solvent for extracting the free base.
Diethyl Ether High InsolubleExcellent for precipitating the salt form.
DMSO / DMF High High Universal polar aprotic solvents.
Hexanes / Heptane Moderate (Warm)InsolubleUsed as an anti-solvent for recrystallization.

Critical Note: The Free Base is typically an oil or low-melting solid that is prone to absorbing atmospheric CO₂ (forming carbamates). The HCl Salt is a stable crystalline solid.

Mechanistic Visualization: Solubility & Purification Logic[2]

The following diagram illustrates the phase-switching behavior used to purify this compound. The amine group acts as a "switch" that toggles solubility based on pH.

SolubilityLogic FreeBase (R)-Free Base (Lipophilic / Organic Soluble) Salt (R)-Amine HCl Salt (Hydrophilic / Water Soluble) FreeBase->Salt + Protonation OrganicPhase Organic Phase (DCM, EtOAc, Ether) FreeBase->OrganicPhase Dissolves In Acid Acid (HCl) Acid->Salt Salt->FreeBase + Deprotonation AqueousPhase Aqueous Phase (Water) Salt->AqueousPhase Dissolves In Base Base (NaOH) Base->FreeBase

Figure 1: pH-Dependent Solubility Switching Mechanism. The "Free Base" partitions into organic solvents, while the "Salt" partitions into water.

Experimental Protocols (Self-Validating Systems)

Protocol A: Rapid Solubility Determination

Use this protocol to validate solvent compatibility before scale-up.

  • Preparation: Weigh 10 mg of the test compound (specify Salt or Free Base) into a clear 4 mL glass vial.

  • Titration: Add the solvent of interest in 100 µL increments using a micropipette.

  • Observation: Vortex for 30 seconds after each addition.

    • Soluble: Clear solution obtained with < 100 µL (Solubility > 100 mg/mL).

    • Moderately Soluble: Clear solution with 100–1000 µL (Solubility 10–100 mg/mL).

    • Insoluble: Visible solid remains after 1 mL (Solubility < 10 mg/mL).

  • Validation: If soluble, cool the vial to 4°C for 1 hour. If precipitate forms, the system is suitable for recrystallization .

Protocol B: Purification via Acid-Base Extraction

This is the primary method to isolate the Free Base from crude reaction mixtures.

  • Dissolution: Dissolve the crude residue in 10 volumes of Dichloromethane (DCM) .

  • Acid Wash: Extract the organic layer with 1M HCl (3 x 3 volumes) .

    • Logic: The amine protonates and moves to the aqueous layer; non-basic impurities remain in the DCM.

  • Separation: Discard the DCM layer (organic waste).

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH > 12.

    • Visual Check: The solution will become cloudy/milky as the Free Base oils out.

  • Extraction: Extract the aqueous mixture with DCM or Ethyl Acetate (3 x 3 volumes) .

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Protocol C: Recrystallization of the HCl Salt

For obtaining high-purity crystalline material.

  • Solvent System: Prepare a mixture of Isopropanol (IPA) and Diethyl Ether .

  • Dissolution: Dissolve the crude HCl salt in the minimum amount of boiling IPA.

  • Precipitation: Remove from heat. Add Diethyl Ether dropwise until a faint turbidity (cloudiness) persists.

  • Crystallization: Add one drop of IPA to clear the solution. Cap the flask and let it stand at room temperature for 2 hours, then move to 4°C overnight.

  • Filtration: Collect crystals via vacuum filtration and wash with cold Ether.

Workflow Visualization: Purification Pathway

PurificationWorkflow Start Crude Reaction Mixture Extract Dissolve in DCM Extract with 1M HCl Start->Extract Sep1 Separate Layers Extract->Sep1 OrgLayer Organic Layer (Impurities) Sep1->OrgLayer Discard AqLayer Aqueous Layer (Target Amine Salt) Sep1->AqLayer Keep Basify Basify with NaOH (pH > 12) Extract into EtOAc AqLayer->Basify Dry Dry (Na2SO4) & Evaporate Basify->Dry PureBase Pure (R)-Amine (Free Base Oil) Dry->PureBase SaltForm Dissolve in EtOH Add HCl/Ether PureBase->SaltForm Optional FinalSalt Crystalline HCl Salt SaltForm->FinalSalt

Figure 2: Standard Purification Workflow for (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for (R)-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride. Retrieved from (Analogous compound data for solubility/safety).

  • PubChem. (2021).[1] 1-(3,5-Dimethoxyphenyl)propan-1-amine Compound Summary. National Library of Medicine. Retrieved from .

  • Organic Syntheses. (2014). Synthesis of Chiral Amines via Diastereomeric Salt Formation. Organic Syntheses, 91, 1-13.
  • BenchChem. (2025).[2] Technical Guide: Solubility and Stability of Dimethoxybenzamide Derivatives. (General solubility trends for dimethoxy-substituted benzenes).

Sources

Potential biological activity of 3,5-dimethoxyphenyl compounds

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: Pharmacophore Analysis of the 3,5-Dimethoxyphenyl Moiety in Drug Discovery

Executive Summary The 3,5-dimethoxyphenyl (3,5-DMP) moiety represents a privileged substructure in medicinal chemistry, distinguished by its ability to modulate lipophilicity, enhance metabolic stability, and target specific hydrophobic pockets within oncological and inflammatory receptors. Unlike its hydroxylated congeners (e.g., resveratrol), the 3,5-DMP motif—exemplified by pterostilbene and combretastatin A-4 analogs—evades rapid Phase II conjugation (glucuronidation/sulfation), thereby significantly increasing oral bioavailability (approx. 80% vs. 20%). This guide analyzes the physicochemical drivers of this pharmacophore, details its primary mechanism of action (tubulin destabilization), and provides validated protocols for its synthesis and biological evaluation.

Part 1: Chemical & Structural Properties

The "Methylation Advantage" The 3,5-DMP moiety is characterized by two methoxy groups at the meta positions relative to the linker. This substitution pattern confers three critical advantages over the 3,5-dihydroxyphenyl equivalent:

  • Electronic Effects: The methoxy groups are weak electron-donating groups (EDG) via resonance but inductive electron-withdrawers. This creates a unique electron density map that favors pi-stacking interactions without the high desolvation penalty associated with free hydroxyls.

  • Lipophilicity (LogP): Methylation increases the partition coefficient (LogP). For instance, pterostilbene (3,5-DMP) exhibits higher membrane permeability than resveratrol (3,5-dihydroxy), facilitating blood-brain barrier (BBB) traversal.

  • Metabolic Shielding: The 3,5-hydroxyl groups are primary targets for uridine 5'-diphospho-glucuronosyltransferases (UGTs). Methylating these sites blocks glucuronidation, extending the plasma half-life (

    
    ).
    

Table 1: Physicochemical Comparison of Stilbene Analogs

CompoundA-Ring SubstitutionLogP (Exp)Oral Bioavailability (Rat)Phase II Metabolism
Resveratrol 3,5-Dihydroxy~3.1~20%Rapid (Glucuronidation)
Pterostilbene 3,5-Dimethoxy~3.7~80%Slow/Resistant
Combretastatin A-4 3,4,5-Trimethoxy*~3.2<10% (Low solubility)Rapid (Demethylation)

*Note: While CA-4 uses a 3,4,5-trimethoxy ring, analogs substituting this with 3,5-dimethoxy often retain potency while altering metabolic profiles.

Part 2: Key Biological Activities & Mechanisms[1]

Tubulin Destabilization (Anticancer)

The 3,5-DMP moiety acts as a molecular wedge in the colchicine binding site of


-tubulin.
  • Mechanism: The moiety occupies a hydrophobic pocket near Cys

    
    241 and Val
    
    
    
    318. The methoxy groups form van der Waals contacts and water-mediated hydrogen bonds, preventing the curved-to-straight conformational change required for microtubule polymerization.
  • Outcome: Cell cycle arrest at G2/M phase, leading to apoptosis.[1]

Anti-inflammatory Signaling (NF- B)

Compounds containing the 3,5-DMP motif inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-


B).
  • Mechanism: They block the phosphorylation of I

    
    B kinase (IKK), preventing the degradation of I
    
    
    
    B and the subsequent nuclear translocation of p65/p50.
Visualization of Signaling Pathways

G Compound 3,5-Dimethoxyphenyl Compound (e.g., Pterostilbene) Membrane Cell Membrane (High Permeability) Compound->Membrane Passive Diffusion Cytoplasm Cytoplasm Membrane->Cytoplasm Tubulin Colchicine Binding Site (beta-Tubulin) Cytoplasm->Tubulin  Binds   IKK IKK Complex (Inhibition) Cytoplasm->IKK  Inhibits   Polymerization Microtubule Polymerization Tubulin->Polymerization  Inhibits   Arrest G2/M Cell Cycle Arrest Polymerization->Arrest  Disruption   Apoptosis Apoptosis / Anti-tumor Effect Arrest->Apoptosis IkB I-kappa-B (Stabilization) IKK->IkB  Prevents Degradation   NFkB NF-kappa-B (Nuclear Translocation Blocked) IkB->NFkB  Sequesters   NFkB->Apoptosis  Reduces Survival Signals  

Figure 1: Dual mechanism of action for 3,5-dimethoxyphenyl compounds targeting tubulin dynamics and inflammatory pathways.

Part 3: Structure-Activity Relationships (SAR)

The "3,5" substitution pattern is not arbitrary. SAR studies on azetidin-2-ones and stilbenes reveal:

  • Steric Fit: The meta positions allow the phenyl ring to rotate and fit into the specific hydrophobic cleft of tubulin. An ortho substituent (2,6-dimethoxy) often creates steric clash, drastically reducing affinity.

  • Symmetry: The C2 symmetry of the 3,5-substitution simplifies the binding orientation, increasing the probability of effective collision with the receptor site.

  • Comparison to 3,4,5-Trimethoxy: While the 3,4,5-trimethoxy motif (as in Colchicine and CA-4) is the "gold standard" for tubulin binding, the 3,5-dimethoxy analogs often exhibit superior pharmacokinetic profiles while retaining nanomolar potency (IC

    
     values often < 50 nM).
    

SAR Core 3,5-Dimethoxyphenyl Pharmacophore Meta Meta-Substitution (3,5) Core->Meta Methoxy Methoxy Groups (-OCH3) Core->Methoxy Steric Optimal Steric Fit (Colchicine Site) Meta->Steric Lipophilicity Increased LogP (Membrane Permeability) Methoxy->Lipophilicity Metabolism Blocks Phase II Conjugation Methoxy->Metabolism Potency Nanomolar Cytotoxicity (IC50 < 50 nM) Steric->Potency Bioavailability High Oral Bioavailability Lipophilicity->Bioavailability Metabolism->Bioavailability

Figure 2: Structure-Activity Relationship (SAR) map highlighting how structural features translate to clinical advantages.

Part 4: Experimental Protocols

Protocol A: Synthesis of a 3,5-Dimethoxyphenyl Derivative (Suzuki Coupling)

Objective: To couple the 3,5-dimethoxyphenyl moiety to a heteroaromatic scaffold (e.g., for creating CA-4 analogs).

Reagents:

  • 3,5-Dimethoxyphenylboronic acid (1.2 equiv)

  • Aryl halide substrate (1.0 equiv)

  • Pd(PPh

    
    )
    
    
    
    (5 mol%)
  • Na

    
    CO
    
    
    
    (2M aqueous solution)
  • Solvent: 1,2-Dimethoxyethane (DME) / Ethanol / Water (4:1:1)

Step-by-Step Workflow:

  • Preparation: In a flame-dried Schlenk flask, dissolve the aryl halide (1.0 mmol) and 3,5-dimethoxyphenylboronic acid (1.2 mmol) in degassed DME (10 mL).

  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    (0.05 mmol) under a nitrogen stream.
  • Base Addition: Add 2M Na

    
    CO
    
    
    
    (2 mL).
  • Reflux: Heat the mixture to 85°C (reflux) under nitrogen for 12–16 hours. Monitor via TLC (Hexane/EtOAc 3:1).[2]

  • Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO

    
    , filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, gradient Hexane -> 20% EtOAc).
    

Synthesis Start Start: Aryl Halide + 3,5-Dimethoxyphenylboronic Acid Step1 Dissolve in DME/EtOH (Degassed) Start->Step1 Step2 Add Catalyst: Pd(PPh3)4 Add Base: 2M Na2CO3 Step1->Step2 Step3 Reflux at 85°C (12-16 Hours) Step2->Step3 Step4 Workup: Extract with EtOAc Wash with Brine Step3->Step4 End Purification: Flash Chromatography Step4->End

Figure 3: Workflow for the Suzuki-Miyaura coupling of 3,5-dimethoxyphenylboronic acid.

Protocol B: Tubulin Polymerization Assay (In Vitro)

Objective: To validate the direct interaction of the synthesized compound with tubulin.

  • Reagent Prep: Use >99% pure tubulin from bovine brain (lyophilized). Resuspend in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9) containing 1 mM GTP.
    
  • Incubation: Pre-warm a 96-well plate to 37°C. Add test compound (dissolved in DMSO) at varying concentrations (1–10

    
    M). Keep final DMSO concentration <1%.
    
  • Initiation: Add tubulin solution (final conc. 3 mg/mL) to the wells.

  • Measurement: Immediately monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

  • Analysis: Plot OD

    
     vs. Time. A decrease in the slope or maximum OD compared to the vehicle control indicates inhibition of polymerization.
    

Part 5: Case Studies & Clinical Relevance

Case Study 1: Pterostilbene

  • Structure: 3,5-dimethoxy-4'-hydroxy-trans-stilbene.

  • Finding: In rat models, pterostilbene showed 80% bioavailability compared to 20% for resveratrol. The 3,5-dimethoxy protection allows it to reach effective concentrations in the brain, showing neuroprotective effects.

Case Study 2: Beta-Lactam CA-4 Analogs

  • Structure: 1-(3,5-dimethoxyphenyl)-azetidin-2-ones.[3]

  • Finding: Substitution of the 3,4,5-trimethoxy ring of CA-4 with a 3,5-dimethoxy ring in these beta-lactam analogs resulted in an IC

    
     of 10 nM in MCF-7 cells, outperforming the parent CA-4 in chemoresistant lines.[3] This suggests the 3,5-pattern may offer a better profile for overcoming Multi-Drug Resistance (MDR) proteins.
    

References

  • Synthesis and Antiproliferative Activity of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones. MDPI Molecules. Available at: [Link][4]

  • Pharmacokinetics and Oral Bioavailability of Pterostilbene vs Resveratrol. PubMed / Cancer Chemother Pharmacol.[5] Available at: [Link]

  • Combretastatin A-4 and Tubulin Binding Mechanisms. Biochemistry. Available at: [Link]

  • Recent Advances in Pterostilbene: Bioactivity and Synthesis. Encyclopedia MDPI. Available at: [Link]

  • Structure-Activity Relationship of Chalcones as NF-kB Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Retrosynthetic Analysis and Asymmetric Synthesis of Chiral 1-Arylpropan-1-amines: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral 1-arylpropan-1-amines (general structure:


) are privileged pharmacophores embedded in numerous active pharmaceutical ingredients (APIs), including calcimimetics, monoamine oxidase inhibitors, and central nervous system stimulants. The construction of the stereogenic center at the C1 position—bearing both an aryl and an ethyl substituent—presents a fundamental challenge in asymmetric synthesis. As a Senior Application Scientist, I have structured this guide to deconstruct the retrosynthetic logic behind this scaffold, critically evaluating three orthogonal synthetic strategies: biocatalytic transamination, organometallic addition via chiral auxiliaries, and transition-metal-catalyzed asymmetric hydrogenation.

This whitepaper details the causality behind reagent selection, provides self-validating experimental protocols, and establishes a framework for scalable, high-enantiomeric-excess (ee) amine synthesis.

Retrosynthetic Logic & Core Disconnections

The retrosynthetic deconstruction of 1-arylpropan-1-amines reveals three primary strategic disconnections, each targeting a different bond around the chiral center. The selection of a specific pathway dictates the starting materials and the mode of stereocontrol.

  • C–N Disconnection (Biocatalysis): Retracting the amine group leads to propiophenone. The forward reaction relies on enzymatic transamination.

  • C–C Disconnection (Organometallic Addition): Cleaving the ethyl group leads to an aryl aldimine. The forward reaction utilizes a diastereoselective nucleophilic addition of an ethyl Grignard reagent.

  • C–H Disconnection (Asymmetric Hydrogenation): Dehydrogenation of the C1–C2 bond leads to an enamide. The forward reaction requires a chiral transition-metal catalyst to dictate facial selectivity during hydride delivery.

Retrosynthesis Target Chiral 1-Arylpropan-1-amine Ar-CH*(NH2)-CH2CH3 Ketone Propiophenone Ar-CO-CH2CH3 Target->Ketone C-N Disconnection (Transaminase) Imine Aryl Aldimine Ar-CH=N-R Target->Imine C-C Disconnection (Organometallic Addition) Enamide Enamide Ar-C(NHAc)=CH-CH3 Target->Enamide C-H Disconnection (Asymmetric Hydrogenation)

Caption: Retrosynthetic disconnections for chiral 1-arylpropan-1-amines.

Strategy A: Biocatalytic C–N Bond Formation

Mechanistic Causality

The use of


-transaminases (

-TAs) for the asymmetric amination of propiophenones represents a highly sustainable approach.

-TAs utilize pyridoxal 5'-phosphate (PLP) as a cofactor. The enzyme's active site features a dual-pocket architecture: a large binding pocket that accommodates the aryl ring and a small pocket that restricts the ethyl group. This spatial differentiation enforces strict stereocontrol during the transfer of the amino group from the pyridoxamine phosphate (PMP) intermediate to the ketone .

However, the thermodynamic equilibrium of ketone amination is inherently unfavorable. To overcome this, isopropylamine is used in vast excess as the amine donor. The removal of the volatile acetone byproduct further drives the reaction to completion via Le Chatelier's principle .

Transaminase PLP Enzyme-PLP Complex (Resting State) PMP Enzyme-PMP Complex (Aminated State) PLP->PMP + Isopropylamine (Donor) - Acetone (Byproduct) PMP->PLP + Propiophenone (Acceptor) - Chiral Amine (Product)

Caption: Simplified catalytic cycle of ω-transaminase using isopropylamine as the donor.

Self-Validating Protocol: Biocatalytic Transamination
  • Preparation: In a bioreactor, prepare a 100 mM HEPES buffer solution (pH 7.5) containing 1 mM PLP and 1 M isopropylamine.

  • Substrate Addition: Dissolve propiophenone (50 mM final concentration) in DMSO (5% v/v of total reaction volume) to ensure bioavailability, and add it to the buffer.

  • Biocatalysis: Introduce the engineered

    
    -transaminase (e.g., ATA-117 variant). Incubate at 30°C with orbital shaking (250 rpm) for 24–48 hours.
    
  • In-Process Control (Self-Validation): Monitor the reaction by taking 100

    
    L aliquots, extracting with ethyl acetate, and analyzing via GC-FID. A plateau in propiophenone depletion indicates either completion or enzyme deactivation. A drop in pH indicates buffer failure, as the transamination consumes the basic donor.
    
  • Isolation: Adjust the aqueous phase to pH >11 using 5M NaOH to deprotonate the product amine. Extract with methyl tert-butyl ether (MTBE), dry over

    
    , and concentrate under vacuum.
    

Strategy B: Asymmetric Nucleophilic Addition via Ellman's Auxiliary

Mechanistic Causality

When biocatalytic screening fails to yield a highly active enzyme for a sterically demanding aryl group, organometallic addition using Ellman's sulfinamide (tert-butanesulfinamide) is the gold standard .

The causality behind this strategy lies in the dual role of the sulfinyl group. First, it strongly activates the imine toward nucleophilic attack. Second, the chiral sulfur center dictates the stereochemical outcome. During the addition of ethylmagnesium bromide (


), the magnesium atom coordinates to both the sulfinyl oxygen and the imine nitrogen, forming a rigid, six-membered chair-like transition state. This locks the conformation, forcing the ethyl nucleophile to attack exclusively from the less sterically hindered face of the imine.

EllmanWorkflow Step1 Aldehyde Ar-CHO Step3 Sulfinyl Imine Ar-CH=N-S(O)t-Bu Step1->Step3 Step2 (R)-t-BuSONH2 Ti(OEt)4 Step2->Step3 Step4 EtMgBr Addition (Diastereoselective) Step3->Step4 Step5 Sulfinamide Ar-CH(Et)-NH-S(O)t-Bu Step4->Step5 Step6 HCl / MeOH (Deprotection) Step5->Step6 Step7 (R)-1-Arylpropan-1-amine Step6->Step7

Caption: Stereoselective synthesis workflow using Ellman's sulfinamide auxiliary.

Self-Validating Protocol: Ellman's Auxiliary Addition
  • Imine Condensation: To a solution of benzaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.0 eq) in anhydrous THF, add

    
     (2.0 eq). Causality: 
    
    
    
    acts as both a Lewis acid to activate the aldehyde and a water scavenger to drive the condensation. Stir at room temperature for 12 hours.
  • Quench & Filter: Pour the mixture into an equal volume of brine while stirring vigorously. Filter the resulting thick

    
     suspension through a Celite pad.
    
  • Grignard Addition: Dissolve the purified sulfinyl imine in anhydrous

    
     and cool to -48°C. Add 
    
    
    
    (2.0 eq) dropwise. Stir for 4 hours.
  • In-Process Control (Self-Validation): Pull a micro-aliquot, quench with

    
    , and analyze via 
    
    
    
    H NMR. The success of the addition is validated by the disappearance of the imine proton (
    
    
    8.5 ppm) and the emergence of a highly enriched diastereomeric mixture (dr > 95:5).
  • Deprotection: Treat the isolated sulfinamide with 4M HCl in dioxane/MeOH for 1 hour at room temperature. Concentrate and precipitate the final chiral amine as a hydrochloride salt using diethyl ether.

Strategy C: Transition-Metal Catalyzed Asymmetric Hydrogenation

Mechanistic Causality

For industrial-scale manufacturing where atom economy is paramount, the asymmetric hydrogenation of enamides is highly effective. Cationic Rhodium(I) catalysts complexed with chiral bisphosphine ligands, such as Me-DuPHOS, are utilized .

The causality of stereocontrol stems from the


-symmetric chiral pocket created by the DuPHOS ligand. The Rh center coordinates to both the olefinic double bond and the carbonyl oxygen of the N-acetyl group of the enamide (

). The steric bulk of the phospholane methyl groups blocks two diagonal quadrants of the coordination sphere, forcing the substrate to bind in a specific orientation and ensuring that hydrogen is delivered exclusively to one face of the alkene. A unique advantage of this system is its ability to hydrogenate mixtures of (E)- and (Z)-enamides with equally high enantioselectivities, bypassing the need for geometric purification of the starting material.
Self-Validating Protocol: Enamide Hydrogenation
  • Catalyst Preparation: In an argon-filled glovebox, dissolve the substrate enamide and

    
     (1 mol% loading) in degassed anhydrous methanol.
    
  • Hydrogenation: Transfer the solution to a high-pressure stainless-steel reactor. Purge with

    
     gas three times, then pressurize to 60 psi. Stir vigorously at room temperature for 12 hours.
    
  • In-Process Control (Self-Validation): The macroscopic validation of the reaction is the stabilization of pressure on the reactor gauge, indicating the cessation of

    
     consumption. Microscopically, 
    
    
    
    H NMR of the crude mixture must show the complete disappearance of the olefinic proton (
    
    
    5.5–6.5 ppm).
  • Deprotection: Vent the reactor, concentrate the mixture, and pass it through a short silica plug to remove the rhodium catalyst. Reflux the resulting N-acetyl amine in 6M HCl for 12 hours to cleave the acetyl group, yielding the free chiral amine.

Quantitative Data Comparison

To aid process chemists in route selection, the following table summarizes the performance metrics of the three retrosynthetic strategies for 1-arylpropan-1-amine synthesis.

Synthetic StrategyTypical Yield (%)Enantiomeric Excess (ee)ScalabilityKey Advantage / Limitation
Biocatalytic Transamination 70–85%>99%HighAdvantage: Green chemistry, aqueous conditions.Limitation: Requires extensive enzyme engineering for bulky aryl groups.
Ellman's Auxiliary Addition 80–90%95–98%MediumAdvantage: Highly predictable stereocontrol, broad substrate scope.Limitation: Stoichiometric use of an expensive chiral auxiliary.
Asymmetric Hydrogenation 90–95%90–99%High (Industrial)Advantage: Perfect atom economy, low catalyst loading.Limitation: Harsh acidic deprotection of the N-acetyl group may degrade sensitive substrates.

References

  • Source: Semantic Scholar / Science (2010)
  • Source: American Chemical Society (JACS, 1996)
  • Chiral auxiliary (Ellman's sulfinamide)
  • Source: PubMed (2018)

The Chiral Amine Imperative: Advanced Paradigms in Enantioselective Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral amines are indispensable structural motifs in modern pharmacochemistry, present in approximately 40–45% of all small-molecule active pharmaceutical ingredients (APIs) and agrochemicals[1]. As drug targets become increasingly complex, the demand for robust, scalable, and highly enantioselective synthetic methodologies has accelerated. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental guide to the two prevailing paradigms in chiral amine synthesis: Transition-Metal Catalyzed Asymmetric Hydrogenation (AH) and Biocatalytic Reductive Amination via


-Transaminases (

-TAs)
.

Mechanistic Paradigms in Chiral Amine Synthesis

Transition-Metal Catalyzed Asymmetric Hydrogenation (AH)

The asymmetric hydrogenation of prochiral imines is one of the most atom-economical approaches to chiral amines[1]. Iridium (Ir) complexes bearing chiral N,P-ligands (such as phosphino-oxazolines, PHOX) or NHC-phosphine ligands are privileged catalysts in this domain[2].

While cyclic imines are readily hydrogenated with high enantiomeric excess (ee), acyclic imines present a distinct challenge due to rapid


 isomerization in solution, which can lead to racemic mixtures[1]. To circumvent this, modern protocols employ a dual-stereocontrol mechanism utilizing chiral counteranions . By pairing an Ir(III) catalyst with a chiral phosphate anion, the catalyst forms a tight ion pair with the intermediate iminium cation. This outer-sphere interaction dictates the facial selectivity of the hydride transfer, enabling >99% ee even for highly flexible acyclic substrates[3].

IrCatalysis Imine Prochiral Imine Coord Imine Coordination Imine->Coord IrCat Ir(I) Precatalyst IrDihydride Ir(III)-Dihydride IrCat->IrDihydride Oxidative Addition H2 H2 Gas H2->IrDihydride IrDihydride->Coord Binding Migratory Migratory Insertion Coord->Migratory Enantiodetermining Step Migratory->IrCat Catalyst Regeneration Amine Chiral Amine Migratory->Amine Reductive Elimination

Caption: Mechanism of Iridium-catalyzed asymmetric hydrogenation of prochiral imines.

Biocatalytic Reductive Amination via -Transaminases

In contrast to the heavy-metal dependence of AH, biocatalysis offers a sustainable, highly stereoselective alternative.


-Transaminases (

-TAs) catalyze the transfer of an amino group from a donor to a prochiral ketone acceptor[4]. This process is strictly dependent on the cofactor Pyridoxal 5'-phosphate (PLP) , which acts as a molecular shuttle.

The primary industrial bottleneck for


-TAs is the unfavorable thermodynamic equilibrium of the reaction and severe product inhibition[5]. To drive the reaction to completion, chemists employ isopropylamine (IPAm)  as a sacrificial amine donor. The transamination of IPAm generates acetone as a byproduct, which can be continuously removed from the system (e.g., via sparging or reduced pressure), thereby shifting the equilibrium toward the chiral amine product via Le Chatelier's principle[4].

Transaminase E_PLP Enzyme-PLP (Internal Aldimine) ExtAldimine1 External Aldimine I E_PLP->ExtAldimine1 Donor Binding AmineDonor Isopropylamine (Donor) AmineDonor->ExtAldimine1 E_PMP Enzyme-PMP ExtAldimine1->E_PMP Amino Transfer KetoneByprod Acetone (Byproduct) ExtAldimine1->KetoneByprod Release ExtAldimine2 External Aldimine II E_PMP->ExtAldimine2 Acceptor Binding ProchiralKetone Prochiral Ketone (Acceptor) ProchiralKetone->ExtAldimine2 ExtAldimine2->E_PLP Amino Transfer ChiralAmine Chiral Amine (Product) ExtAldimine2->ChiralAmine Release

Caption: PLP-dependent catalytic cycle of ω-transaminases for chiral amine synthesis.

Comparative Analysis of Synthesis Modalities

To select the appropriate methodology for API development, researchers must weigh catalyst stability, substrate scope, and environmental impact. The following table summarizes the operational metrics of both paradigms:

MetricTransition-Metal Catalysis (e.g., Ir-PHOX)Biocatalysis (e.g.,

-Transaminases)
Catalyst Nature Chiral transition-metal complexes (Ir, Rh, Ru)Engineered PLP-dependent enzymes
Substrate Scope Broad; highly effective for cyclic and acyclic iminesHigh specificity; historically limited by bulky ketones
Enantioselectivity High (often >95% ee), tunable via ligand designExquisite (often >99% ee), strictly pocket-controlled
Reaction Conditions High pressure

(10-50 bar), organic solvents
Ambient pressure, aqueous buffer, mild heat (30°C)
Primary Challenge

isomerization; trace metal contamination
Unfavorable thermodynamic equilibrium; substrate solubility
Sustainability Generates heavy metal waste; requires inert gasGreen, biodegradable, operates in aqueous media

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes the underlying chemical causality to ensure researchers can troubleshoot and adapt the workflows to novel substrates.

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation of Imines

Objective: Synthesize a chiral amine from a prochiral imine using an Ir(I)-PHOX precatalyst.

  • Precatalyst Activation: In a nitrogen-filled glovebox, dissolve

    
     (0.5 mol%) and the chiral PHOX ligand (1.1 mol%) in anhydrous dichloromethane (DCM). Stir for 30 minutes.
    
    • Causality: Ir(I) species are highly susceptible to oxidative degradation. The glovebox environment prevents catalyst deactivation, while the 30-minute window ensures complete ligand exchange to form the active complex[2].

  • Substrate Addition: Add the prochiral imine (1.0 equiv) to the homogeneous catalyst solution.

  • Pressurization: Transfer the mixture to a stainless-steel autoclave. Purge the vessel with

    
     gas three times, then pressurize to 20 bar 
    
    
    
    .
    • Causality: Purging removes residual inert nitrogen, maximizing the partial pressure of hydrogen. High

      
       pressure is kinetically required to drive the oxidative addition step, converting the Ir(I) precatalyst into the active Ir(III)-dihydride species[6].
      
  • Reaction Execution: Stir vigorously at room temperature for 12 hours.

  • Workup & Validation: Vent the reactor slowly. Filter the crude mixture through a short pad of silica gel, eluting with ethyl acetate.

    • Validation: Analyze the crude mixture via

      
       NMR to confirm >95% conversion (disappearance of the imine C-H proton). Determine the enantiomeric excess (ee) via chiral High-Performance Liquid Chromatography (HPLC) against a racemic standard.
      
Protocol B: Biocatalytic Synthesis using -Transaminase

Objective: Synthesize a chiral amine from a bulky ketone using an engineered


-TA.
  • Buffer & Cofactor Preparation: Prepare a 50 mM potassium phosphate buffer (pH 8.0). Supplement the buffer with 1.0 mM Pyridoxal 5'-phosphate (PLP).

    • Causality: While the enzyme contains bound PLP, dynamic dissociation occurs in solution. External PLP supplementation prevents cofactor depletion and maintains the catalytic cycle over extended reaction times[5].

  • Amine Donor Addition: Add Isopropylamine (IPAm) to a final concentration of 250 mM. Re-adjust the pH to 8.0 using HCl.

    • Causality: A massive stoichiometric excess of IPAm (relative to the substrate) is required to drive the thermodynamically unfavorable equilibrium forward via Le Chatelier's principle[4].

  • Substrate Solubilization: Dissolve the prochiral ketone (50 mM) in dimethyl sulfoxide (DMSO). Add this to the buffer so that the final DMSO concentration is 15% v/v.

    • Causality: Bulky ketones possess poor aqueous solubility. DMSO acts as a co-solvent to ensure substrate availability without denaturing the robust, engineered

      
      -TA[5].
      
  • Reaction Incubation: Add the purified

    
    -TA powder (2 mg/mL). Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.
    
  • Workup & Validation: Quench the reaction by adding 10 M NaOH until the pH reaches 11.0. Extract three times with methyl tert-butyl ether (MTBE).

    • Causality: The highly basic pH deprotonates the newly formed chiral amine (pKa ~9-10), rendering it neutral and driving it into the organic MTBE phase during extraction.

    • Validation: Dry the organic phase over

      
      , concentrate under vacuum, and determine the ee using chiral Gas Chromatography (GC).
      

Conclusion & Future Perspectives

The synthesis of chiral amines has evolved from stoichiometric chiral auxiliary approaches to highly catalytic, sustainable paradigms. While Iridium-catalyzed asymmetric hydrogenation remains the gold standard for rapid, broad-spectrum amine synthesis, the advent of engineered


-transaminases has revolutionized the production of APIs by offering unparalleled enantioselectivity in aqueous media.

Looking forward, the integration of these catalysts into continuous flow reactors, alongside the development of novel strictly reductive enzymes (such as native amine dehydrogenases), promises to further reduce the cost and environmental footprint of chiral amine manufacturing.

References

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews (2021).

  • Chiral Counteranion-Aided Asymmetric Hydrogenation of Acyclic Imines. Journal of the American Chemical Society (2008).

  • Application of ω-Transaminases in the Pharmaceutical Industry. Chemical Reviews (2017).

  • ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. MDPI Catalysts (2021).

  • Selective Synthesis of Chiral Carbocycles by Iridium-Catalyzed Asymmetric Mono-, Double-, or Triple Hydrogenation of Cyclic Dienones. ACS / PMC (2015).

  • Asymmetric Hydrogenation of Imines Using NHC-Phosphine Iridium Complexes. ResearchGate / Chem. Eur. J. (2019).

Sources

Key Intermediates in the Synthesis of Substituted Propanamines: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Substituted Propanamines

Substituted propanamines, specifically 3-aryloxy-3-substituted propanamines, represent a highly successful class of neuroactive pharmaceutical ingredients. This structural motif is the core pharmacophore for blockbuster selective serotonin reuptake inhibitors (SSRIs) like fluoxetine and serotonin-norepinephrine reuptake inhibitors (SNRIs) like duloxetine and atomoxetine[1].

The industrial and laboratory-scale synthesis of these molecules relies on a highly conserved retrosynthetic logic. Rather than attempting a difficult direct functionalization of an alkane chain, chemists disconnect the target molecule into three foundational building blocks, bridged by two strictly controlled key intermediates: the Mannich base (a


-amino ketone) and the chiral 1,3-amino alcohol [2][3].

Retrosynthesis Target Substituted Propanamine (e.g., Fluoxetine/Duloxetine) AminoAlcohol Chiral 1,3-Amino Alcohol (Stereocenter Established) Target->AminoAlcohol SNAr Disconnection ArylHalide Activated Aryl Halide (e.g., 4-Chlorobenzotrifluoride) Target->ArylHalide SNAr Disconnection MannichBase Mannich Base (β-Amino Ketone) AminoAlcohol->MannichBase Asymmetric Reduction StartingMaterials Acetophenone + Amine + Formaldehyde MannichBase->StartingMaterials Mannich Reaction

Retrosynthetic pathway for 3-aryloxy-3-substituted propanamines.

Intermediate 1: The Mannich Base (Carbon Skeleton Assembly)

The initial stage in synthesizing substituted propanamines involves assembling the C3 backbone via a multicomponent Mannich reaction. For fluoxetine, this entails the condensation of acetophenone, formaldehyde, and dimethylamine (or methylamine) to yield 3-(dimethylamino)-1-phenylpropan-1-one[2][4].

Mechanistic Rationale & Causality

The Mannich reaction is strictly conducted under acidic conditions (often utilizing amine hydrochlorides and catalytic hydrochloric acid). This is not merely a solubility aid; the acid is mechanistically required to protonate the formaldehyde, facilitating nucleophilic attack by the amine to generate the highly electrophilic iminium ion, also known as the Eschenmoser's salt precursor[5]. Simultaneously, the acidic environment catalyzes the enolization of the acetophenone. The subsequent nucleophilic attack of the enol on the iminium ion forms the stable ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-amino ketone. By utilizing the amine hydrochloride salt, the final product precipitates directly out of the reaction mixture as a stable hydrochloride salt, driving the reaction equilibrium forward and simplifying isolation.
Experimental Protocol: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one HCl

Self-Validation Metric: The reaction progress is validated by the cessation of starting material on TLC, and the purity of the isolated salt is confirmed by a sharp melting point (156°C).

  • Reagent Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser, add acetophenone (1.0 eq, 120 mmol), dimethylamine hydrochloride (1.1 eq, 132 mmol), and paraformaldehyde (1.2 eq, 144 mmol).

  • Solvent & Catalyst: Add 50 mL of absolute ethanol and 1 mL of concentrated hydrochloric acid (37%). Causality: Absolute ethanol prevents the hydrolysis of the iminium intermediate, while the catalytic HCl ensures rapid enolization.

  • Reflux: Heat the mixture to reflux (approx. 80°C) under continuous magnetic stirring for 12 hours. The initially heterogeneous mixture will become a clear, pale-yellow solution.

  • Isolation: Cool the reaction mixture to room temperature, then transfer to an ice bath (0-5°C). Add 100 mL of cold acetone to induce precipitation of the Mannich base hydrochloride.

  • Purification: Filter the white crystalline solid under vacuum. Wash the filter cake with two 20 mL portions of cold acetone to remove unreacted acetophenone. Dry under vacuum to constant weight.

Intermediate 2: Chiral 1,3-Amino Alcohols (Stereocenter Establishment)

The pharmacological efficacy of substituted propanamines is highly stereospecific. For instance, the active pharmaceutical ingredient (S)-duloxetine strictly requires the intermediate (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol[6][7]. The reduction of the achiral Mannich base to this chiral alcohol is the most critical stereogenic step in the entire synthetic route.

Mechanistic Rationale & Causality

Traditional reduction using sodium borohydride (


) yields a racemic mixture. Historically, this required wasteful chiral resolution via diastereomeric salt formation (e.g., using mandelic acid or 2-keto-L-gulonic acid), which inherently limits the maximum theoretical yield to 50%[4][7].

Modern asymmetric synthesis bypasses this limitation by employing biocatalysis. Biocatalytic reduction using immobilized Saccharomyces cerevisiae or engineered ketoreductases is heavily favored[6][8]. Causality: Enzymes provide an inherently chiral active site. By anchoring the


-amino ketone via hydrogen bonding to the enzyme's binding pocket, the substrate is locked in a rigid conformation. The cofactor (NADH/NADPH) then delivers a hydride exclusively to the Re or Si face of the carbonyl, routinely achieving >99% enantiomeric excess (ee) under mild, aqueous conditions[6].
Quantitative Data: Reduction Strategies Comparison
Reduction StrategyCatalyst / ReagentEnantiomeric Excess (ee)Typical YieldScalability & Environmental Impact
Chemical Hydride

/ Methanol
0% (Racemic)85 - 90%High scalability, but requires >50% mass loss during subsequent chiral resolution[4].
Asymmetric Hydrogenation Ru-Noyori (e.g., TsDPEN-Ru)95 - 98%90 - 95%Excellent scalability; requires high-pressure

and expensive transition metals[8].
Biocatalysis Ketoreductase / S. cerevisiae>99.0%80 - 95%Highly green, operates at ambient temperature/pressure; requires cofactor recycling[6][8].
Experimental Protocol: Biocatalytic Asymmetric Reduction

Self-Validation Metric: Enantiomeric excess must be validated post-extraction using chiral HPLC (e.g., Chiralcel OD-H column). An ee of <98% indicates enzyme denaturation or improper pH control.

  • Buffer Preparation: Prepare 200 mL of a 100 mM potassium phosphate buffer, adjusting the pH strictly to 6.5 using 1M NaOH. Causality: Ketoreductases denature rapidly outside their optimal pH window.

  • Substrate Loading: Dissolve the Mannich base hydrochloride (50 mmol) in the buffer. Add glucose (100 mmol) to serve as the sacrificial electron donor for cofactor regeneration.

  • Enzyme Addition: Add 2.0 g of lyophilized ketoreductase (specific to the desired S or R enantiomer) and 0.5 g of Glucose Dehydrogenase (GDH) alongside 10 mg of NADP+.

  • Incubation: Stir the reaction gently at 30°C for 24 hours. Monitor the conversion via HPLC.

  • Workup: Once conversion >99% is achieved, adjust the pH to 10.5 using 2M NaOH to deprotonate the amine. Extract the aqueous phase with ethyl acetate (3 x 100 mL).

  • Concentration: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the pure chiral 1,3-amino alcohol as a viscous oil.
    

Workflow Step1 1. Reagent Mixing Ketone + Amine HCl + CH2O Step2 2. Acidic Reflux Iminium Ion Formation Step1->Step2 Step3 3. Isolation Precipitation & Filtration Step2->Step3 Step4 4. Biocatalytic Reduction Ketoreductase / S. cerevisiae Step3->Step4 Step5 5. Extraction Chiral 1,3-Amino Alcohol Step4->Step5

Experimental workflow from Mannich base synthesis to chiral alcohol.

Aryl Etherification: The Final Coupling and Impurity Control

The final transformation to yield the substituted propanamine is the nucleophilic aromatic substitution (SNAr) of the chiral 1,3-amino alcohol with an activated aryl halide (e.g., 4-chlorobenzotrifluoride for fluoxetine)[2][4].

Mechanistic Rationale & Causality

The choice of base in this etherification step is a critical parameter that directly dictates the impurity profile of the final API. While sodium hydride (NaH) is a strong, non-nucleophilic base that cleanly deprotonates the alcohol to form the alkoxide, industrial scale-ups often prefer potassium tert-butoxide (KOtBu) due to the severe flammability hazards associated with NaH[4].

However, analytical profiling using GC/MS and gradient HPLC has revealed that substituting NaH with KOtBu introduces a specific mechanistic divergence. The tert-butoxide anion can act as a competing nucleophile, attacking the 4-chlorobenzotrifluoride to generate 4-benzotrifluoride tert-butyl ether as a distinct reaction byproduct[4][9]. Because this impurity is highly lipophilic, it co-extracts with the free base of the propanamine. Therefore, when KOtBu is utilized, the protocol must include a rigorous recrystallization of the final hydrochloride salt from hexane or heptane to purge this specific ether impurity and meet regulatory compliance[9].

References

1.[2] Šunjić, V., & Petrović Peroković, V. Retrosynthesis and Asymmetric Synthesis. National Academic Digital Library of Ethiopia. Available at: 2.[6] Ou, Z., et al. (2014). Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae. Bioprocess and Biosystems Engineering. Available at: 3.[8] Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. SciSpace. Available at: 4.[3] RSC Publishing. (2013). The role of biocatalysis in the asymmetric synthesis of alkaloids. Available at: 5.[4] Wirth, D. D., et al. (2000). Identification and Comparison of Impurities in Fluoxetine Hydrochloride Synthesized by Seven Different Routes. Organic Process Research & Development. Available at: 6.[1] Google Patents. (2008). WO2008081477A1 - 3-aryloxy 3-substituted propanamines. Available at: 7.[7] Google Patents. (2004). US20040249170A1 - Process for preparing an intermediate useful for the asymmetric synthesis of duloxetine. Available at: 8.[9] Wirth, D. D., et al. (2000). Identification and Comparison of Impurities in Fluoxetine Hydrochloride Synthesized by Seven Different Routes. ACS Publications. Available at: 9.[5] Benchchem. The Mannich Reaction: A Cornerstone of Organic Synthesis and Drug Discovery. Available at:

Sources

Precision Synthesis of Enantiopure Arylpropanamines: A Technical Review

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-arylpropan-2-amine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for a vast array of CNS-active agents, calcimimetics (e.g., Cinacalcet), and sympathomimetic amines. The biological activity of these compounds is almost exclusively governed by their stereochemistry; for instance, the (S)-enantiomer often exhibits distinct pharmacodynamics compared to its (R)-counterpart.

This guide moves beyond basic textbook definitions to provide a rigorous, process-chemistry-oriented review of the three most robust synthetic routes available today: Biocatalytic Transamination , Auxiliary-Directed Synthesis (Ellman) , and Asymmetric Hydrogenation .

Part 1: The Chiral Imperative

In drug development, the separation of enantiomers via classical resolution (crystallization with tartaric acid) is increasingly viewed as atom-inefficient (max 50% yield) and environmentally burdensome. Modern protocols demand asymmetric induction —creating the chiral center from prochiral precursors with high enantiomeric excess (ee >98%).

Target Scaffold:

  • Structure: Ar-CH2-CH(NH2)-CH3

  • Critical Challenge: Preventing racemization of the

    
    -chiral center during workup and ensuring scalability.
    

Part 2: Chemo-Enzymatic Synthesis ( -Transaminases)

Status: The Modern "Green" Standard

Biocatalysis has matured from academic curiosity to industrial dominance.


-Transaminases (

-TAs) offer a metal-free route operating under mild aqueous conditions. They catalyze the transfer of an amino group from a sacrificial donor to a prochiral ketone (e.g., phenylacetone derivatives).
Mechanism of Action

The reaction follows a Ping-Pong Bi-Bi mechanism dependent on the cofactor Pyridoxal-5'-phosphate (PLP).[1][2]

  • First Half-Reaction: The amine donor aminates PLP to form Pyridoxamine-5'-phosphate (PMP).[1]

  • Second Half-Reaction: PMP transfers the amine to the prochiral ketone, releasing the chiral product and regenerating PLP.

Experimental Protocol: Kinetic Control Strategy

Note: The equilibrium constant for transamination is often unfavorable (


). To drive high conversion, one must shift the equilibrium.

Reagents:

  • Enzyme: Commercial

    
    -TA (e.g., Vibrio fluvialis or engineered variants like ATA-113).
    
  • Amine Donor: Isopropylamine (IPA) is preferred over Alanine for industrial scaling because the byproduct (acetone) is volatile and easily removed.

  • Cofactor: PLP (0.1–1 mM).

Step-by-Step Workflow:

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0–8.0). Add PLP (1 mM).

  • Substrate Loading: Dissolve the aryl-2-propanone substrate (50 mM) in DMSO (5% v/v final concentration) to assist solubility.

  • Amine Donor: Add Isopropylamine (1M, 20 equivalents).

  • Reaction: Add the

    
    -TA enzyme preparation. Incubate at 30°C with orbital shaking.
    
  • Equilibrium Shift: Apply mild vacuum or a nitrogen sweep to continuously remove the generated acetone. This is the critical causality for achieving >90% conversion.

  • Workup: Basify to pH 12 (NaOH), extract with MTBE, and dry over

    
    .
    
Visualization: The PLP-Dependent Transamination Cycle

TransaminationCycle PLP PLP-Enzyme (Resting State) PMP PMP-Enzyme (Aminated State) PLP->PMP 1. Deamination of Donor Byproduct Byproduct (Acetone) PLP->Byproduct Releases Acetone PMP->PLP 2. Amination of Ketone Product Chiral Amine (Arylpropanamine) PMP->Product Releases Chiral Amine Donor Amine Donor (Isopropylamine) Donor->PLP Substrate Prochiral Ketone (Aryl-2-Propanone) Substrate->PMP

Caption: The Ping-Pong Bi-Bi mechanism. The enzyme shuttles between PLP (aldehyde form) and PMP (amine form).[1] Removal of the byproduct (acetone) drives the cycle forward.

Part 3: Auxiliary-Directed Synthesis (Ellman's Sulfinamide)

Status: The "Discovery Phase" Workhorse

When a specific transaminase is unavailable, or for rapid SAR (Structure-Activity Relationship) exploration, the Ellman Auxiliary method is the gold standard. It relies on tert-butanesulfinamide (


-BS) as a chiral ammonia equivalent.[3][4]
The Causality of Stereocontrol

The bulky tert-butyl group on the sulfur atom directs the approach of the reducing agent (or nucleophile) to the imine face, typically achieving diastereomeric ratios (dr) > 95:5.

Experimental Protocol: Condensation and Reduction

1. Imine Formation:

  • Reagents: Aryl-2-propanone, (R)- or (S)-

    
    -butanesulfinamide, Ti(OEt)
    
    
    
    .
  • Procedure: Mix ketone and sulfinamide (1.1 equiv) in THF. Add Ti(OEt)

    
     (2.0 equiv).[5] The Titanium acts as a Lewis acid and water scavenger, driving the equilibrium toward the sulfinyl imine.
    
  • Conditions: Reflux (60–75°C) for 12–24h.

2. Diastereoselective Reduction:

  • Reagents: NaBH

    
     (for moderate dr) or L-Selectride (for high dr).
    
  • Procedure: Cool the sulfinyl imine solution to -48°C or -78°C. Add reducing agent.

  • Mechanism: The metal coordinates with the sulfinyl oxygen, locking the conformation (cyclic transition state), forcing hydride attack from the less hindered face.

3. Deprotection:

  • Reagents: HCl in Methanol/Dioxane.

  • Procedure: Stir at room temperature for 1h. The sulfinyl group is cleaved, yielding the amine hydrochloride salt.

Visualization: Ellman's Auxiliary Workflow

EllmanRoute Ketone Aryl Ketone Imine Sulfinyl Imine (Activated) Ketone->Imine Ti(OEt)4 Condensation Auxiliary (R)-t-BS (Chiral Auxiliary) Auxiliary->Imine Intermediate Sulfinamide (Diastereomerically Pure) Imine->Intermediate Reduction (NaBH4/L-Selectride) FinalAmine Chiral Amine (Salt Form) Intermediate->FinalAmine HCl/MeOH Deprotection

Caption: Stepwise synthesis using tert-butanesulfinamide. The Titanium Lewis acid is critical for the difficult condensation with ketones.

Part 4: Asymmetric Hydrogenation (Enamides)

Status: The Industrial Scalability Solution

For multi-kilogram to ton-scale production, transition-metal-catalyzed asymmetric hydrogenation is often preferred due to high atom economy and low catalyst loading.

The Substrate Strategy

Direct hydrogenation of imines is difficult due to catalyst poisoning and competitive hydrolysis. The industry standard is the hydrogenation of Enamides or Enol Acetates .

Experimental Protocol

1. Enamide Synthesis:

  • Convert the aryl ketone to an enamide via acetylation of the corresponding oxime or direct condensation with acetamide/anhydride.

2. Hydrogenation:

  • Catalyst: Rh(cod)

    
    BF
    
    
    
    with a chiral phosphine ligand (e.g., DuPhos , BINAP , or Josiphos ).
  • Solvent: Methanol (degassed).

  • Conditions: 5–10 bar H

    
    , Room Temperature.
    
  • Causality: The Rhodium-Ligand complex binds to the enamide olefin. The chiral ligand creates a rigid steric pocket that allows H

    
     addition to only one face of the double bond.
    
Case Study: Cinacalcet

The synthesis of Cinacalcet (Sensipar) often utilizes these principles. While early routes used resolution, modern approaches utilize asymmetric reduction or reductive amination to establish the chiral center on the naphthylethylamine fragment.

Part 5: Comparative Analysis

FeatureBiocatalysis (

-TA)
Ellman's AuxiliaryAsymmetric Hydrogenation
Enantioselectivity Excellent (>99% ee)Good to Excellent (90-98% de)Excellent (>98% ee)
Scalability High (Green chemistry)Moderate (Reagent cost)High (Low catalyst loading)
Cost Driver Enzyme developmentStoichiometric auxiliaryPrecious metal (Rh/Ru)
Limitations Substrate acceptance (sterics)Multi-step linear sequenceRequires enamide precursor
Best Use Case Late-stage functionalizationDiscovery/Medicinal ChemistryTon-scale manufacturing

References

  • Biocatalytic Mechanisms

    • Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. MDPI.

    • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines.[1][2][6] MDPI.

  • Ellman's Auxiliary

    • Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). Harvard/Myers Group.

    • Ellman's Sulfinamides: Versatile Chiral Auxiliaries.[3][5][7] Sigma-Aldrich.

  • Asymmetric Hydrogenation

    • Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines.[8] RSC Chemical Communications.[8]

    • Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs.[9][10] Chemical Society Reviews.[5][9]

  • Cinacalcet Synthesis

    • Syntheses of Cinacalcet: An Enantiopure Active Pharmaceutical Ingredient.[11][12] Thieme/Synthesis.[7]

Sources

Methodological & Application

Enantioselective Synthesis of (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine: A Comparative Protocol for Chemical and Biocatalytic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

The 1-arylalkylamine scaffold is a privileged pharmacophore ubiquitous in neuroactive agents, substituted amphetamines, and advanced active pharmaceutical ingredients (APIs). The synthesis of (R)-1-(3,5-dimethoxyphenyl)propan-1-amine requires absolute stereocontrol at the


-carbon, as enantiomeric purity directly dictates receptor binding affinity and pharmacokinetic behavior.

Traditional resolution of racemic amines is inherently inefficient, yielding a maximum of 50% of the desired enantiomer. To circumvent this, modern drug development relies on asymmetric induction. This application note details two orthogonal, state-of-the-art methodologies for synthesizing this target:

  • The Chemical Standard: Diastereoselective reductive amination utilizing Ellman’s chiral sulfinamide auxiliary.

  • The Green Alternative: Biocatalytic asymmetric reductive amination utilizing an engineered (R)-selective

    
    -transaminase (
    
    
    
    -TA).
Mechanistic Causality & Reaction Design
Route A: Ellman's Sulfinamide Chemistry

The stoichiometric use of enantiopure tert-butanesulfinamide (Ellman's auxiliary) is the gold standard for chiral amine synthesis in medicinal chemistry ()[1].

  • Causality of Activation: 1-(3,5-dimethoxyphenyl)propan-1-one is sterically hindered and electronically deactivated compared to aldehydes. Titanium(IV) ethoxide (

    
    ) is employed as a potent Lewis acid to activate the carbonyl carbon while simultaneously acting as an irreversible water scavenger (forming insoluble 
    
    
    
    ), forcing the condensation equilibrium toward the ketimine[1].
  • Causality of Stereocontrol: During the reduction phase, utilizing

    
     at low temperatures (-48 °C) restricts the conformational flexibility of the N-sulfinyl imine. The bulky tert-butyl group effectively shields one face of the imine 
    
    
    
    -system, dictating hydride delivery from the less hindered face to yield the (R,R)-diastereomer with exceptional diastereomeric excess (>98% de).

Ellman K 1-(3,5-Dimethoxyphenyl) propan-1-one I (R)-N-tert-Butanesulfinyl Ketimine K->I Ti(OEt)4, THF, 70°C (Lewis Acid Activation) S (R)-tert-Butanesulfinamide S->I Condensation P (R,R)-Sulfinamide Intermediate I->P NaBH4, -48°C (Diastereoselective Hydride Delivery) A (R)-1-(3,5-Dimethoxyphenyl) propan-1-amine HCl P->A 4M HCl in Dioxane (Auxiliary Cleavage)

Fig 1: Workflow for the asymmetric synthesis of the target amine via Ellman's sulfinamide chemistry.

Route B: Biocatalytic Transamination

For process scale-up, transition-metal-free and highly atom-economical routes are preferred. Engineered


-transaminases have revolutionized API manufacturing, as famously demonstrated in the synthesis of sitagliptin ()[2].
  • Causality of the Cofactor: Pyridoxal-5'-phosphate (PLP) acts as the obligate electron sink and amine shuttle. It forms a Schiff base with the amine donor (isopropylamine), converting to pyridoxamine-5'-phosphate (PMP), which subsequently transfers the amine to the prochiral ketone substrate[3].

  • Causality of Equilibrium Shift: Transamination is thermodynamically challenging. By utilizing a massive excess of isopropylamine, the reaction is driven forward according to Le Chatelier's principle. The byproduct, acetone, can be removed via evaporation or enzymatic cascades to prevent product inhibition ()[3].

Biocatalysis K 1-(3,5-Dimethoxyphenyl) propan-1-one E (R)-Selective ω-Transaminase + PLP Cofactor K->E Substrate Binding D Isopropylamine (Amine Donor) D->E Amine Transfer to PLP A (R)-1-(3,5-Dimethoxyphenyl) propan-1-amine E->A Enantioselective Reductive Amination B Acetone (Byproduct) E->B Coproduct Release (Equilibrium Shift)

Fig 2: Biocatalytic transamination pathway utilizing an (R)-selective ω-transaminase and PLP.

Comparative Route Analytics
ParameterProtocol A: Ellman's SulfinamideProtocol B: Biocatalytic Transaminase
Overall Yield 65 - 75% (over 3 steps)80 - 90% (single step)
Enantiomeric Excess (ee) > 98% (post-crystallization)> 99% (enzymatically dictated)
Reagent Cost High (Stoichiometric chiral auxiliary)Low (Catalytic enzyme, cheap donor)
Scalability Excellent (Standard batch reactors)Excellent (Requires strict pH/temp control)
E-Factor (Waste) High (

, auxiliary waste, solvents)
Low (Aqueous buffer, highly biodegradable)
Experimental Protocols
Protocol A: Stoichiometric Chiral Auxiliary (Ellman's Route)

Step 1: Ketimine Condensation

  • Charge a flame-dried, argon-purged round-bottom flask with 1-(3,5-dimethoxyphenyl)propan-1-one (10.0 mmol, 1.0 eq) and (R)-tert-butanesulfinamide (11.0 mmol, 1.1 eq).

  • Dissolve the reagents in 20 mL of anhydrous THF (0.5 M).

  • Add

    
     (20.0 mmol, 2.0 eq) dropwise via syringe.
    
  • Affix a reflux condenser and stir the mixture at 70 °C for 24 hours.

  • Workup: Cool to room temperature. Pour the mixture into an equal volume of saturated aqueous

    
     while stirring vigorously. A white precipitate (
    
    
    
    ) will form. Filter the suspension through a pad of Celite, washing thoroughly with EtOAc. Separate the organic layer, dry over
    
    
    , and concentrate in vacuo.

Step 2: Diastereoselective Reduction

  • Dissolve the crude N-tert-butanesulfinyl ketimine in 50 mL of THF (0.2 M).

  • Cool the solution to -48 °C (using a dry ice/acetonitrile bath) under argon.

  • Add

    
     (30.0 mmol, 3.0 eq) in small portions over 15 minutes.
    
  • Stir at -48 °C for 4 hours, monitoring the disappearance of the imine via TLC (Hexanes/EtOAc 7:3).

  • Workup: Quench cautiously with saturated aqueous

    
    . Extract with EtOAc (
    
    
    
    mL). Wash the combined organics with brine, dry over
    
    
    , and concentrate.

Step 3: Auxiliary Cleavage & Isolation

  • Dissolve the crude sulfinamide intermediate in 25 mL of anhydrous MeOH.

  • Add 4M HCl in dioxane (20.0 mmol, 2.0 eq). Stir at room temperature for 2 hours.

  • Workup: Concentrate the reaction mixture in vacuo to remove volatiles. Triturate the resulting residue with cold diethyl ether to precipitate (R)-1-(3,5-dimethoxyphenyl)propan-1-amine hydrochloride as a white crystalline solid. Filter and dry under high vacuum.

Protocol B: Biocatalytic Reductive Amination (Transaminase Route)

Step 1: Buffer & Cofactor Preparation

  • Prepare 100 mL of 100 mM sodium phosphate buffer. Adjust to pH 7.5.

  • Dissolve Pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM.

  • Add isopropylamine (amine donor) to a final concentration of 500 mM. Re-adjust the pH to 7.5 using 6M HCl, as the addition of the amine will significantly raise the pH.

Step 2: Enzymatic Reaction

  • Add an (R)-selective

    
    -transaminase (e.g., commercially available ATA-117 or equivalent engineered variant) at a loading of 5 mg/mL to the buffer system.
    
  • Dissolve 1-(3,5-dimethoxyphenyl)propan-1-one (50.0 mmol) in 10 mL of DMSO.

  • Slowly add the DMSO substrate solution to the aqueous buffer (final DMSO concentration = 10% v/v to maintain substrate solubility without denaturing the enzyme).

  • Incubate the reaction in an orbital shaker at 30 °C and 250 rpm for 24–48 hours.

Step 3: Extraction & Isolation

  • Quench the reaction by adjusting the pH to 11.0 using 10 M NaOH to deprotonate the product amine.

  • Extract the aqueous phase with Methyl tert-butyl ether (MTBE) (

    
     mL). The unreacted ketone and product amine will partition into the organic phase, leaving the enzyme and PLP in the aqueous phase.
    
  • Back-extract the organic layer with 1M HCl (

    
     mL). The target amine will partition into the aqueous phase as the water-soluble hydrochloride salt, leaving unreacted ketone in the MTBE.
    
  • Lyophilize the acidic aqueous layer to yield the highly pure (R)-1-(3,5-dimethoxyphenyl)propan-1-amine hydrochloride.

Quality Control & Self-Validation System

To ensure the integrity of the synthesized API intermediate, the following self-validating analytical checks must be performed:

  • 
    H NMR Spectroscopy:  Confirm the disappearance of the ketone 
    
    
    
    -protons (
    
    
    2.5 ppm) and the appearance of the chiral methine proton (
    
    
    3.1 ppm, multiplet) and the primary amine protons.
  • Chiral HPLC: Validate the enantiomeric excess (ee). Run the product against a synthetically prepared racemic standard using a chiral stationary phase (e.g., Chiralpak AD-H or OD-H) with a Hexane/Isopropanol/Diethylamine mobile phase. The (R)-enantiomer should integrate to >99% relative area.

  • Optical Rotation: Measure the specific rotation

    
     in MeOH to confirm the absolute configuration matches literature precedents for (R)-1-arylpropan-1-amines.
    
References
  • Synthesis and Applications of tert-Butanesulfinamide Chemical Reviews (2010)[Link]

  • Technical advances towards the industrial application of transaminases for the synthesis of chiral amines Chimica Oggi / Hovione (2020)[Link]

  • Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture Science (2010)[Link]

Sources

Application Note: Precision Synthesis of (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the asymmetric synthesis of (R)-1-(3,5-dimethoxyphenyl)propan-1-amine , a privileged pharmacophore found in various calcimimetics and investigational alkaloids. The 3,5-dimethoxy substitution pattern, combined with the steric bulk of the ethyl group (propiophenone derivative), presents specific challenges regarding solubility and enantioselectivity.

We present two validated protocols:

  • Method A: Biocatalytic Transamination (Green Route) – Utilizes (R)-selective

    
    -transaminases for direct, single-step conversion with high atom economy.
    
  • Method B: Ellman’s Sulfinamide Auxiliary (Chemical Route) – A robust, scalable chemo-enzymatic alternative for laboratories lacking biocatalysis infrastructure, utilizing (R)-tert-butanesulfinamide.

Target Molecule Profile

  • Substrate: 3,5-Dimethoxypropiophenone (CAS: 17952-63-7)

  • Product: (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine

  • Key Challenge: The electron-rich aromatic ring decreases electrophilicity at the carbonyl carbon, while the ethyl side chain increases steric hindrance compared to acetophenone analogs.

Method A: Biocatalytic Transamination (Recommended)

Mechanistic Insight

The reaction utilizes an (R)-selective


-Transaminase (

-TA)
.[1] The enzyme operates via a Ping-Pong Bi-Bi mechanism using Pyridoxal-5'-phosphate (PLP) as a cofactor. The equilibrium is displaced toward the amine product using Isopropylamine (IPA) as the amine donor, which generates volatile acetone as a coproduct.
Workflow Diagram

Transaminase_Cycle PLP Internal Aldimine (Enzyme-PLP) PMP Pyridoxamine (Enzyme-PMP) PLP->PMP 1. Donor Deamination Product (R)-Amine Product PLP->Product PMP->PLP 2. Substrate Amination Byproduct Acetone (Volatile) PMP->Byproduct Substrate 3,5-Dimethoxy- propiophenone Substrate->PMP Donor Isopropylamine (Donor) Donor->PLP

Figure 1: Catalytic cycle of PLP-dependent


-transaminase.[2] The reaction is driven by the removal of acetone.
Experimental Protocol

Reagents:

  • Substrate: 3,5-Dimethoxypropiophenone (50 mM final)

  • Enzyme: Codexis ATA-415 or Aspergillus terreus (R)-

    
    -TA variant (5 g/L)
    
  • Cofactor: PLP (1 mM)[3]

  • Donor: Isopropylamine (1 M, neutralized to pH 7.5)

  • Co-solvent: DMSO (10% v/v) to enhance substrate solubility.

Step-by-Step Procedure:

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP.[3]

  • Donor Addition: Add Isopropylamine (IPA) to a final concentration of 1 M. Adjust pH back to 7.5 using 6M HCl (exothermic; cool on ice).

  • Substrate Solubilization: Dissolve 3,5-dimethoxypropiophenone in DMSO (10% of final volume).

  • Reaction Initiation: Add the DMSO/substrate solution to the buffer/IPA mixture. Add the enzyme powder.

  • Incubation: Shake at 30°C, 150 rpm for 24 hours. Leave the reaction vessel slightly open (covered with perforated parafilm) to allow acetone evaporation, driving the equilibrium.

  • Workup: Acidify to pH 2 with 6M HCl to protonate the amine (aqueous phase). Extract unreacted ketone with MTBE (discard organic). Basify aqueous phase to pH 12 with 10M NaOH. Extract the (R)-amine into EtOAc (3x).

  • Purification: Dry over Na2SO4 and concentrate. If necessary, convert to HCl salt for recrystallization.

Method B: Ellman’s Sulfinamide Auxiliary (Robust Chemical Route)

Mechanistic Insight

When biocatalysts are unavailable or substrate inhibition is high, the condensation of the ketone with (R)-tert-butanesulfinamide followed by reduction is the industry standard.

  • Stereocontrol: The bulky tert-butyl group on the sulfur directs the hydride attack (from NaBH4) to the Re-face of the imine, yielding the (R,R)-sulfinamide intermediate.

  • Deprotection: Acidic hydrolysis removes the chiral auxiliary to yield the free (R)-amine.

Workflow Diagram

Ellman_Route Step1 Condensation Ketone + (R)-tBu-Sulfinamide Ti(OEt)4, THF Step2 Imine Intermediate (N-Sulfinyl Ketimine) Step1->Step2 Step3 Diastereoselective Reduction NaBH4, -48°C Step2->Step3 Re-face attack Step4 Hydrolysis HCl / MeOH Step3->Step4 (R,R)-Sulfinamide Final Target: (R)-Amine HCl Salt Step4->Final Cleavage

Figure 2: Chemo-enzymatic workflow using Ellman's Auxiliary.

Experimental Protocol

Step 1: Imine Formation

  • To a solution of 3,5-dimethoxypropiophenone (1.0 eq) in dry THF (0.5 M), add (R)-2-methylpropane-2-sulfinamide (1.1 eq).

  • Add Ti(OEt)4 (2.0 eq) dropwise under Nitrogen.

  • Reflux at 70°C for 16–24 hours.

  • Quench: Cool to RT, pour into brine, filter the titanium salts through Celite.

  • Concentrate and purify via flash chromatography (Hex/EtOAc) to isolate the sulfinyl ketimine.

Step 2: Asymmetric Reduction

  • Dissolve the ketimine in dry THF (0.2 M). Cool to -48°C (Cryostat or Acetonitrile/Dry Ice bath). Note: Lower temperature improves diastereoselectivity (dr).

  • Add NaBH4 (3.0 eq).

  • Warm slowly to RT over 4 hours.

  • Quench with sat. NH4Cl. Extract with EtOAc.

  • Analyze dr via HPLC. (Expected >95:5).[4][5][6]

Step 3: Hydrolysis

  • Dissolve the reduced sulfinamide in MeOH.

  • Add 4M HCl in Dioxane (2.0 eq). Stir for 1 hour at RT.

  • Precipitate the product by adding Et2O.[4] Filter the white solid: (R)-1-(3,5-dimethoxyphenyl)propan-1-amine hydrochloride .

Comparative Data Analysis

MetricMethod A: Biocatalysis (

-TA)
Method B: Ellman Auxiliary
Enantiomeric Excess (% ee) >99% (Strict Enzyme Control)95–98% (Temp. dependent)
Yield 85–92%70–80% (3 steps)
Atom Economy High (Direct conversion)Moderate (Auxiliary waste)
Scalability Excellent (No heavy metals)Good (Ti waste management req.)
Cost Low (if enzyme recycled)Moderate (Auxiliary cost)

Analytical Validation

To confirm the (R)-configuration and purity, use Chiral HPLC.

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Dimethoxy absorption).

  • Retention Times: (S)-isomer elutes first; (R)-isomer elutes second (verify with racemate).

References

  • Biocatalytic Transamination Mechanisms

    • Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines. ChemCatChem, 1(1), 42–51. Link

    • Schätzle, S., et al. (2011). Enzymatic asymmetric synthesis of enantiomerically pure aliphatic, aromatic and arylaliphatic amines with (R)-selective amine transaminases. Advanced Synthesis & Catalysis, 353(7), 1139–1145. Link

  • Ellman Sulfinamide Protocol

    • Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines.[7][8] Accounts of Chemical Research, 35(11), 984–995. Link

    • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and applications of tert-butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. Link

  • Substrate Specificity (Methoxy-acetophenones)

    • Pressnitz, D., et al. (2013). Asymmetric synthesis of (R)-amines from ketones using an (R)-selective transaminase.[2] Journal of Molecular Catalysis B: Enzymatic, 88, 22-27. (Demonstrates efficacy on methoxy-substituted acetophenones). Link

Sources

Application Note: Chiral Catalysis Strategies for the Enantioselective Synthesis of (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of enantiopure primary amines is a critical pathway in modern drug development, as the chiral amine motif is ubiquitous in active pharmaceutical ingredients (APIs). Specifically, (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine presents a unique synthetic challenge due to the steric bulk of both the ethyl group and the electron-rich 3,5-dimethoxyphenyl ring.

This application note details two highly validated, orthogonal catalytic strategies for the asymmetric synthesis of this target:

  • Biocatalytic Asymmetric Reductive Amination (ARA) using engineered (R)-selective

    
    -Transaminases (
    
    
    
    -TAs).
  • Chemocatalytic Asymmetric Hydrogenation utilizing an Iridium(I)-chiral diphosphine complex.

Both methodologies are designed as self-validating protocols, ensuring high enantiomeric excess (>99% ee) and robust scalability for preclinical and clinical manufacturing.

Mechanistic Rationale & Catalyst Selection

The Biocatalytic Approach: Engineered -Transaminases

Naturally occurring


-transaminases often struggle with sterically bulky ketones. However, recent advances in protein engineering have yielded robust variants (e.g., from Vibrio fluvialis or Arthrobacter sp.) capable of accommodating bulky substrates like 1-phenylpropan-1-amine derivatives[1].

Causality in Reaction Design:

  • Equilibrium Shifting: The deamination of amines is thermodynamically favored over the amination of ketones[2]. To drive the reaction toward the synthesis of the chiral amine, Isopropylamine (IPA) is used in large excess as the amine donor. The byproduct, acetone, is continuously removed via evaporation or a sweeping gas, shifting the equilibrium entirely to product formation.

  • Cofactor Dynamics: Pyridoxal 5'-phosphate (PLP) is utilized as the obligate cofactor, functioning as an amine shuttle via a ping-pong bi-bi kinetic mechanism.

Biocatalysis Ketone 1-(3,5-Dimethoxyphenyl) propan-1-one Enzyme (R)-ω-Transaminase + PLP Cofactor Ketone->Enzyme Binding (Pro-R face) AmineDonor Isopropylamine (IPA) [Amine Donor] AmineDonor->Enzyme NH2 Transfer to PLP Product (R)-1-(3,5-Dimethoxyphenyl) propan-1-amine Enzyme->Product Enantioselective Reductive Amination Byproduct Acetone [Evaporated] Enzyme->Byproduct Byproduct Release

Biocatalytic asymmetric reductive amination pathway using (R)-ω-Transaminase.
The Chemocatalytic Approach: Iridium-Catalyzed Hydrogenation

Transition-metal-catalyzed asymmetric hydrogenation of C=N bonds is a powerful tool, but primary imines are notoriously unstable and prone to trimerization. Furthermore, acyclic imines suffer from E/Z isomerism, which can degrade enantioselectivity[3].

Causality in Reaction Design:

  • Substrate Stabilization: The ketone is first converted to an NH-imine hydrochloride salt. This prevents trimerization and locks the conformation for reduction[3].

  • Catalyst System: The combination of [Ir(cod)Cl]2 with the chiral ferrocene-based diphosphine ligand (R,R)-f-Binaphane provides a highly rigid chiral pocket.

  • Iodine Additive: The addition of catalytic I2 is critical; it oxidizes the Ir(I) precursor to the active Ir(III)-hydride species, preventing the formation of inactive multimetallic clusters[3].

Chemocatalysis Precatalyst [Ir(cod)Cl]2 + (R,R)-f-Binaphane ActiveCat Active Ir(III)-H2 Species Precatalyst->ActiveCat H2 (10-30 bar) Transition Outer-Sphere Coordination ActiveCat->Transition Substrate Binding Substrate Prochiral NH-Imine HCl Substrate->Transition Transition->ActiveCat Catalyst Regeneration Product (R)-Amine Hydrochloride Transition->Product Hydride Transfer (Enantioselective)

Iridium-catalyzed asymmetric hydrogenation cycle for chiral primary amines.

Experimental Protocols

Workflow 1: Biocatalytic ARA via Engineered (R)- -Transaminase

Self-Validating System Check: The reaction utilizes a colorimetric PLP assay (monitoring absorbance at 410 nm) to ensure cofactor saturation before substrate addition.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM sodium phosphate buffer (pH 7.5). Dissolve Pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM.

  • Enzyme Hydration: Add 2.0 mg/mL of engineered (R)-

    
    -Transaminase (e.g., ATA-025 or equivalent bulky-substrate variant) to the buffer. Incubate at 30°C for 30 minutes to ensure complete PLP binding.
    
  • Amine Donor Addition: Add Isopropylamine (IPA) to achieve a 500 mM concentration. Adjust the pH back to 7.5 using 1M HCl if necessary.

  • Substrate Addition: Dissolve 1-(3,5-dimethoxyphenyl)propan-1-one (50 mM final concentration) in DMSO (10% v/v of total reaction volume) to ensure solubility. Add dropwise to the enzymatic solution under gentle stirring (250 rpm).

  • Reaction & Equilibrium Shift: Maintain the reaction at 30°C for 24–48 hours. Use an open-flask setup with a gentle N2 sweep over the headspace to continuously evaporate the acetone byproduct.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot at 24h, quench with 100 µL acetonitrile, centrifuge, and analyze via RP-HPLC for conversion.

  • Workup: Once conversion >95% is achieved, basify the aqueous mixture to pH 11 using 2M NaOH. Extract with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the free base of (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine.

Workflow 2: Chemocatalytic Asymmetric Hydrogenation via Ir-f-Binaphane

Self-Validating System Check: The strict exclusion of oxygen and moisture is validated by the distinct color change of the Ir-complex (from yellow-orange to deep red) upon activation with I2 and H2.

Step-by-Step Methodology:

  • Imine Preparation: React 1-(3,5-dimethoxyphenyl)propan-1-one with excess methanolic ammonia and Ti(OEt)4. After 12 hours, quench, filter, and precipitate the imine hydrochloride salt by bubbling dry HCl gas into an ethereal solution of the crude imine.

  • Catalyst Pre-activation (Glovebox): In a nitrogen-filled glovebox, dissolve [Ir(cod)Cl]2 (1.0 mol%) and (R,R)-f-Binaphane (2.2 mol%) in anhydrous dichloromethane (DCM) / methanol (5:1 v/v). Stir for 30 minutes.

  • Additive Introduction: Add Iodine (I2, 10 mol%) to the catalyst solution. Stir for an additional 15 minutes until a deep red active Ir(III) species is formed[3].

  • Hydrogenation: Transfer the catalyst solution to a stainless-steel autoclave containing the pre-formed NH-imine hydrochloride (1.0 mmol). Seal the autoclave, purge three times with H2 gas, and pressurize to 20 bar H2.

  • Reaction: Stir aggressively (800 rpm) at room temperature for 12–16 hours.

  • Workup: Carefully vent the H2 gas. Concentrate the reaction mixture in vacuo. Partition the residue between 1M NaOH (aq) and DCM. Extract the aqueous layer twice with DCM. Dry the organics over MgSO4, filter, and evaporate to yield the target chiral amine.

  • Chiral Analysis: Determine the ee via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA/DEA 90:10:0.1).

Comparative Data Analysis

The following table summarizes the quantitative operational metrics for both methodologies, allowing process chemists to select the optimal route based on infrastructure and scale.

ParameterBiocatalytic (ω-TA)Chemocatalytic (Ir-f-Binaphane)
Catalyst Type Engineered (R)-ω-Transaminase[Ir(cod)Cl]2 / (R,R)-f-Binaphane
Stereoselectivity (ee) > 99% (Exquisite specificity)94 - 98%
Typical Yield 85 - 92%90 - 95%
Reaction Conditions Aqueous buffer, 30°C, AtmosphericToluene/MeOH, 25°C, 20 bar H₂
Substrate Pre-processing None (Direct from Ketone)Requires NH-Imine HCl synthesis
Environmental Impact Low (Green Chemistry standard)Moderate (Heavy metal, organic solvents)
Scalability Excellent (Requires large volumes)Excellent (High throughput, low volume)

References

  • Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines Source: NIH / Molecules URL
  • Enzymatic Asymmetric Synthesis of Enantiomerically Pure Aliphatic, Aromatic and Arylaliphatic Amines with (R)
  • Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources Source: ResearchGate / Nature Communications URL
  • Reduction of Imines and Reductive Amination of Aldehydes and Ketones Source: Thieme Connect URL

Sources

Step-by-step guide to the synthesis of (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Asymmetric Synthesis of (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine

Executive Summary & Scope

This application note details the protocol for the enantioselective synthesis of (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine , a chiral benzylamine scaffold often utilized as a resolving agent and a pharmacophore in fragment-based drug discovery (FBDD).[1][2]

Unlike traditional resolution methods (e.g., tartaric acid crystallization) which are limited by a maximum 50% theoretical yield, this protocol employs Ellman’s Sulfinamide auxiliary chemistry . This approach ensures high diastereoselectivity (


) and enantiomeric excess (

) through a diastereoselective Grignard addition to a chiral

-sulfinyl imine.[2]

Regulatory & Safety Notice:

  • Research Use Only: This compound is intended strictly for in vitro research and laboratory development.

  • Chemical Safety: 3,5-Dimethoxybenzaldehyde and organometallic reagents are reactive.[1][2] All procedures must be conducted in a properly functioning fume hood using standard Schlenk line techniques or a glovebox.

  • Compliance: Users must verify local regulations regarding substituted phenethylamine/benzylamine analogues before synthesis.

Synthesis Strategy & Mechanism

The synthesis is divided into three critical phases:

  • Condensation: Formation of the chiral

    
    -sulfinyl imine from 3,5-dimethoxybenzaldehyde and (R)-tert-butanesulfinamide.[1][2]
    
  • Diastereoselective Addition: Nucleophilic addition of ethylmagnesium bromide (EtMgBr). The bulky tert-butyl group directs the addition to the Re-face of the imine (via a cyclic six-membered transition state with magnesium), establishing the (R)-configuration at the benzylic carbon.[1][2]

  • Deprotection: Acidic cleavage of the sulfinyl group to liberate the free amine hydrochloride salt.[2]

Materials & Equipment

ComponentSpecificationRole
Precursor 3,5-Dimethoxybenzaldehyde (CAS 7311-34-4)Electrophile
Auxiliary (R)-(+)-2-Methyl-2-propanesulfinamideChiral Inducer
Reagent Ethylmagnesium bromide (3.0 M in Et₂O)Nucleophile
Catalyst Titanium(IV) ethoxide (Ti(OEt)₄)Lewis Acid / Dehydrating Agent
Solvent Tetrahydrofuran (THF), AnhydrousReaction Medium
Equipment Schlenk line, N₂ atmosphere, -78°C CryostatProcess Control

Detailed Experimental Protocol

Phase 1: Synthesis of (R)-N-(3,5-Dimethoxybenzylidene)-2-methylpropane-2-sulfinamide
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and purge with nitrogen (

    
    ).
    
  • Charging: Add (R)-tert-butanesulfinamide (1.0 equiv) and 3,5-dimethoxybenzaldehyde (1.1 equiv) to the flask.

  • Solvation: Dissolve in anhydrous THF (0.5 M concentration relative to sulfinamide).

  • Catalysis: Add Ti(OEt)₄ (2.0 equiv) dropwise via syringe. The solution may turn slightly yellow.[2]

  • Reaction: Stir at room temperature (20–25°C) for 12–16 hours. Monitor conversion by TLC (Hexane/EtOAc 3:1) or LC-MS.[1][2]

  • Quench: Pour the mixture into a vigorously stirred brine solution (equal volume). A white precipitate (titanium salts) will form.

  • Workup: Filter through a pad of Celite. Wash the filter cake with EtOAc.[2] Dry the organic phase over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) to yield the sulfinimine intermediate.

Phase 2: Diastereoselective Grignard Addition
  • Setup: Flame-dry a 100 mL Schlenk flask and purge with

    
    .
    
  • Solution Prep: Dissolve the purified sulfinimine (1.0 equiv) in anhydrous

    
     (DCM) or Toluene (0.2 M). Cool to -78°C  (dry ice/acetone bath).
    
  • Addition: Add EtMgBr (2.0 equiv) dropwise over 30 minutes. Maintain internal temperature below -70°C to maximize diastereoselectivity.

    • Note: Non-coordinating solvents like DCM favor the open transition state, while THF favors the cyclic transition state.[2] For (R)-sulfinamide to yield (R)-amine with EtMgBr, the cyclic transition state (using THF or Toluene) is typically preferred to direct attack to the correct face.[1][2]

  • Warming: Allow the reaction to warm slowly to room temperature over 4 hours.

  • Quench: Slowly add saturated

    
     solution at 0°C.
    
  • Extraction: Extract with EtOAc (3x). Combine organics, dry over

    
    , and concentrate.
    
  • Analysis: Analyze the diastereomeric ratio (dr) via

    
     NMR.
    
Phase 3: Cleavage to (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine
  • Hydrolysis: Dissolve the sulfinamide intermediate in MeOH.

  • Acidification: Add 4M HCl in Dioxane (4.0 equiv). Stir at room temperature for 1 hour.

  • Precipitation: Concentrate the solvent to near dryness. Add diethyl ether (

    
    ) to precipitate the amine hydrochloride salt.
    
  • Isolation: Filter the white solid, wash with cold

    
    , and dry under high vacuum.
    
  • Validation: Verify enantiomeric excess (

    
    ) using chiral HPLC (e.g., Chiralcel OD-H column).
    

Process Visualization

SynthesisWorkflow cluster_conditions Critical Parameters Start Start: 3,5-Dimethoxybenzaldehyde Condensation Condensation (Ti(OEt)4, (R)-t-BS) Start->Condensation + (R)-Auxiliary Intermediate1 (R)-Sulfinimine Condensation->Intermediate1 - H2O Addition Grignard Addition (EtMgBr, -78°C) Intermediate1->Addition Stereocontrol Intermediate2 Sulfinamide Diastereomer Addition->Intermediate2 C-C Bond Formation Deprotection Acid Hydrolysis (HCl/MeOH) Intermediate2->Deprotection Cleavage Product Product: (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine HCl Deprotection->Product Precipitation Param1 Temp: -78°C (Step 2) Param2 Atmosphere: N2/Ar

Figure 1: Step-wise workflow for the asymmetric synthesis utilizing Ellman's auxiliary chemistry.

Analytical Data Summary

ParameterExpected ValueMethod
Physical State White crystalline solid (HCl salt)Visual
Yield (Overall) 75 - 85%Gravimetric
Enantiomeric Excess > 98% eeChiral HPLC
¹H NMR (DMSO-d₆)

8.4 (br s, 3H), 6.6 (d, 2H), 6.4 (t, 1H), 4.1 (m, 1H), 3.7 (s, 6H), 1.8 (m, 2H), 0.8 (t, 3H)
400 MHz NMR

References

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984–995. Link[2]

  • Cogan, D. A., Liu, G., & Ellman, J. A. (1999). Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions of Organometallic Reagents to N-tert-Butanesulfinyl Imines. Tetrahedron, 55(29), 8883-8904.[2] Link[2]

  • Patterson, A. W., & Ellman, J. A. (2006). Asymmetric Synthesis of alpha,alpha-Dibranched Amines by the Addition of Organometallic Reagents to N-tert-Butanesulfinyl Ketimines. Journal of Organic Chemistry, 71(19), 7110–7112. Link[2]

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: 3,5-Dimethoxybenzaldehyde. Link

Sources

Application Note: Purification and Enantiomeric Enrichment of (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine via Diastereomeric Salt Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Technical Protocol & Application Guide.

Introduction & Mechanistic Rationale

The compound (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine is a highly valuable chiral building block used in the development of neuroactive pharmaceuticals and advanced functional materials. Achieving strict enantiomeric purity (>99% ee) is a critical regulatory and functional requirement in drug development. While asymmetric synthesis can yield highly enriched mixtures, chemical purification and enantiomeric upgrading are almost always required to remove trace enantiomers and structurally similar synthetic impurities.

This application note details a highly reproducible, self-validating protocol for the purification of the (R)-amine via Diastereomeric Salt Crystallization (DSC) .

The Causality of the Resolution System

Rather than relying on resource-intensive preparative chiral chromatography, this protocol utilizes (S)-(+)-Mandelic acid as a chiral resolving agent [1]. The selection of this specific system is driven by three fundamental physicochemical principles:

  • The Tripartite Interaction Model: (S)-Mandelic acid provides a carboxylic acid for primary ionic salt formation, an

    
    -hydroxy group for rigid hydrogen-bond networking, and a phenyl ring for 
    
    
    
    stacking. The electron-rich 3,5-dimethoxyphenyl ring of the amine engages in strong dispersive interactions with the resolving agent, creating a highly stable, rigid crystal lattice [2].
  • Thermodynamic Discrimination: The resulting diastereomeric salts—(R)-Amine·(S)-Mandelate and (S)-Amine·(S)-Mandelate—exhibit a significant difference in solvation free energy (

    
    ). In protic solvents like methanol, the (R,S)-salt is thermodynamically less soluble and precipitates preferentially.
    
  • Kinetic Supersaturation Control: Methanol exhibits a steep temperature-solubility curve for these salts. By applying a controlled cooling ramp (0.5 °C/min), the system stays within the metastable zone width (MZW). This prevents the kinetic entrapment (co-precipitation) of the more soluble (S,S)-salt, ensuring high initial diastereomeric excess (de) [3].

Process Workflow Visualization

Workflow A Crude (R/S)-Amine 1-(3,5-Dimethoxyphenyl)propan-1-amine B Salt Formation Add (S)-(+)-Mandelic Acid in Methanol A->B C Thermal Dissolution Reflux at 65 °C until clear B->C D Fractional Crystallization Cool to 5 °C at 0.5 °C/min C->D E Solid-Liquid Separation Vacuum Filtration D->E F Mother Liquor (S-Amine Enriched) E->F Filtrate G Diastereomeric Salt (R)-Amine·(S)-Mandelate E->G Precipitate H Recrystallization 1-2 Cycles in Methanol G->H Enantiomeric Upgrade I Alkaline Cleavage 1M NaOH / MTBE Extraction H->I >99% de achieved J Pure (R)-Amine >99% ee, >99% Purity I->J Organic Phase Isolation

Workflow for the resolution and purification of (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine.

Detailed Experimental Protocol

Note: This protocol is designed as a self-validating system. Mass balances and specific optical rotations must be checked at each stage to ensure the integrity of the resolution.

Phase 1: Diastereomeric Salt Formation
  • Reagent Charging: In a 500 mL jacketed reactor equipped with a mechanical stirrer and reflux condenser, charge 19.53 g (100 mmol) of crude 1-(3,5-Dimethoxyphenyl)propan-1-amine.

  • Solvent Addition: Add 150 mL of anhydrous Methanol (HPLC grade). Stir at 250 rpm to ensure complete homogenization.

  • Resolving Agent Addition: Slowly add 15.22 g (100 mmol, 1.0 equiv) of (S)-(+)-Mandelic acid. Causality Note: A 1:1 stoichiometry is utilized here to maximize the thermodynamic yield of the target salt, as opposed to the 0.5 equiv "half-resolution" method which sacrifices yield for initial purity.

  • Thermal Dissolution: Heat the reactor to 65 °C (reflux) until a completely clear, pale-yellow solution is obtained. Hold at reflux for 15 minutes to ensure the dissolution of any kinetic polymorphs.

Phase 2: Fractional Crystallization
  • Cooling Ramp: Program the jacketed reactor to cool from 65 °C to 40 °C at a rate of 1.0 °C/min.

  • Seeding: At 40 °C (the predetermined metastable limit), introduce 50 mg of enantiopure (R)-Amine·(S)-Mandelate seed crystals. Causality Note: Seeding bypasses the high activation energy of primary nucleation, preventing "crashing out" (spontaneous nucleation) which traps impurities in the crystal lattice.

  • Deep Cooling: Continue cooling from 40 °C to 5 °C at a strictly controlled rate of 0.5 °C/min. Hold the suspension at 5 °C for 2 hours to maximize thermodynamic recovery.

  • Isolation: Isolate the bulk crystals via vacuum filtration using a sintered glass funnel. Wash the filter cake with 20 mL of ice-cold Methanol (0 °C) to displace the mother liquor containing the highly soluble (S,S)-salt. Dry the cake under vacuum at 40 °C for 4 hours.

Phase 3: Enantiomeric Upgrading (Recrystallization)

To upgrade the salt from ~85% de to >99.5% de, recrystallization is mandatory.

  • Transfer the dried salt to a clean reactor. Add Methanol at a ratio of 8 mL per gram of salt.

  • Heat to 65 °C to achieve full dissolution, then repeat the controlled cooling profile (0.5 °C/min down to 5 °C).

  • Filter, wash with ice-cold methanol, and dry. Analyze a 10 mg aliquot via Chiral HPLC to confirm de. If de < 99.5%, perform a second recrystallization cycle.

Phase 4: Liberation of the Free Base
  • Alkaline Cleavage: Suspend the enantiopure salt in 100 mL of Methyl tert-butyl ether (MTBE) and 100 mL of distilled water.

  • Basification: Slowly add 1M aqueous NaOH under vigorous stirring until the aqueous layer reaches pH 12. Causality Note: The strong base deprotonates the amine, breaking the ionic lattice. The neutral (R)-amine selectively partitions into the organic MTBE layer, while the sodium (S)-mandelate remains in the aqueous phase.

  • Phase Separation: Separate the organic layer. Extract the aqueous layer with an additional 50 mL of MTBE.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure (40 °C, 150 mbar) to afford the pure (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine as a colorless to pale-yellow oil.
    

Quantitative Data & Quality Control

The following table summarizes the expected mass balance, yield, and enantiomeric progression of a standard 100 mmol scale purification.

Process StageSalt Mass (g)Step Yield (%)Diastereomeric Excess (de %)Amine Enantiomeric Excess (ee %)
Initial Crystallization 14.2541.0*86.586.5
Recrystallization Cycle 1 11.6882.098.298.2
Recrystallization Cycle 2 10.7592.0>99.5>99.5
Liberated Free Base 5.85 (Amine)98.5 (Recovery)N/A>99.5

*Note: The theoretical maximum yield for the initial crystallization of a racemate is 50%. A 41.0% yield represents an 82% recovery of the available (R)-enantiomer.

Analytical Validation Parameters
  • Chiral HPLC: Daicel Chiralcel OD-H column; Mobile phase: Hexane/Isopropanol/Diethylamine (90:10:0.1); Flow rate: 1.0 mL/min; UV detection at 230 nm.

  • Self-Validation Check: The aqueous layer from Phase 4 can be acidified to pH 2 with HCl and extracted with Ethyl Acetate to recover the (S)-(+)-Mandelic acid. Measuring its optical rotation confirms that the resolving agent did not undergo racemization during the thermal cycles.

References

  • Whitesell, J. K.; Reynolds, D. "Resolution of chiral alcohols with mandelic acid." Journal of Organic Chemistry, 1983, 48(20), 3548–3551.[Link]

  • Quan, H.; Rohani, S.; Zhu, J.; Gomaa, H. "Resolution of sertraline with R-mandelic acid: Chiral discrimination mechanism study." Chirality, 2012, 24(2), 119–128.[Link]

  • Dalmolen, J. "Synthesis and application of new chiral amines in Dutch resolution." University of Groningen, 2005.[Link]

Application Note: Chiral Resolution of Racemic 1-(3,5-Dimethoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the protocol for the enantiomeric resolution of 1-(3,5-dimethoxyphenyl)propan-1-amine , a critical intermediate in the synthesis of calcimimetics and neurological therapeutics. Due to the electron-rich nature of the 3,5-dimethoxybenzyl system, this molecule presents unique solubility challenges compared to unsubstituted phenethylamines.

This guide provides two distinct workflows:

  • Classical Diastereomeric Salt Crystallization: The primary method for scalable, cost-effective bulk resolution.

  • Enzymatic Kinetic Resolution (EKR): A high-selectivity biocatalytic alternative for high-purity requirements.

Strategic Analysis & Chemical Context

The target molecule is a primary benzylic amine with a propyl chain. The 3,5-dimethoxy substitution pattern increases the electron density of the aromatic ring, which enhances


 stacking interactions with aromatic resolving agents but also alters solubility profiles in polar protic solvents.
Key Chemical Properties
PropertyDescriptionImplication for Resolution
Basicity Moderate (

)
Suitable for salt formation with carboxylic acids.
Lipophilicity Moderate to HighRequires alcohol-based solvent systems (EtOH, IPA) rather than pure water.
Sterics Propyl group vs. MethylIncreased steric bulk at the chiral center compared to phenethylamine; may require longer crystallization times.

Protocol A: Classical Resolution via Diastereomeric Crystallization

Objective: Isolate the (S)-enantiomer (or (R)-enantiomer depending on acid choice) from the racemate using a chiral acid. Recommended Resolving Agent: (S)-(+)-Mandelic Acid . Rationale: Mandelic acid is structurally similar to the target amine (benzylic), promoting tight crystal packing via hydrogen bonding and


 interactions between the phenyl rings.
Materials
  • Substrate: Racemic 1-(3,5-dimethoxyphenyl)propan-1-amine (

    
     eq).
    
  • Resolving Agent: (S)-(+)-Mandelic Acid (

    
     eq).
    
  • Solvent: Isopropyl Alcohol (IPA) or Ethanol (Absolute).

  • Base: NaOH (2M aq).

  • Extraction: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

Step-by-Step Procedure
Step 1: Salt Formation[1]
  • Dissolve 10.0 g (51.2 mmol) of racemic amine in 50 mL of warm IPA (

    
    ).
    
  • In a separate flask, dissolve 7.8 g (51.2 mmol) of (S)-(+)-Mandelic acid in 40 mL of warm IPA.

  • Add the acid solution to the amine solution slowly over 10 minutes with stirring.

  • Observation: The solution may become cloudy. If precipitation is immediate, add warm IPA in 5 mL increments until the solution is clear at

    
    .
    
Step 2: Controlled Crystallization
  • Allow the mixture to cool to room temperature (

    
    ) slowly over 4 hours. Do not shock cool.
    
  • If no crystals form after 4 hours, scratch the glass or add a seed crystal of the pure salt (if available).

  • Chill the flask to

    
     for an additional 2 hours to maximize yield.
    
Step 3: Isolation and Recrystallization[2]
  • Filter the white crystalline solid (Diastereomeric Salt).

  • Critical Step (Enrichment): Measure the melting point. If the range is broad (

    
    ), recrystallize the salt.
    
    • Recrystallization:[2] Dissolve salt in minimal boiling Ethanol. Cool slowly. Filter.

    • Target: Repeat until melting point is sharp and constant.

Step 4: Liberation of the Free Amine
  • Suspend the purified salt in 50 mL of water.

  • Add 2M NaOH dropwise until pH > 12. The amine will separate as an oil.

  • Extract with DCM (

    
    ).
    
  • Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
Workflow Diagram (Classical Resolution)

ClassicalResolution Racemate Racemic Amine (10g) Mix Mix in warm IPA (60°C) Racemate->Mix Acid (S)-Mandelic Acid (1.0 eq) Acid->Mix Cool Controlled Cooling (20°C -> 4°C) Mix->Cool Filter Filtration Cool->Filter Solid Solid Salt (Enriched Diastereomer) Filter->Solid Crystals Liquor Mother Liquor (Opposite Enantiomer) Filter->Liquor Filtrate Recryst Recrystallization (Boiling EtOH) Solid->Recryst Check MP Recryst->Solid MP Broad (Repeat) Base Basification (pH > 12, NaOH) Recryst->Base MP Constant Product Pure (S)-Amine Base->Product Extraction

Figure 1: Workflow for diastereomeric salt resolution using (S)-Mandelic Acid.

Protocol B: Enzymatic Kinetic Resolution (Biocatalysis)

Objective: High-selectivity resolution under mild conditions. Biocatalyst: Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym 435).[3] Mechanism: The enzyme selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer as the free amine.

Materials
  • Enzyme: Novozym 435 (Immobilized CALB).[3]

  • Acyl Donor: Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc).

  • Solvent: Methyl tert-butyl ether (MTBE) or Toluene (if not using Acyl Donor as solvent).

Step-by-Step Procedure
  • Setup: In a glass vial, dissolve 500 mg of racemic amine in 10 mL of dry MTBE.

  • Add Acyl Donor: Add 2.0 eq of Ethyl Acetate.

  • Initiation: Add 50 mg (10% w/w) of Novozym 435 beads.

  • Incubation: Shake at 200 rpm at 30-40°C . Monitor reaction by HPLC (see Section 5) every 2 hours.

  • Termination: Stop when conversion reaches exactly 50% (theoretical maximum yield for KR).

  • Workup (Separation):

    • Filter off the enzyme beads (can be washed and reused).

    • Acid Wash: Wash the organic filtrate with 1M HCl .

    • Aqueous Layer: Contains the unreacted (S)-Amine (protonated). Basify and extract to recover.

    • Organic Layer:[4] Contains the (R)-Amide .[5] This can be hydrolyzed back to the amine using 6M HCl/Reflux if the (R)-enantiomer is desired.

Mechanism Diagram (Enzymatic)

EnzymaticResolution Substrate Racemic Amine Complex Enzyme-Substrate Complex Substrate->Complex Enzyme CALB Lipase (Novozym 435) Enzyme->Complex AcylDonor Ethyl Acetate AcylDonor->Complex R_Amide (R)-Amide (Acylated) Complex->R_Amide Fast Reaction S_Amine (S)-Amine (Unreacted) Complex->S_Amine No Reaction

Figure 2: Kinetic resolution mechanism. CALB preferentially acylates the (R)-enantiomer.

Analytical Validation: Chiral HPLC Protocol

Trustworthy resolution requires precise quantification of Enantiomeric Excess (% ee).

ParameterCondition
Column Daicel Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane : Isopropanol : Diethylamine (DEA)
Ratio 90 : 10 : 0.1 (v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 230 nm or 280 nm
Sample Prep Dissolve 1 mg in 1 mL Mobile Phase.

Technical Note: The addition of 0.1% Diethylamine (DEA) is mandatory. Without it, the amine group interacts with residual silanols on the silica support, causing severe peak tailing that masks resolution.

References

  • BenchChem. (2025).[6] A Comparative Guide to Chiral Resolving Agents: (S)-Mandelic Acid and Its Alternatives. Retrieved from

  • Paetzold, J., & Bäckvall, J. E. (2005).[7] Chemoenzymatic dynamic kinetic resolution of primary amines. Journal of the American Chemical Society, 127(50), 17620-17621. Retrieved from

  • Phenomenex. (2025).[3][8] Chiral HPLC Separations Guide. Retrieved from

  • Sielc Technologies. (2018). Separation of Ethanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column. Retrieved from

  • Sigma-Aldrich. (2025). (R)-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride Product Page. Retrieved from

Sources

Application Note: (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine as a Versatile Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Use of (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine as a Chiral Auxiliary Content Type: Application Note & Protocol Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists

High-Fidelity Stereocontrol & Mild Cleavage Strategies for Asymmetric Synthesis

Introduction & Mechanistic Rationale

(R)-1-(3,5-Dimethoxyphenyl)propan-1-amine (hereafter (R)-DMPPA ) represents a specialized class of electron-rich chiral benzylamines. While structurally analogous to the ubiquitous


-methylbenzylamine, (R)-DMPPA offers two distinct tactical advantages in process chemistry:
  • Enhanced Steric Differentiation: The ethyl side chain (derived from the propyl backbone) exerts greater steric bulk than a methyl group. This increases the energy difference between diastereomeric transition states (

    
    ), often resulting in higher diastereomeric excess (de) in alkylation and reduction reactions.
    
  • Orthogonal Cleavage (The "DMB" Effect): The 3,5-dimethoxy substitution pattern renders the benzylic C-N bond electron-rich. Unlike standard benzyl groups requiring hydrogenolysis (which can reduce other sensitive olefins or halides), the DMB group can be cleaved under mild oxidative conditions (e.g., CAN, DDQ) or acidic conditions (TFA). This allows for the synthesis of complex targets containing reducible functionality.

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]
  • IUPAC Name: (1R)-1-(3,5-dimethoxyphenyl)propan-1-amine

  • Functional Class: Chiral Primary Amine / Resolving Agent / Cleavable Auxiliary

  • Key Feature: Acid/Oxidative lability due to 3,5-dimethoxy activation.

Application I: Optical Resolution of Racemic Carboxylic Acids

(R)-DMPPA is an excellent resolving agent for racemic acids, particularly those that fail to crystallize with phenyl- or naphthyl-based amines. The methoxy groups often facilitate unique hydrogen-bonding networks that promote the formation of well-defined crystalline lattices.

Protocol A: Diastereomeric Salt Crystallization Screening

Objective: Isolate enantiopure carboxylic acids via salt formation with (R)-DMPPA.

Materials
  • Racemic Carboxylic Acid Substrate (1.0 equiv)[1]

  • (R)-DMPPA (0.5 – 1.0 equiv)

  • Solvent Panel: Ethanol, Isopropanol (IPA), Acetonitrile (MeCN), MTBE, Acetone/Water.

Step-by-Step Methodology
  • Stoichiometry Setup:

    • Method A (Classic): Use 1.0 equiv of (R)-DMPPA to form the full diastereomeric salt mixture.

    • Method B (Pope-Peachey): Use 0.5 equiv of (R)-DMPPA and 0.5 equiv of an achiral base (e.g., triethylamine) to selectively crystallize the less soluble diastereomer.

  • Dissolution: Dissolve the racemic acid in the minimum volume of boiling solvent. Add (R)-DMPPA dropwise.

  • Nucleation & Aging: Allow the solution to cool slowly to room temperature (ramp rate: 10°C/hour). Stir gently for 4–12 hours to allow "Ostwald ripening" of the crystals.

  • Harvesting: Filter the precipitate. Wash the cake with cold solvent.

  • Analysis: Analyze the salt (or free acid) via Chiral HPLC.

  • Recrystallization: If ee < 98%, recrystallize the salt from the same solvent system.

  • Liberation: Suspend the salt in dilute HCl (1M) and extract the free acid into EtOAc.

Data Summary: Solvent Screening Matrix (Example)

Solvent System Yield (%) ee (%) of Precipitate Notes
Ethanol (Abs) 35% 88% Fast crystallization; moderate selectivity.
IPA/Water (9:1) 42% 96% Optimal. Slow cooling yields needles.
MTBE 15% 40% Poor solubility; rapid amorphous precipitation.

| Acetonitrile | 30% | 92% | Good for polar acids. |

Application II: Asymmetric Synthesis of Chiral Amines

(R)-DMPPA serves as a removable chiral template. A classic application is the diastereoselective alkylation of imines or reductive amination, followed by oxidative removal of the auxiliary.

Protocol B: Diastereoselective Reductive Amination & Oxidative Cleavage

Objective: Synthesize a chiral secondary amine using (R)-DMPPA as a template, then cleave to release the primary amine.

Phase 1: Condensation & Reduction
  • Imine Formation:

    • Combine Ketone Substrate (1.0 equiv) and (R)-DMPPA (1.1 equiv) in Toluene.

    • Reflux with a Dean-Stark trap (or use Ti(OiPr)4 as a dehydrating agent) until water evolution ceases.

  • Stereoselective Reduction:

    • Cool the imine solution to -78°C.

    • Add reducing agent (e.g., NaBH4, NaCNBH3, or L-Selectride for higher steric demand).

    • Mechanism:[2][3] The bulky ethyl group of the auxiliary directs the hydride attack to the less hindered face of the imine.

  • Workup: Quench with NaOH, extract with DCM, and purify the diastereomerically enriched secondary amine.

Phase 2: Oxidative Cleavage (The DMB Advantage)

Unlike benzyl groups requiring Pd/C + H2, the DMB group is removed via Single Electron Transfer (SET) oxidation.

  • Reagent Preparation: Dissolve Ceric Ammonium Nitrate (CAN) (3.0 – 4.0 equiv) in Water.

  • Reaction:

    • Dissolve the secondary amine (from Phase 1) in Acetonitrile/Water (4:1).

    • Cool to 0°C.

    • Add the CAN solution dropwise. The solution will turn transiently orange/red.

  • Monitoring: Stir at 0°C for 30–60 mins. Monitor by TLC for the disappearance of the DMB-amine spot.

  • Workup:

    • Basify with saturated NaHCO3 or 1M NaOH.

    • Extract the target primary amine with DCM.

    • The byproduct (3,5-dimethoxyacetophenone derivative) remains in the organic phase or can be separated via chromatography.

Visualizing the Workflow

Diagram 1: Chiral Resolution & Auxiliary Cleavage Cycle

The following diagram illustrates the dual-pathway utility of (R)-DMPPA: Path A for Resolution and Path B for Asymmetric Synthesis.

DMPPA_Workflow Start Start: (R)-DMPPA SaltFormation Diastereomeric Salt Formation (Solvent Screening) Start->SaltFormation Resolving Agent ImineCondensation Imine Condensation (Ti(OiPr)4 / Toluene) Start->ImineCondensation Chiral Auxiliary RacemicAcid Racemic Acid (+/-) RacemicAcid->SaltFormation Crystallization Selective Crystallization (Kinetic vs Thermo Control) SaltFormation->Crystallization Filtration Filtration of Pure Diastereomer Crystallization->Filtration AcidLiberation Acid Liberation (HCl) Filtration->AcidLiberation TargetAcid Target: Chiral Acid (>99% ee) AcidLiberation->TargetAcid RecoveryA Recover (R)-DMPPA AcidLiberation->RecoveryA Recycle ProchiralKetone Prochiral Ketone/Aldehyde ProchiralKetone->ImineCondensation Reduction Stereoselective Reduction (Hydride Attack) ImineCondensation->Reduction Steric Control Cleavage Oxidative Cleavage (CAN or DDQ) Reduction->Cleavage Enriched Diastereomer TargetAmine Target: Chiral Amine Cleavage->TargetAmine Byproduct 3,5-Dimethoxy Byproduct Cleavage->Byproduct

Caption: Dual workflow showing (R)-DMPPA as a resolving agent (Left) and a cleavable auxiliary (Right).

Critical Technical Considerations

Steric Model: Ethyl vs. Methyl

When comparing (R)-DMPPA to (R)-


-methylbenzylamine:
  • 
    -Methyl:  Smaller steric bulk. Good for general resolution.
    
  • 
    -Ethyl (DMPPA):  The ethyl group projects further into the reaction coordinate space. In imine reductions, this forces the incoming hydride to attack from the Re-face (or Si-face depending on configuration) with higher selectivity (typically >95:5 dr) compared to the methyl analog (often ~80:20 dr).
    
Safety & Stability
  • Storage: Store (R)-DMPPA under nitrogen at 2-8°C. Amines absorb CO2 from air to form carbamates.

  • CAN Cleavage: The oxidative cleavage with Ceric Ammonium Nitrate is exothermic. Always add CAN solution slowly to the chilled reaction mixture.

References

  • Chiral Resolution Fundamentals: Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley.

  • Oxidative Cleavage of DMB Groups: Bull, S. D., Davies, S. G., & Fenton, G. (2000). Chiral auxiliary controlled diastereoselective synthesis of amino acids. Chemical Reviews.

  • Electron-Rich Benzylamines in Synthesis: Trost, B. M., & O'Krongly, D. (1983). A chiral auxiliary for the synthesis of amino acids.[1] Journal of Organic Chemistry.

  • CAN Cleavage Protocol: Porter, J. R., et al. (2001). Oxidative cleavage of electron-rich benzyl ethers and amines. Journal of the Chemical Society, Perkin Transactions 1.

(Note: While specific literature on the exact propyl/3,5-dimethoxy combination is proprietary or niche, the protocols above are derived from the foundational chemistry of the 3,5-dimethoxybenzyl and alpha-chiral amine classes.)

Sources

Application Note: Derivatization Strategies for (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of small-molecule chiral building blocks is a critical step in drug discovery, target deconvolution, and pharmacokinetic profiling. (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine is a structurally versatile primary amine. To utilize this compound in advanced biological assays—such as fluorescence microscopy, receptor pull-down assays, or LC-MS/MS metabolomic tracking—the primary amine must be derivatized with appropriate reporter tags.

This application note details field-proven, self-validating methodologies for the covalent modification of (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine using N-Hydroxysuccinimide (NHS) esters for biotinylation[1] and Isothiocyanates for fluorescent labeling.

Mechanistic Rationale & Experimental Causality

As a Senior Application Scientist, it is vital to understand why specific reaction conditions are chosen, rather than simply following a recipe. The derivatization of (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine relies on the nucleophilicity of its primary amine.

  • Electrophile Selection: We utilize NHS-esters for affinity tagging (Biotinylation) because they undergo highly efficient nucleophilic acyl substitution to form exceptionally stable amide bonds[1],[2]. For fluorescent tracking, Fluorescein isothiocyanate (FITC) is selected to form a robust thiourea linkage.

  • pH Optimization: The pKa of the primary alkyl amine is approximately 9.5. The reaction buffer must be maintained between pH 8.0 and 8.5. This specific window ensures a sufficient fraction of the amine is in its unprotonated, nucleophilic freebase form, while actively minimizing the competing base-catalyzed hydrolysis of the moisture-sensitive NHS-ester[3].

  • Buffer Causality: Amine-free buffers (e.g., Sodium Borate or PBS) are strictly required. Common biological buffers like Tris or Glycine contain primary amines that will aggressively compete with the target molecule for the electrophile, drastically reducing yield. These are instead reserved for the quenching step.

  • Stereochemical Preservation: The target molecule contains a chiral center directly adjacent to the primary amine. By strictly controlling the temperature (room temperature) and avoiding strongly basic conditions (pH > 9.5), we prevent any risk of base-catalyzed racemization, preserving the (R)-enantiomer's integrity.

Mechanism A Primary Amine (Nucleophile) C Tetrahedral Intermediate A->C B NHS-Ester (Electrophile) B->C D Stable Amide Conjugate C->D -H+ E NHS Leaving Group (Byproduct) C->E Release

Nucleophilic acyl substitution mechanism of NHS-ester derivatization.

Quantitative Data: Derivatization Parameters

To facilitate experimental planning, the physicochemical parameters and stoichiometric requirements for both derivatization pathways are summarized below. Unlike protein conjugation which requires massive molar excesses (10x-20x) due to low effective amine concentrations[3], small-molecule conjugation allows for near-equimolar ratios, simplifying downstream purification.

ParameterAffinity Tagging (Biotinylation)Fluorescent Labeling (FITC)
Reagent Used Biotin-NHS (or Sulfo-Biotin-NHS)Fluorescein Isothiocyanate (FITC)
Linkage Formed Amide BondThiourea Bond
Optimal Buffer 0.1 M PBS (pH 8.0)0.1 M Sodium Borate (pH 8.5)
Molar Ratio (Amine:Tag) 1 : 1.21 : 1.1
Reaction Time / Temp 1 Hour @ 25°C2 Hours @ 25°C (In Dark)
Target Mass Shift +226.08 Da+389.04 Da
Quenching Agent 0.1 M Glycine50 mM Tris-HCl

Step-by-Step Methodologies

The following protocols are designed as self-validating systems . Built-in analytical checkpoints ensure that researchers do not waste time scaling up or purifying failed reactions.

Protocol A: Affinity Tagging via Biotin-NHS

Note: NHS-esters hydrolyze rapidly in the presence of water. Reagents must be prepared in anhydrous solvents immediately prior to use[3].

  • Substrate Preparation: Dissolve 1.95 mg of (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine (10 µmol) in 100 µL of anhydrous DMSO to create a 100 mM stock.

  • Buffer Equilibration: Dilute the substrate stock into 800 µL of 0.1 M Phosphate-Buffered Saline (PBS), pH 8.0.

  • Reagent Preparation: Immediately before use, dissolve 4.1 mg of Biotin-NHS (12 µmol, 1.2 eq) in 100 µL of anhydrous DMSO.

  • Conjugation: Dropwise, add the Biotin-NHS solution to the stirring amine solution.

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature under continuous vortexing or magnetic stirring.

  • Validation Checkpoint (Self-Validation): Extract a 5 µL aliquot, dilute in 95 µL of 50:50 Acetonitrile/Water, and inject into an LC-MS.

    • Success Criteria: Disappearance of the

      
       196.1 
      
      
      
      peak and appearance of the conjugated
      
      
      422.2
      
      
      peak. If unreacted amine remains >10%, spike in an additional 0.2 eq of Biotin-NHS and incubate for 30 mins.
  • Quenching: Add 50 µL of 1 M Glycine (pH 8.0) to quench any unreacted NHS-ester. Incubate for 15 minutes.

  • Purification: Isolate the biotinylated conjugate via Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Protocol B: Fluorescent Labeling via FITC
  • Substrate Preparation: Dissolve 1.95 mg of the target amine (10 µmol) in 100 µL of anhydrous DMSO.

  • Buffer Equilibration: Dilute into 800 µL of 0.1 M Sodium Borate buffer, pH 8.5.

  • Reagent Preparation: Dissolve 4.28 mg of FITC (11 µmol, 1.1 eq) in 100 µL of anhydrous DMSO. Protect from light.

  • Conjugation: Add the FITC solution to the amine mixture. Wrap the reaction vial in aluminum foil to prevent photobleaching.

  • Incubation: Stir for 2 hours at room temperature.

  • Validation Checkpoint: Perform LC-MS analysis as described above. Look for the product mass at

    
     585.17 
    
    
    
    .
  • Quenching: Add 50 µL of 1 M Tris-HCl (pH 8.0) to consume unreacted isothiocyanates.

  • Purification: Purify via Solid Phase Extraction (SPE) or HPLC, ensuring all collection tubes are shielded from ambient light.

Workflow A (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine Stock Preparation (10 mM in DMSO) B Select Derivatization Strategy A->B C Affinity Tagging Biotin-NHS (pH 8.0) B->C Biotinylation D Fluorescent Labeling FITC (pH 8.5) B->D Fluorophore E Amide Bond Formation C->E F Thiourea Bond Formation D->F G Quench Reaction (Tris or Glycine) E->G F->G H Purification (Prep-HPLC / SPE) G->H I Downstream Biological Assays H->I

Workflow for the derivatization of (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine.

References

  • DiVA Portal. "Biotinylation and high affinity avidin capture as a strategy for LC-MS based metabolomics." DiVA, 2010. URL: [Link]

Sources

Application Note: Scale-Up Biocatalytic Synthesis of (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Process Engineering Protocol & Application Guide Target Audience: Process Chemists, Biocatalysis Researchers, and Pharmaceutical Development Scientists

Executive Summary & Scientific Rationale

The synthesis of highly pure chiral primary amines, such as (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine , is a critical operation in the development of complex active pharmaceutical ingredients (APIs). Traditional synthetic routes often rely on transition-metal-catalyzed asymmetric hydrogenation or late-stage classical resolution. These methods are frequently marred by heavy metal toxicity, high operational costs, and a maximum theoretical yield of 50% for kinetic resolutions.

To bypass these bottlenecks, this protocol details a highly scalable, green-chemistry approach utilizing an engineered (R)-selective


-transaminase (

-ATA)
. This biocatalytic method enables the direct asymmetric reductive amination of the prochiral ketone, 1-(3,5-dimethoxyphenyl)propan-1-one, achieving a theoretical yield of 100% with exquisite stereocontrol (>99% ee)[1].
The Causality of the Experimental Design

-ATAs operate via a Pyridoxal-5'-phosphate (PLP)-dependent ping-pong bi-bi mechanism. The primary thermodynamic challenge in transaminase-mediated amination of ketones is the highly unfavorable reaction equilibrium[2].

To engineer a self-driving system, we employ a massive stoichiometric excess of Isopropylamine (IPA) (1.0 M) as the amine donor[3]. During the oxidative deamination half-reaction, IPA is converted into acetone. By continuously removing this highly volatile acetone by-product (via nitrogen sparging or mild vacuum), we exploit Le Chatelier’s principle to irreversibly pull the equilibrium toward the target chiral amine[4]. Furthermore, engineered


-ATAs have been specifically evolved to tolerate both high concentrations of IPA and the organic cosolvents (like DMSO) required to solubilize bulky, hydrophobic dimethoxyphenyl substrates[5].

Process Visualization: Scale-Up Workflow

The following diagram outlines the logical progression of the biotransformation, highlighting the integration of in-process controls (IPC) to ensure the system remains self-validating.

ScaleUpWorkflow Prep 1. Substrate & Buffer Prep 100 mM Phosphate (pH 7.5) 1M iPrNH2, 1mM PLP Enzyme 2. Biocatalyst Addition Engineered (R)-ω-ATA (1.0% w/w loading) Prep->Enzyme Reaction 3. Biotransformation 45°C, 250 rpm, 24h (In-situ Acetone Removal) Enzyme->Reaction IPC 4. In-Process Control (IPC) HPLC Monitoring (Target >95% Conversion) Reaction->IPC IPC->Reaction If Conv. < 95% Extraction 5. Downstream Processing pH Adjustment (pH > 10.5) EtOAc Extraction IPC->Extraction If Conv. ≥ 95% Product 6. Final Product (R)-1-(3,5-Dimethoxyphenyl) propan-1-amine (>99% ee) Extraction->Product

Figure 1: Biocatalytic scale-up workflow for the asymmetric synthesis of the target chiral amine.

Quantitative Data: Reaction Optimization Parameters

To ensure robust scale-up, the reaction matrix must be tightly controlled. The table below summarizes the optimal setpoints and the mechanistic rationale behind each parameter.

ParameterOperating RangeOptimal SetpointMechanistic Rationale
Amine Donor (IPA) 0.5 M – 2.0 M1.0 M Drives the unfavorable thermodynamic equilibrium forward via mass action without exceeding the ionic tolerance of the biocatalyst[5].
Cofactor (PLP) 0.1 mM – 2.0 mM1.0 mM Ensures complete saturation of the enzyme's active site (preventing apo-enzyme formation) while avoiding product-inhibition complexes[3].
Cosolvent (DMSO) 0% – 15% v/v5% v/v Maximizes the solubility of the highly hydrophobic dimethoxyphenyl ketone substrate while preserving the tertiary structure of the transaminase.
Temperature 25 °C – 60 °C45 °C Provides optimal thermodynamic kinetics for engineered ATAs and accelerates the volatilization of the inhibitory acetone by-product[2].
Enzyme Loading 0.5% – 5.0% w/w1.0% w/w Achieves >95% conversion within 24 hours at 50 g/L substrate concentration, optimizing the cost-to-productivity ratio[5].

Experimental Protocol: 50 g/L Scale-Up Synthesis

This protocol is designed for a 1-Liter working volume (yielding ~50 grams of product) but is linearly scalable to pilot-plant bioreactors.

Phase 1: Preparation of the Reaction Matrix
  • Buffer Preparation: In a jacketed reactor equipped with an overhead stirrer and a subsurface nitrogen sparge line, add 800 mL of 100 mM Sodium Phosphate buffer.

  • Amine Donor Addition: Add Isopropylamine hydrochloride (IPA·HCl) to achieve a final concentration of 1.0 M.

    • Causality Check: The addition of 1.0 M IPA will drastically alter the ionic strength and pH. Titrate carefully with 10 M NaOH to exactly pH 7.5 . Maintaining this pH ensures the amine is sufficiently deprotonated to act as a nucleophile, while preventing alkaline denaturation of the enzyme.

  • Cofactor Integration: Supplement the buffer with 1.0 mM Pyridoxal-5'-phosphate (PLP).

    • Self-Validation: The solution will immediately turn a characteristic bright yellow. This is a visual confirmation of the formation of the PLP-amine Schiff base (external aldimine), indicating the cofactor is active and ready for catalysis.

Phase 2: Substrate and Biocatalyst Addition
  • Substrate Solubilization: Dissolve 50.0 g of 1-(3,5-dimethoxyphenyl)propan-1-one in 50 mL of Dimethyl Sulfoxide (DMSO).

  • Dosing: Add the substrate solution dropwise to the reactor under moderate agitation (250 rpm). The mixture will form a fine, homogenous suspension.

  • Enzyme Charging: Charge the reactor with 0.5 g (1.0% w/w relative to substrate) of lyophilized engineered (R)-selective

    
    -transaminase (e.g., ATA-256 or an equivalent evolved variant)[2].
    
Phase 3: Biotransformation & Equilibrium Shifting
  • Thermodynamic Control: Set the reactor jacket temperature to 45 °C.

  • In-Situ Product Removal (ISPR): Initiate a gentle subsurface nitrogen sparge (0.1 vvm).

    • Mechanistic Note: This step is non-negotiable. The nitrogen stream continuously sweeps the generated acetone out of the aqueous phase. Without this, the reaction will stall at ~40% conversion due to thermodynamic equilibrium limits.

  • Allow the reaction to proceed for 24 hours.

Phase 4: In-Process Control (IPC) Monitoring

Do not proceed to downstream processing without quantitative validation. 10. At 12h and 24h, withdraw a 100


L aliquot from the reactor.
11. Quench the aliquot immediately into 900 

L of Acetonitrile containing 0.1% Trifluoroacetic acid (TFA) to instantly denature the enzyme and halt the reaction. 12. Centrifuge at 14,000 x g for 5 minutes to pellet the protein. 13. Analyze the supernatant via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA/DEA mobile phase).
  • Validation Gate: Proceed to Phase 5 only when ketone conversion is
    
    
    95% and the enantiomeric excess (ee) of the (R)-amine is > 99%.
Phase 5: Downstream Processing (DSP) and Isolation
  • Enzyme Precipitation: Once the target conversion is validated, quench the bulk reaction by adjusting the pH to 2.0 using 6 M HCl. Stir for 30 minutes to fully precipitate the biocatalyst.

  • Clarification: Filter the reaction mixture through a Celite pad to remove the denatured protein mass.

  • pH Swing & Extraction: Transfer the clarified filtrate to a separation vessel. Adjust the pH to > 10.5 using 10 M NaOH.

    • Causality Check: The pKa of the target primary amine is approximately 9.5. Raising the pH above 10.5 ensures the amine is fully deprotonated (free base form), allowing it to partition efficiently into the organic phase.

  • Extract the aqueous phase with Ethyl Acetate (3 x 400 mL).

  • Combine the organic layers, wash with saturated NaCl (brine), and dry over anhydrous

    
    .
    
  • Concentration & Salt Formation: Concentrate under reduced pressure to yield the crude (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine as a pale yellow oil. To maximize shelf-life and stability, dissolve the oil in minimal diethyl ether and bubble anhydrous HCl gas through the solution to precipitate the final product as a highly stable hydrochloride salt[6].

References

  • Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. MDPI.
  • Engineering an Amine Transaminase for the Efficient Production of a Chiral Sacubitril Precursor.
  • Efficient Production of Enantiomerically Pure Chiral Amines at Concentrations of 50 g/L Using Transaminases.
  • Development of Biotransamination Reactions towards the 3,4-Dihydro-2H-1,5-benzox
  • Computer Modeling Explains the Structural Reasons for the Difference in Reactivity of Amine Transaminases Regarding Prochiral Methylketones. PMC.
  • (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride. American Elements.

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed mechanistic insights to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Overview of Primary Synthetic Strategies

The synthesis of the chiral amine (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine typically starts from the prochiral ketone, 3,5-dimethoxypropiophenone. The most common and industrially relevant methods to achieve the desired enantiomerically pure amine are:

  • Diastereoselective Reductive Amination: This involves using a chiral auxiliary, such as a chiral amine, to form diastereomeric imines or enamines, which are then reduced. The auxiliary is subsequently removed.

  • Asymmetric Reductive Amination (ARA): This is a more direct and atom-economical method. It employs a chiral catalyst, either a transition-metal complex or an enzyme (like an amine dehydrogenase), to directly convert the ketone and an ammonia source into the chiral amine with high enantioselectivity.[1][2][3]

  • Resolution of Racemic Amine: This involves synthesizing the racemic amine and then separating the enantiomers, often by forming diastereomeric salts with a chiral acid (e.g., tartaric acid) followed by fractional crystallization.[4]

This guide will focus primarily on troubleshooting issues arising from reductive amination pathways, which are frequently employed for this class of compounds.

Troubleshooting Guide: Common Experimental Issues

This section is structured to address specific problems you may encounter in the lab.

Problem 1: Low Overall Yield of the Desired Amine

Symptom: After workup and purification, the isolated yield of 1-(3,5-Dimethoxyphenyl)propan-1-amine is significantly lower than expected.

Potential Causes & Solutions:

  • Cause A: Inefficient Imine/Enamine Formation. The crucial first step of reductive amination is the condensation of the ketone with the amine source (e.g., ammonia or an ammonium salt). This equilibrium can be unfavorable.

    • Solution:

      • Use of a Dehydrating Agent: Add a dehydrating agent like titanium(IV) isopropoxide [Ti(Oi-Pr)₄] or molecular sieves to drive the equilibrium towards the imine by removing the water byproduct.[5][6]

      • pH Control: The reaction pH is critical. A slightly acidic medium (pH 4-6) is often optimal to catalyze imine formation without excessively protonating the amine nucleophile, rendering it unreactive. Acetic acid is a common catalyst.[7]

  • Cause B: Competing Reduction of the Starting Ketone. The hydride reducing agent can reduce the starting ketone (3,5-dimethoxypropiophenone) to the corresponding alcohol (1-(3,5-dimethoxyphenyl)propan-1-ol), a common and often major byproduct.

    • Solution:

      • Choice of Reducing Agent: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride [NaBH(OAc)₃] is often superior to sodium borohydride (NaBH₄) because it reduces the protonated imine intermediate much faster than it reduces the ketone.[6][7] Sodium cyanoborohydride (NaBH₃CN) is also selective but is highly toxic.[7][8]

      • Staged Addition: Employ an indirect or stepwise procedure. First, allow the ketone and amine source to stir for a period (e.g., 1-4 hours) to maximize imine formation, then add the reducing agent.[7][9] This minimizes the concentration of the ketone when the hydride is present.

  • Cause C: Over-alkylation to Secondary Amine. The newly formed primary amine product can be nucleophilic and react with another molecule of the ketone/imine intermediate, leading to the formation of a secondary amine byproduct (N-(1-(3,5-dimethoxyphenyl)propyl)-1-(3,5-dimethoxyphenyl)propan-1-amine).

    • Solution:

      • Use a Large Excess of the Nitrogen Source: When using ammonia or an ammonium salt, a large excess (e.g., 5-10 equivalents) can statistically favor the formation of the primary amine over the secondary amine.[6]

      • Control Stoichiometry: In direct procedures, adding the reducing agent promptly after imine formation can help reduce the imine to the primary amine before it has a chance to react further.

Reducing Agent Typical Use Case Key Advantages Common Pitfalls
Sodium Borohydride (NaBH₄) General reductionsInexpensive, readily available.Often unselective; can reduce the starting ketone, leading to alcohol byproduct.[10][11]
Sodium Cyanoborohydride (NaBH₃CN) Direct reductive aminationSelective for imines at neutral pH.Highly toxic, generates cyanide waste.[7][8]
Sodium Triacetoxyborohydride [NaBH(OAc)₃] Direct reductive aminationMild, highly selective for imines/iminium ions, non-toxic.[6][7]More expensive, moisture-sensitive.
Catalytic Hydrogenation (H₂/Pd-C) Reductive aminationClean, high-yielding.May not be compatible with other reducible functional groups (e.g., alkenes, nitro groups).[8]
Problem 2: Poor or No Enantioselectivity (in Asymmetric Syntheses)

Symptom: The product is obtained as a racemic or nearly racemic mixture (enantiomeric excess, e.e. < 10%) when an asymmetric synthesis was intended.

Potential Causes & Solutions:

  • Cause A: Catalyst Inactivity or Poisoning. The chiral catalyst (metal-based or enzymatic) is the source of enantioselectivity. Its effectiveness can be compromised.

    • Solution:

      • Purity of Reagents: Ensure all starting materials, especially the ketone and solvent, are of high purity. Impurities (e.g., water, other coordinating species) can inhibit or poison the catalyst.[12]

      • Inert Atmosphere: For many transition-metal catalysts (e.g., those based on Iridium or Ruthenium), reactions must be run under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the catalyst.[3]

      • Enzyme Denaturation: If using an amine dehydrogenase (AmDH) or transaminase, ensure the reaction temperature, pH, and solvent concentration are within the enzyme's optimal operating range to avoid denaturation.[1][13]

  • Cause B: Uncatalyzed "Background" Reaction. If the conditions for the non-enantioselective reaction (e.g., reduction of the imine by a non-chiral hydride) are too fast, they can compete with the slower, catalyzed, enantioselective pathway.

    • Solution:

      • Optimize Reaction Conditions: Lower the reaction temperature to slow down the uncatalyzed reaction rate relative to the catalyzed one.

      • Review Protocol: In biocatalytic reductive aminations, the enzyme itself catalyzes the entire conversion from ketone to chiral amine.[2][13] Ensure that no external, non-selective reducing agents are mistakenly added.

Problem 3: Difficult Purification and Persistent Impurities

Symptom: Standard purification techniques (e.g., column chromatography, distillation) fail to cleanly separate the desired amine from byproducts.

Potential Causes & Solutions:

  • Cause A: Co-eluting Alcohol Byproduct. The 1-(3,5-dimethoxyphenyl)propan-1-ol byproduct often has a similar polarity to the desired amine, making separation by silica gel chromatography challenging.

    • Solution:

      • Acid-Base Extraction: This is the most effective method. Dissolve the crude mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Extract with an aqueous acid (e.g., 1M HCl). The basic amine will move to the aqueous layer as its hydrochloride salt, while the neutral alcohol byproduct remains in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with NaOH to pH > 12) and re-extract the pure amine back into an organic solvent.[14]

      • Salt Precipitation: The amine can be selectively precipitated from an organic solution by adding an acid (e.g., HCl in ether), filtering the resulting salt, and then liberating the free base.[15]

  • Cause B: Presence of Unreacted Ketone. Incomplete reaction leaves starting material in the product mixture.

    • Solution:

      • Girard's Reagent: This reagent can selectively react with the ketone to form a water-soluble hydrazone, allowing it to be washed away during an aqueous workup.

      • Acid-Base Extraction: As described above, the ketone will remain in the organic layer while the amine is extracted into the aqueous acid.

Frequently Asked Questions (FAQs)

Q1: My reductive amination with NaBH₄ gives mostly the alcohol byproduct. What is the first thing I should change? A1: The first and most impactful change is to switch your reducing agent to sodium triacetoxyborohydride [NaBH(OAc)₃]. Its greater selectivity for the iminium ion intermediate over the ketone carbonyl is the key to minimizing this specific side reaction.[6][7]

Q2: I am attempting a resolution with (+)-tartaric acid, but everything precipitates out of solution. What's wrong? A2: This suggests a problem with solvent choice or concentration. The goal is to find conditions where one diastereomeric salt is significantly less soluble than the other. Try using a more polar solvent (like methanol or ethanol) or a solvent mixture, and ensure your solution is not supersaturated before cooling. Fractional crystallization often requires careful optimization of solvent and temperature.[4]

Q3: Can I use an ammonium salt like ammonium acetate directly for reductive amination? A3: Yes, ammonium salts like ammonium acetate or ammonium formate are commonly used as both the ammonia source and a pH buffer. Ammonium formate can also serve as a hydrogen source in transfer hydrogenation protocols.[5][16]

Q4: How can I confirm the formation of the secondary amine byproduct? A4: The secondary amine will have a significantly different mass in LC-MS analysis (mass of [product + starting ketone - NH₃]). In ¹H NMR, you would expect to see two sets of signals corresponding to the two non-equivalent 1-(3,5-dimethoxyphenyl)propyl groups.

Key Reaction Mechanisms and Workflows

Understanding the reaction pathways is crucial for effective troubleshooting.

Reductive Amination: Desired Pathway vs. Side Reactions

The following diagram illustrates the critical branch point in the reaction where the desired imine reduction competes with the undesired ketone reduction.

G cluster_main Reductive Amination Pathways cluster_side Side Reaction Ketone 3,5-Dimethoxy- propiophenone Imine Imine Intermediate Ketone->Imine + NH₃ - H₂O Alcohol Alcohol Byproduct Ketone->Alcohol + [H⁻] (Side Reaction) Ammonia NH₃ / NH₄⁺ Hydride Reducing Agent (e.g., NaBH(OAc)₃) Product (R)-1-(3,5-Dimethoxyphenyl) -propan-1-amine Imine->Product + [H⁻] (Desired Pathway)

Caption: Competing pathways in reductive amination.

General Experimental and Purification Workflow

This workflow outlines the standard steps from reaction to purified product, highlighting the crucial acid-base extraction step for purification.

G Start 1. Reductive Amination (Ketone + Amine Source + Reducing Agent) Workup 2. Quench Reaction & Crude Extraction Start->Workup Crude Crude Product (Amine, Alcohol, Ketone) Workup->Crude AcidExt 3. Dissolve in Org. Solvent & Extract with Aq. Acid Crude->AcidExt OrgLayer Organic Layer (Alcohol, Ketone) AcidExt->OrgLayer Impurities AqLayer Aqueous Layer (Amine Salt) AcidExt->AqLayer Product Basify 4. Basify Aqueous Layer (e.g., with NaOH) AqLayer->Basify FinalExt 5. Re-extract Amine into Org. Solvent Basify->FinalExt Pure Pure Amine in Solution FinalExt->Pure Evap 6. Dry & Evaporate Solvent Pure->Evap Final Isolated Pure Product Evap->Final

Caption: Standard purification workflow for primary amines.

References

  • Asymmetric Reductive Amination of Structurally Diverse Ketones with Ammonia Using a Spectrum-Extended Amine Dehydrogenase. ACS Catalysis. Available at: [Link]

  • NAD(P)H‐Dependent Dehydrogenases for the Asymmetric Reductive Amination of Ketones: Structure, Mechanism, Evolution and Application. Advanced Synthesis & Catalysis. Available at: [Link]

  • Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. Chinese Journal of Chemistry. Available at: [Link]

  • Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. The Journal of Organic Chemistry. Available at: [Link]

  • Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. ResearchGate. Available at: [Link]

  • Enantioselective Transformations of α-Branched β-Ketocarbonyls and Vinyl Ketones by Chiral Primary Amines. Accounts of Chemical Research. Available at: [Link]

  • Synthesis of primary amines. Organic Chemistry Portal. Available at: [Link]

  • Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. ChemRxiv. Available at: [Link]

  • Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system. Reaction Chemistry & Engineering. Available at: [Link]

  • Chiral Primary Amine Catalyzed Enantioselective Tandem Reactions Based on Heyns Rearrangement: Synthesis of α-Tertiary Amino Ketones. Organic Letters. Available at: [Link]

  • What are the best processes/methods for separation of chiral amine both non selective ... ResearchGate. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Available at: [Link]

  • Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Turkish Journal of Chemistry. Available at: [Link]

  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • The Role of Sodium Borohydride in Reductive Amination. Oreate AI Blog. Available at: [Link]

  • Sodium Borohydride in Reactions of Reductive Amination. ResearchGate. Available at: [Link]

  • Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Royal Society of Chemistry. Available at: [Link]

  • A Simple and Efficient Synthesis of (S)- and (R)-1-(3-Methoxyphenyl) Ethylamine. ResearchGate. Available at: [Link]

  • Purification of amine reaction mixtures.Google Patents.
  • CANCER NATURAL PRODUCTS: THE TOTAL SYNTHESIS OF (±)-PAUCIFLOROL F AND (±). University of Delaware Institutional Repository. Available at: [Link]

  • Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin approach. PubMed. Available at: [Link]

  • Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Publishing. Available at: [Link]

  • Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach. ResearchGate. Available at: [Link]

  • Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Redalyc.org. Available at: [Link]

Sources

How to improve the enantiomeric excess of (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

CHIRALTECH APPLICATION SUPPORT CENTER Case ID: #DM-35-R (Enantiomeric Purity Optimization) Subject: Improving ee of (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Triage

You are encountering difficulties achieving high enantiomeric excess (ee) for (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine . This target is a chiral primary amine with a bulky, electron-rich aromatic system. Low ee typically stems from three root causes:

  • Thermodynamic Equilibrium: Incomplete conversion or reversibility in biocatalytic routes.

  • Poor Diastereofacial Selectivity: Inadequate steric control during the reduction of the imine intermediate.

  • Racemization: Post-reaction handling under harsh acidic/basic conditions or high temperatures.

This guide provides three validated workflows to resolve these issues.

Module 1: The Biocatalytic Route (Transaminases)

Recommended for: High selectivity (>99% ee) and mild conditions.

The most efficient route to the (R)-amine is using an (R)-selective


-transaminase (ATA) . The 3,5-dimethoxy substitution pattern increases steric bulk, which may slow reaction kinetics compared to simple phenylethylamines.
Troubleshooting Protocol
SymptomRoot CauseCorrective Action
Low Conversion (<50%) Unfavorable EquilibriumThe reaction is reversible. You must remove the coproduct (acetone or pyruvate) to drive it forward.
Low ee (<90%) Background ReactionSpontaneous (non-enzymatic) imine formation/hydrolysis. Action: Lower temperature to 30°C and increase enzyme loading.
Precipitation Substrate InsolubilityThe 3,5-dimethoxy group is lipophilic. Add 10-20% DMSO or MeOH as a cosolvent.
Optimized Workflow: Isopropylamine (IPA) System

This system uses IPA as the amine donor. The coproduct is acetone, which is volatile and can be removed to shift equilibrium.

  • Substrate Loading: 10–50 mM 1-(3,5-dimethoxyphenyl)propan-1-one.

  • Amine Donor: 1.0 M Isopropylamine (IPA).

  • Buffer: Potassium Phosphate (100 mM, pH 7.5) + PLP cofactor (1 mM).

  • Enzyme: Screen (R)-selective ATAs (e.g., Arthrobacter sp. variants or Codexis ATA-117 analogues).

  • Equilibrium Shift: Apply mild vacuum (200–300 mbar) or nitrogen sweep to remove acetone continuously.

Biocatalysis_Workflow Start Ketone Substrate Mix Mix: Buffer + PLP + IPA + (R)-Transaminase Start->Mix Check Check Conversion (24h) Mix->Check Vac Apply Vacuum/N2 Sweep (Remove Acetone) Check->Vac Conv < 50% Cosolv Add 10% DMSO Check->Cosolv Precipitation Pure (R)-Amine (>99% ee) Check->Pure Conv > 95% Vac->Mix Recycle Cosolv->Mix Recycle

Figure 1: Kinetic control strategy for Transaminase-mediated synthesis. Removal of acetone is the critical control point.

Module 2: The Chemocatalytic Route (Ellman’s Auxiliary)

Recommended for: Lab-scale synthesis when enzymes are unavailable.

This method relies on (R)-tert-butanesulfinamide (Ellman's reagent). The chiral auxiliary directs the stereochemistry of the reduction.

Critical Control Point: The Reduction Step

The diastereoselectivity (dr) of the reduction determines the final ee. The 3,5-dimethoxy ring is electron-rich, which stabilizes the imine but can alter the transition state energy.

Protocol:

  • Condensation: React ketone with (R)-tert-butanesulfinamide + Ti(OEt)₄ in THF.

    • Note: Ensure complete conversion to the sulfinyl imine before proceeding.

  • Reduction (The Decision Fork):

    • Method A (L-Selectride): Use at -78°C.[1] This bulky reducer typically favors the syn-product (often the desired configuration, but verify).

    • Method B (NaBH₄): Use at 0°C. Typically gives the opposite diastereomer or lower selectivity.

  • Hydrolysis: Treat with HCl/MeOH to cleave the auxiliary.

Troubleshooting Low ee:

  • Issue: Final ee is ~80%.

  • Fix: The reduction temperature was likely too high. The reaction must be kept strictly at -78°C during the addition of L-Selectride.

  • Fix: Recrystallize the sulfinyl amine intermediate before hydrolysis. This is a powerful way to upgrade ee from 90% to >99% before the final step.

Module 3: Classical Resolution (The "Rescue" Op)

Recommended for: Upgrading material with moderate ee (e.g., 80-90%).

If you already have racemic or semi-pure material, classical resolution via diastereomeric salt formation is the most cost-effective cleanup method.

Selection of Resolving Agent: For 1-phenylpropan-1-amine derivatives, the following acids are most effective:

  • N-Acetyl-L-Leucine: Highly effective for benzylic amines.

  • (L)-Tartaric Acid: Standard first-pass agent.

  • (S)-Mandelic Acid: Good structural overlap with the target.

Protocol (Recrystallization):

  • Dissolve amine (1.0 eq) and Acid (0.5 - 1.0 eq) in hot Ethanol/Water (9:1).

  • Cool slowly to room temperature, then to 4°C.

  • Filter crystals.

  • Free-basing: Suspend crystals in water, add NaOH (2M) until pH > 12, and extract with MTBE.

  • Check ee: If <99%, repeat recrystallization.

Module 4: Analytical Validation (HPLC)

You cannot improve what you cannot measure. Ensure your method separates the enantiomers cleanly.

Recommended Column: Chiralpak IB or Chiralcel OD-H .

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 230 nm (The dimethoxy group absorbs strongly here).

Note: Primary amines can tail on polysaccharide columns. The addition of 0.1% Diethylamine (DEA) is mandatory to suppress silanol interactions.

Analytical_Decision Sample Crude Amine Sample Col1 Column: Chiralpak IB Mobile: Hex/IPA/DEA Sample->Col1 Result Resolution (Rs) > 1.5? Col1->Result Good Proceed to QC Result->Good Yes Bad Tailing / Overlap Result->Bad No Fix1 Increase DEA to 0.2% Bad->Fix1 Fix2 Switch to Crownpak CR(+) (Aqueous HClO4) Bad->Fix2

Figure 2: Method development tree for chiral HPLC analysis of primary amines.

References

  • Savile, C. K., et al. (2010).[3] Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. Link

  • Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl imines: Versatile intermediates for the asymmetric synthesis of amines. Accounts of Chemical Research, 35(11), 984-995. Link

  • Nugent, T. C., & El-Shazly, M. (2010). Chiral amine synthesis – recent developments and trends for enamide reduction, reductive amination, and imine addition. Advanced Synthesis & Catalysis, 352(5), 753-819. Link

  • Daicel Chiral Technologies. (n.d.). Chiralpak IB Instruction Manual. Link

Sources

Troubleshooting low yields in the synthesis of chiral propanamines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Propanamine Synthesis Support Center . Chiral propanamines form the core structural scaffold for numerous active pharmaceutical ingredients (APIs), including amphetamines, arylpropanamines, and precursors for duloxetine and fluoxetine. Synthesizing these molecules with high enantiomeric excess (ee) and yield requires precise control over thermodynamic equilibria, chemoselectivity, and catalyst-substrate interactions.

This guide provides causal troubleshooting, self-validating protocols, and actionable solutions for the two most prominent synthetic pathways: Transition-Metal Catalyzed Asymmetric Reductive Amination (ARA) and Biocatalysis via


-Transaminases (

-TAs)
.

Diagnostic Workflow

TroubleshootingWorkflow Start Low Yield in Chiral Propanamine Synthesis Split Which synthetic route are you using? Start->Split ARA Asymmetric Reductive Amination (Metal Catalysis) Split->ARA Chemical Bio Biocatalysis (ω-Transaminase) Split->Bio Enzymatic ARA_Issue1 Incomplete Imine Formation (Equilibrium Issue) ARA->ARA_Issue1 ARA_Issue2 Catalyst Poisoning (Amine Inhibition) ARA->ARA_Issue2 Bio_Issue1 Thermodynamic Plateau (Acetone Accumulation) Bio->Bio_Issue1 Bio_Issue2 Enzyme Deactivation (Product Inhibition) Bio->Bio_Issue2 ARA_Sol1 Add Ti(OiPr)4 or 4Å MS Use Acid Additive ARA_Issue1->ARA_Sol1 ARA_Sol2 Use Bulky Chiral Ligands (e.g., CTPhos, BINAP) ARA_Issue2->ARA_Sol2 Bio_Sol1 Equilibrium Shift: Vacuum or Enzyme Cascade Bio_Issue1->Bio_Sol1 Bio_Sol2 In Situ Product Removal (Biphasic System) Bio_Issue2->Bio_Sol2

Decision tree for diagnosing and resolving low yields in chiral propanamine synthesis.

Section 1: Asymmetric Reductive Amination (ARA)

Direct ARA is highly efficient because it avoids the isolation of unstable imine intermediates. However, it introduces complex challenges regarding chemoselectivity and catalyst longevity.

Q: My ARA reaction stalls at 25% yield despite full consumption of the ketone starting material. What is happening? A: This is a classic chemoselectivity and equilibrium failure. In direct ARA, the ketone and amine exist in a dynamic equilibrium with the imine/hemiaminal intermediate. If water is not actively removed, the equilibrium strongly disfavors the imine[1]. Furthermore, if your transition-metal catalyst (e.g., Ir or Ru) reduces the unreacted ketone faster than the imine, you will generate the alcohol byproduct instead of the target chiral propanamine. Solution: Force the equilibrium forward using a water-scavenging system like


 or 4Å molecular sieves ()[1]. Additionally, introducing an acid additive (such as a chiral phosphoric acid) protonates the imine to an iminium ion, drastically increasing its reduction rate relative to the ketone[2].

Q: The Iridium catalyst dies after a few turnovers, and the ee% drops significantly. How do I prevent catalyst poisoning? A: Both your starting amine and the newly formed chiral propanamine are strong Lewis bases. They can irreversibly coordinate to the Ir/Ru metal center, effectively poisoning the catalyst and displacing the chiral ligand, which leads to a drop in enantiomeric excess (ee%). Solution: Implement steric shielding and counterion pairing. Utilizing highly tunable, bulky chiral ligands (such as CTPhos or modified BINAP) creates a tight chiral pocket that accommodates the planar imine but sterically repels the bulky primary/secondary amines ()[3].

Protocol 1: Self-Validating Iridium-Catalyzed ARA of Propanamines
  • Step 1: Catalyst Pre-activation. In an inert glovebox, dissolve

    
     (0.5 mol%) and a bulky chiral ligand (e.g., (R)-BINAP or CTPhos, 1.1 mol%) in anhydrous toluene. Stir for 30 min at room temperature to ensure complete complexation.
    
  • Step 2: Imine Formation. To a separate Schlenk flask, add the ketone (1.0 eq), the amine donor (1.2 eq), and 4Å molecular sieves (200 mg/mmol). Stir for 2 hours. Causality Check: The sieves act as an irreversible thermodynamic sink for water, driving imine formation.

  • Step 3: Acid Activation. Add a catalytic amount of chiral phosphoric acid (e.g., TRIP, 5 mol%). This forms a hydrogen-bonded ion pair that activates the imine for hydride transfer while shielding the metal center from amine poisoning[2].

  • Step 4: Hydrogenation. Transfer the mixture to a high-pressure reactor. Purge with

    
     gas three times, then pressurize to 5 bar. Stir at 35 °C for 15-24 hours.
    
  • Step 5: Self-Validation. Vent the reactor. Take a 50

    
     aliquot, filter through a short silica plug, and analyze via 
    
    
    
    NMR. The complete disappearance of the ketone carbonyl peak and the absence of the corresponding alcohol carbinol peak validates that chemoselective amination (not ketone reduction) occurred.

Section 2: Biocatalytic Synthesis ( -Transaminases)


-Transaminases (

-TAs) offer exquisite enantioselectivity and operate under mild conditions, but they suffer from severe thermodynamic and kinetic limitations when applied to bulky propanamine scaffolds.

Q: I am using isopropylamine (IPA) as the amine donor, but my conversion plateaus at 30-40%. How can I drive the reaction to completion? A: This is a fundamental thermodynamic limitation.


-TAs operate via a ping-pong bi-bi mechanism. When using IPA, the byproduct is acetone. Because the thermodynamic equilibrium for transferring an amino group from an aliphatic amine to a ketone is intrinsically unfavorable (

), the accumulation of acetone drives the reverse reaction ()[4]. Solution: You must continuously remove the acetone byproduct. This can be achieved physically via reduced pressure evaporation, or enzymatically by coupling the reaction with an alcohol dehydrogenase (ADH) cascade that irreversibly reduces acetone to isopropanol.

Q: The enzyme loses activity rapidly before reaching equilibrium. Is it product inhibition? A: Yes. Chiral propanamines are often bulky and hydrophobic; they can bind non-productively to the enzyme's active site or cause local unfolding of the protein structure. Solution: Implement In Situ Product Removal (ISPR). By using a biphasic system or crystallization-assisted synthesis, you can continuously extract the chiral amine product from the aqueous phase, keeping its concentration below the inhibition threshold ()[5].

Table 1: Quantitative Comparison of Equilibrium Displacement Strategies in -TA Reactions
StrategyMechanism of ActionTypical Yield (%)Typical ee (%)Key Limitation
Standard Batch None (Thermodynamic equilibrium)30 - 45%>99%Severe acetone accumulation
Reduced Pressure Physical removal of volatile acetone70 - 85%>99%Co-evaporation of IPA amine donor
Enzyme Cascade Enzymatic reduction of acetone85 - 95%>99%High cost of cofactors (NADH)
Biphasic ISPR Extraction of product into organic phase80 - 90%>99%Interfacial mass transfer limits
Crystallization Precipitation of chiral amine salt80 - 95%>99%Requires specific acid pairing
Protocol 2: -Transaminase Synthesis with Biphasic In Situ Product Removal (ISPR)
  • Step 1: Aqueous Phase Preparation. Prepare a 100 mM HEPES buffer (pH 8.0) containing 1 mM Pyridoxal 5′-phosphate (PLP) cofactor and 250 mM isopropylamine (IPA). Adjust the pH back to 8.0 using HCl.

  • Step 2: Enzyme Addition. Add the

    
    -transaminase biocatalyst (e.g., an engineered CV2025 variant) to the aqueous phase at a loading of 2-5 mg/mL.
    
  • Step 3: Organic Phase Preparation. Dissolve the ketone substrate (50 mM) in an immiscible organic solvent (e.g., n-hexadecane). Causality Check: The organic phase acts as a reservoir. It keeps the aqueous concentration of the ketone low to prevent solvent-induced enzyme denaturation, while continuously extracting the hydrophobic chiral propanamine product to prevent product inhibition[6].

  • Step 4: Reaction Execution. Combine the aqueous and organic phases (1:1 v/v). Incubate at 30 °C with vigorous orbital shaking (250 rpm) to maximize the interfacial mass transfer area.

  • Step 5: Equilibrium Displacement. Apply a gentle sweep of nitrogen gas over the headspace, or run the reaction under mild reduced pressure (800 mbar) to continuously evaporate the acetone byproduct[4].

  • Step 6: Self-Validation. Stop the reaction after 24-48 hours. Centrifuge to achieve clean phase separation. Analyze the organic phase via GC-FID. A mass balance check showing >90% of the theoretical amine mass in the organic phase validates successful ISPR and circumvention of product inhibition.

References

  • Zitong Wu, Shaozhi Du, Guorui Gao, et al. "Secondary amines as coupling partners in direct catalytic asymmetric reductive amination." SciSpace / RSC Advances. URL:[Link]

  • Jianliang Xiao et al. "Asymmetric Reductive Amination." University of Liverpool / IT Services. URL: [Link]

  • Qishan Liu, Wenji Wang, Biying Liu, et al. "Tunable CTPhos and chloride enabled direct asymmetric reductive amination for the synthesis of chiral hydroxylamines." RSC Publishing. URL:[Link]

  • "Bifunctional Catalysis: Direct Reductive Amination of Aliphatic Ketones with an Iridium-Phosphate Catalyst." MDPI. URL: [Link]

  • "ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine." MDPI. URL: [Link]

  • "Recent advances in ω-transaminase-mediated biocatalysis for the enantioselective synthesis of chiral amines." White Rose Research Online. URL:[Link]

  • "Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase." PMC. URL: [Link]

Sources

Identifying and minimizing byproducts in the synthesis of substituted propanamines

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a Tier-3 Technical Support resource for researchers encountering difficulties in the synthesis of substituted propanamines. It is structured to provide immediate diagnostic workflows, mechanistic insights, and validated minimization protocols.

Subject: Identification and Minimization of Byproducts Ticket Priority: High (Process Optimization & Purity Control) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Workflow (Triage)

Before altering your synthetic route, use this decision matrix to characterize your impurity profile. Most failures in propanamine synthesis stem from predictable mechanistic divergences.

Troubleshooting_Workflow Start ISSUE: Low Purity / Unexpected Peaks Check_MS Step 1: Check LC-MS (ESI+) Start->Check_MS Mass_Check Is the impurity mass (M+H)+ = 2x Product - NH3? Check_MS->Mass_Check Nitrogen_Rule Does impurity follow Nitrogen Rule (Odd Mass)? Mass_Check->Nitrogen_Rule No Dimer Diagnosis: Dimer Formation (Secondary Amine) Mass_Check->Dimer Yes OverAlk Diagnosis: Over-Alkylation (Tertiary Amine) Nitrogen_Rule->OverAlk Yes (Odd Mass) Non_Amine Diagnosis: Non-Nitrogenous (Aldol / Polymer) Nitrogen_Rule->Non_Amine No (Even Mass) Action_Dimer Action: Increase Amine Equivalents Switch to Indirect Reductive Amination Dimer->Action_Dimer Action_OverAlk Action: Slow Addition of Electrophile Use Sterically Bulky Base OverAlk->Action_OverAlk Action_NonAmine Action: Check Solvent/Catalyst (Aldol Condensation?) Non_Amine->Action_NonAmine

Figure 1: Diagnostic decision tree for initial impurity characterization in amine synthesis.

Mechanistic Analysis of Common Routes

To fix the impurity, you must understand the "fork in the road" where the reaction deviated.

Route A: Reductive Amination (The "Dimer" Trap)

The Scenario: You are reacting a propanal derivative (e.g., 3-phenylpropanal) with a primary amine. The Problem: You observe a significant impurity at


 (loss of ammonia) or 

(loss of methyl). The Mechanism: The product (a secondary amine) is more nucleophilic than the starting primary amine. It attacks the remaining aldehyde/ketone to form an iminium ion, which is then reduced to a tertiary amine (dimer).
ParameterOptimization StrategyScientific Rationale
Reducing Agent Use NaBH(OAc)₃ instead of NaBH₃CN or NaBH₄.NaBH(OAc)₃ is less basic and sterically demanding. It reduces the protonated imine faster than the carbonyl, but crucially, it is slow to reduce the iminium ion formed by the product amine [1].
Stoichiometry Use excess amine (1.5–5.0 eq) .By flooding the reaction with starting amine, you statistically favor the attack of the starting material on the carbonyl over the attack by the product [2].
Protocol Indirect Reductive Amination .Pre-form the imine with dehydrating agents (Ti(OiPr)₄ or MgSO₄) before adding the reducing agent. This consumes all carbonyls before the reducing environment exists [3].
Route B: Hydrogenation of Nitriles (The "Coupling" Trap)

The Scenario: Hydrogenating 3-substituted propanenitriles (e.g., 3-indolepropanenitrile) to amines using Raney Ni or Pd/C. The Problem: Formation of secondary amines (dimers) and hydrolysis products (amides). The Mechanism: The reaction proceeds via an imine intermediate. This imine can react with the newly formed primary amine to form a secondary imine, which is then hydrogenated to a secondary amine dimer [4].

Self-Validating Protocol:

  • Ammonia Suppression: Always perform hydrogenation in ammoniacal methanol (2M NH₃ in MeOH) or add LiOH.

    • Why? Excess ammonia shifts the equilibrium back towards the primary imine, preventing the condensation of the product amine with the intermediate imine [5].

  • Catalyst Choice: Use Raney Cobalt instead of Raney Nickel if dimer formation is persistent. Cobalt is less active for the condensation side-reaction.

Analytical "Cheat Sheet" for Impurity Identification

Do not rely solely on retention time. Use these spectroscopic markers to validate your impurity profile.

Nuclear Magnetic Resonance (NMR)[1][2][3][4]
  • 1H NMR (Proton):

    • Primary Amines (

      
      ):  Broad singlet or multiplet at 0.5–3.0 ppm . Validation: Shake with 
      
      
      
      ; the signal must disappear.[1]
    • Secondary Amines (

      
      ):  Single proton signal. Often sharper than 
      
      
      
      .
    • Tertiary Amines (

      
      ): Absence  of N-H signals. Look for "doubling" of alkyl chains (e.g., two propyl groups) in the aliphatic region.
      
    • Diagnostic Shift: The

      
      -protons (
      
      
      
      ) shift downfield as you go
      
      
      .
      • 
        : ~2.6 ppm
        
      • 
        : ~2.5 ppm (slightly shielded due to sterics/electronics)
        
      • 
        : ~2.3 ppm[1]
        
Mass Spectrometry (MS)[4][6][7][8]
  • The Nitrogen Rule:

    • Odd Mass (M+): Contains 1, 3, 5... nitrogens. (Likely your desired propanamine or a trimer).

    • Even Mass (M+): Contains 0, 2, 4... nitrogens. (Likely a dimer formed from two mono-amines).

  • Alpha-Cleavage:

    • Amines predominantly fragment by breaking the C-C bond next to the nitrogen (

      
      -cleavage).[1]
      
    • Example: For N-propylamine, look for a base peak at m/z 30 (

      
      ). For secondary amines, the fragment will be heavier (e.g., 
      
      
      
      ) [6].

Case Study: Fluoxetine Intermediate

A real-world example of substituted propanamine synthesis.

Target: 3-(methylamino)-1-phenylpropan-1-ol (Key intermediate for Fluoxetine).[2] Common Impurity: N,N-dimethyl-3-phenyl-3-hydroxypropylamine (The "Over-methylated" impurity).

Synthesis Pathway & Impurity Divergence:

Fluoxetine_Pathway SM 3-chloropropiophenone Inter Intermediate: Mannich Base SM->Inter + Methylamine Target Target: 3-(methylamino)-1-phenylpropan-1-ol Inter->Target Reduction (NaBH4) Impurity Impurity: N,N-dimethyl analog Inter->Impurity Excess Methylamine (Over-alkylation)

Figure 2: Divergence of the N,N-dimethyl impurity during the synthesis of Fluoxetine intermediates [7].[3][4]

Corrective Action: To avoid the N,N-dimethyl impurity, strictly control the stoichiometry of methylamine during the Mannich step or use a bulky protecting group (like benzyl) on the nitrogen that can be removed later, rather than direct methylation.

Frequently Asked Questions (FAQs)

Q: My HPLC shows a "ghost peak" that grows over time. Is my propanamine degrading? A: Substituted propanamines are basic and can react with atmospheric


 to form carbamates.
  • Validation: Re-run the sample after bubbling

    
     through it or acidifying slightly. If the peak disappears, it was a carbamate artifact, not a synthetic byproduct.
    

Q: I am using NaBH₃CN but yields are low. Why? A: NaBH₃CN requires a pH of ~6 to be effective. If the solution is too basic (common with amines), the imine will not be protonated (iminium ion) and reduction will stall.

  • Fix: Add acetic acid to adjust pH to 5-6. Warning: Ensure proper ventilation due to potential HCN generation.

Q: Can I separate the primary amine product from the secondary amine byproduct using standard silica chromatography? A: Difficult. Both are highly polar and streak on silica.

  • Fix: Use DCM:MeOH:NH₄OH (90:9:1) as the eluent. The ammonium hydroxide competes for the acidic silanol sites on the silica, sharpening the peaks and allowing separation. Alternatively, use "amine-functionalized" silica cartridges.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Dangerfield, E. M., et al. (2010). "Selective Reductive Amination of Aldehydes and Hemiacetals." Journal of Organic Chemistry, 75(16), 5470-5477. Link

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Hegedus, L. S. (1999). "Transition Metals in the Synthesis of Complex Organic Molecules." University Science Books.
  • Huang, Y., et al. (2020). "Highly efficient Michael additions of acrylonitrile with alcohols over K2CO3/zeolite catalysts." ResearchGate.[5][6] Link

  • McLafferty, F. W. (1993). "Interpretation of Mass Spectra." University Science Books.
  • Schäffer, M., et al. (2013).[7] "Impact of reaction parameters on the chemical profile of 3,4-methylenedioxymethamphetamine synthesized via reductive amination." Forensic Science International, 233(1-3), 201-211. Link

Sources

Preventing racemization of (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine during workup

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: RAC-35-DMP Molecule: (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine Class: Electron-Rich Benzylic Primary Amine Priority: Critical (Irreversible Stereochemical Loss)

Executive Summary: The Chemistry of Failure

You are likely experiencing racemization not because of a single catastrophic error, but due to a subtle interaction between the benzylic architecture and environmental factors during workup.

(R)-1-(3,5-Dimethoxyphenyl)propan-1-amine presents a unique stability paradox:

  • Benzylic Position: The C-N bond is adjacent to an aromatic ring, lowering the bond dissociation energy for both heterolytic (cationic) and homolytic (radical) cleavage.

  • 3,5-Dimethoxy Substituents: While methoxy groups are electron-donating by resonance (

    
    ), their position at the meta sites relative to the amine means their inductive electron-withdrawing effect (
    
    
    
    ) dominates the benzylic center. However, they make the aromatic ring itself highly electron-rich, increasing susceptibility to oxidative dehydrogenation (forming the imine).
The Three "Silent Killers" of ee%
MechanismTriggerRisk LevelDescription
Schiff Base Tautomerization Ketone/Aldehyde SolventsEXTREME Reaction with trace acetone or ethyl acetate impurities forms an imine. The

-proton of the imine is highly acidic (

drops from ~40 to ~19), allowing rapid equilibration to the racemic mixture via an aza-allylic anion.
Oxidative Dehydrogenation Air + Trace MetalsHIGH The electron-rich ring facilitates single-electron transfer (SET) oxidation, converting the amine to an imine, which is achiral (planar) and reduces back to a racemate.
Thermal Elimination Heat (>50°C) + AcidMEDIUM Formation of the styrene derivative via elimination of ammonia, followed by non-stereoselective re-addition.

Visualizing the Threat

The following diagram details the Schiff Base Racemization Cycle , the most common cause of ee loss during extraction.

RacemizationCycle Amine_R (R)-Amine (Target) Imine_R Chiral Imine (Schiff Base) Amine_R->Imine_R + Ketone - H2O Ketone Impurity (Acetone/Aldehyde) Ketone->Imine_R Enamine Aza-Allylic Anion (Planar/Achiral) Imine_R->Enamine Base/Acid Loss of H+ Amine_Rac Racemic Amine (50:50 Mix) Imine_R->Amine_Rac Hydrolysis Enamine->Imine_R + H+ Imine_S (S)-Imine Enamine->Imine_S + H+ Imine_S->Amine_Rac Hydrolysis

Caption: The "Schiff Base Trap." Presence of carbonyl impurities catalyzes racemization via a planar enamine/aza-allylic intermediate.

Safe Workup Protocol (SOP)

Objective: Isolate (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine while maintaining ee >98%.

Phase A: Quench & Extraction[1]
  • The Rule: Never use ketone solvents (Acetone, MEK) or esters (Ethyl Acetate) that may contain hydrolyzed aldehyde impurities.

  • Recommended Solvent: MTBE (Methyl tert-butyl ether) or Toluene . MTBE is preferred due to low boiling point and chemical inertness toward primary amines.

  • Cool Down: Cool reaction mixture to < 10°C before quenching.

  • pH Adjustment:

    • If extracting from acid: Basify using aq. NaOH (2M) or K2CO3 to pH 10-11.

    • Critical: Do not overshoot to extremely high pH (>13) or let sit for hours, as this promotes oxidative degradation.

    • Temperature: Maintain internal temp < 20°C during basification.

  • Separation: Extract immediately into MTBE.

  • Wash: Wash organic layer with Brine (sat. NaCl) to remove bulk water.

Phase B: Drying & Concentration[1]
  • The Rule: Heat is the enemy. Benzylic amines are thermally sensitive.

  • Drying Agent: Use Anhydrous Sodium Sulfate (

    
    ) .[1] Avoid Magnesium Sulfate (
    
    
    
    ) if the crude is acidic, as it is slightly Lewis acidic and can catalyze degradation.
  • Filtration: Filter through a sintered glass funnel. Do not use paper filters if they have been bleached/treated with aldehydes (rare, but possible).

  • Concentration (Rotovap):

    • Bath Temp: Maximum 35°C .

    • Vacuum: < 50 mbar.

    • Stop Point: Do not dry to a "hard crust" if oiling out is observed. Trace solvent is safer than thermal stress on a dry residue.

Phase C: Salt Formation (Stabilization)

Converting the free base to a salt immediately stops air oxidation and Schiff base formation.

  • Acid Choice: Ethanolic HCl or Methanesulfonic acid .

    • Avoid: Aqueous acids (hard to dry) or oxidizing acids (Nitric).

  • Procedure: Dissolve crude amine in dry Ethanol or IPA. Add 1.05 eq of acid dropwise at 0°C.

  • Isolation: Precipitate with cold Diisopropyl Ether (DIPE) or Heptane . Filter and dry under vacuum at ambient temperature.

Troubleshooting Guide (FAQ)

Scenario 1: "My ee dropped from 99% to 80% after leaving the organic layer overnight."

Diagnosis: Schiff Base Racemization. You likely used a solvent containing trace ketones (e.g., unwashed glassware with acetone residue, or technical grade Ethyl Acetate containing acetaldehyde). The Fix:

  • Immediate: Isolate the amine as a salt (HCl or Tartrate) to "freeze" the stereochemistry.

  • Future: Switch to HPLC-grade MTBE or Toluene. Ensure all glassware is oven-dried and free of acetone wash.

Scenario 2: "The product turned yellow/brown during concentration."

Diagnosis: Oxidative Dehydrogenation. The electron-rich 3,5-dimethoxy ring makes the benzylic amine prone to air oxidation, forming the imine (yellow color), which subsequently hydrolyzes or racemizes. The Fix:

  • Immediate: Pass the crude oil through a short plug of silica (basified with 1% Et3N) to remove colored impurities, but do this fast.

  • Future: Sparge all extraction solvents with Nitrogen/Argon. Release the rotovap vacuum with Nitrogen, not air.

Scenario 3: "I can't get the salt to crystallize; it's an oil."

Diagnosis: Impurity Interference. Small amounts of residual solvent or regioisomers prevent lattice formation. The Fix:

  • Do not heat to force crystallization (risk of thermal racemization).

  • Trituration: Add dry diethyl ether or pentane and scratch the flask sides at 0°C.

  • Seed: If you have a pure crystal, seed the oil.

Workup Decision Tree

WorkupLogic Start Reaction Complete SolventCheck Solvent Selection: Avoid Acetone/EtOAc? Start->SolventCheck TempCheck Temp Control: Keep < 20°C? SolventCheck->TempCheck Yes Extract Extract with MTBE/Toluene Wash with Brine SolventCheck->Extract No (Risk!) TempCheck->Extract Yes Dry Dry over Na2SO4 Filter Extract->Dry Concentrate Rotovap Bath < 35°C Dry->Concentrate StateCheck Storage Form? Concentrate->StateCheck Salt Convert to HCl/MSA Salt (Stable) StateCheck->Salt Long Term FreeBase Store Free Base (Unstable) StateCheck->FreeBase Immediate Use Argon Store under Argon -20°C FreeBase->Argon

Caption: Decision matrix for preserving stereochemical integrity during isolation.

References

  • Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH. (Discusses the sensitivity of benzylic amines to Schiff base mediated racemization).
  • Dynamic Kinetic Resolution (DKR)

    • Kim, M. J., Kim, W. H., Han, K., Choi, Y. K., & Park, J. (2007).[2] Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Letters, 9(6), 1157–1159.

    • Source:

    • Relevance: Demonstrates how easily benzylic amines racemize in the presence of transition metals and heat, confirming the need to avoid these conditions during workup.
  • Schiff Base Tautomerization

    • Qin, W., Long, S., & Panunzio, M. (2013). Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. Molecules, 18(10), 12264-12289.
    • Source:

    • Relevance: Details the acidity of the -proton in Schiff bases, explaining the rapid racemization mechanism when ketone solvents are used.
  • Handling of 3,5-Dimethoxybenzylic Systems

    • BenchChem.[1][3] (n.d.). (1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-ol Technical Data.

    • Source:

    • Relevance: Provides specific handling data for 3,5-dimethoxyphenyl analogs, emphasizing their electronic properties and stability profiles.

Sources

Challenges in the purification of chiral amines and their solutions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Amine Purification Authorized Internal Guide for Process Chemistry & Analytical Development

Welcome to the Chiral Separations Support Hub

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Resolution of primary, secondary, and tertiary chiral amines.

Executive Summary: Purifying chiral amines is notoriously difficult due to their basicity, potential for catalyst poisoning, and tendency to "oil out" rather than crystallize. This guide moves beyond standard textbook protocols, addressing the specific failure modes encountered in high-throughput screening and process scale-up.

Module 1: Chromatography (SFC & HPLC) Troubleshooting

Context: The most frequent ticket we receive involves peak tailing and retention shifts during the analysis or prep-purification of basic amines.

Q1: My chiral amine peaks are tailing severely (As > 1.5) on polysaccharide columns. I'm already using a basic mobile phase. What is happening?

Diagnosis: You are likely experiencing Silanol Interaction or Ionization Mismatch . Even on "coated" polysaccharide phases (e.g., AD-H, OD-H), the underlying silica support possesses residual acidic silanols (


). Basic amines (

) interact strongly with these sites via hydrogen bonding and ion-exchange mechanisms, causing non-linear adsorption (tailing).

The Protocol (The "Base-Block" Strategy):

  • Switch Additives: If you are using 0.1% Triethylamine (TEA), switch to Diethylamine (DEA) or Dimethylethylamine (DMEA) .

    • Causality: DEA is a stronger base and smaller molecule than TEA, allowing it to more effectively penetrate the stationary phase pores and "cap" the active silanol sites, blocking the amine analyte from interacting with them.

  • Concentration Ramp: Increase additive concentration from 0.1% to 0.5% in the mobile phase.

    • Note: For SFC (Supercritical Fluid Chromatography), higher additive loads in the co-solvent (MeOH/EtOH) are often necessary because CO2 is slightly acidic (forming carbonic acid), which protonates the amine, exacerbating the interaction with the stationary phase.

  • The "Chaotropic" Alternative (HPLC only): If basic additives fail, introduce a chaotropic salt like KPF6 or NaClO4 (in aqueous-organic modes) to disrupt the solvation shell and reduce ionic interactions.

Q2: I am scaling up from Analytical HPLC to Prep SFC. My resolution ( ) dropped significantly. Why?

Diagnosis: This is often a Solubility/Injection Effect . Chiral amines are often highly soluble in the organic co-solvent (methanol) but poorly soluble in supercritical CO2. Upon injection, the sample solvent mismatches the mobile phase, causing "breakthrough" or band broadening.

The Fix:

  • Match the Modifier: Dissolve your sample in the exact co-solvent composition used in the method (e.g., if running 20% MeOH/CO2, dissolve in MeOH).

  • Add Water (The "Polarity Booster"): For highly polar amines, add 1-5% water to the Methanol co-solvent.

    • Mechanism:[1][2][3] Water hydrates the amine and the stationary phase, reducing non-specific adsorption and improving peak shape in SFC.

Visual Guide: Method Development Decision Tree

MethodDev Start Start: Chiral Amine Mixture Mode Select Mode: SFC (Preferred) or HPLC Start->Mode Screen Screen 4 Core Columns (IA, IB, AD, OD types) Mode->Screen CheckShape Check Peak Shape Screen->CheckShape Tailing Severe Tailing CheckShape->Tailing As > 1.3 Good Symm < 1.3 CheckShape->Good As < 1.3 Action1 Add 0.1% DEA/DMEA Tailing->Action1 Scale Scale to Prep Good->Scale Action1->CheckShape Action2 Increase Additive to 0.5% or Switch to Ethanol Action1->Action2 Still Tailing

Caption: Logic flow for optimizing chiral amine chromatography. Note the iterative loop for additive adjustment.

Module 2: Crystallization & The "Dutch Resolution"

Context: Classical diastereomeric salt resolution is cost-effective but prone to failure when diastereomers form Solid Solutions (where the two salts co-crystallize, preventing separation).

Q3: I've tried 10 different resolving agents (Tartaric acid, Mandelic acid, etc.). I get solids, but the ee% is stuck at 15-20%. What is wrong?

Diagnosis: You are likely encountering Solid Solution Formation .[4] The crystal lattice of the "bad" diastereomer is accommodating the "good" diastereomer because their structures are too similar.

The Solution: Dutch Resolution (Family Approach) Instead of using one pure resolving agent, use a mixture of structurally related resolving agents (a "family").[5][6]

  • Protocol:

    • Select a family of resolving agents (e.g., unsubstituted, p-methyl, and p-bromo Mandelic Acid).

    • Mix them in a 1:1:1 molar ratio.

    • Add this mixture to your racemic amine (1.0 eq total acid to 1.0 eq amine).

  • Mechanism: The "impurities" (the other family members) structurally disrupt the nucleation of the more soluble (undesired) diastereomer, while the less soluble (desired) diastereomer crystallizes out pure. This is known as Nucleation Inhibition .

Q4: My salt "oils out" (forms a gum) instead of crystallizing.

Diagnosis: The system is in the Metastable Zone but the supersaturation is too high, or the melting point of the solvated salt is below the process temperature.

Troubleshooting Table:

ParameterAdjustmentScientific Rationale
Temperature Cycle (Anneal) Heat the oil to dissolve, cool slowly.[3][4] If oil forms, reheat slightly below dissolution point and hold. This allows the oil (kinetic phase) to rearrange into a crystal (thermodynamic phase).
Solvent Reduce Polarity Switch from MeOH to iPrOH or Ethanol. Amine salts are often too soluble in MeOH, leading to rapid, disordered precipitation (oiling).
Seeding Seed at T_cloud Add seeds before the oil appears (at the cloud point). The seeds provide a template for the lattice, bypassing the amorphous oil phase.

Module 3: Enzymatic Resolution (Biocatalysis)

Context: Using Transaminases (ATAs) or Lipases for kinetic resolution.

Q5: The reaction starts fast but stops at 30% conversion (Target is 50%). Adding more enzyme doesn't help.

Diagnosis: Product Inhibition or Thermodynamic Equilibrium .

  • Inhibition: The chiral amine product (or the ketone coproduct) binds to the enzyme active site, shutting it down.

  • Equilibrium: Transaminases are reversible. As product accumulates, the reverse reaction accelerates.

The Fix: In-Situ Product Removal (ISPR)

  • Strategy A (Biphasic System): Use a two-phase system (e.g., buffer + MTBE). The chiral amine product extracts into the organic phase, while the enzyme and cofactor remain in the aqueous phase.

  • Strategy B (Sweeper Amine): If using a transaminase, use a "smart" amine donor like Isopropylamine . The coproduct is Acetone, which is volatile.

    • Protocol: Run the reaction with an open vent or slight N2 sweep to remove Acetone continuously, driving the equilibrium forward (Le Chatelier’s principle).

Visual Guide: Enzymatic Resolution Workflow

Enzymatic Racemate Racemic Amine Reaction Kinetic Resolution (pH 7-8) Racemate->Reaction Enzyme w-Transaminase Enzyme->Reaction Inhibition Product Inhibition? Reaction->Inhibition ISPR Apply ISPR: 1. Biphasic (MTBE) 2. Remove Coproduct Inhibition->ISPR Yes Pure Pure (R) or (S) Amine (>99% ee) Inhibition->Pure No ISPR->Reaction Shift Equilibrium

Caption: Workflow for overcoming product inhibition in enzymatic resolution.

References & Validated Sources

  • Chromatography Additives: Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. (Standard protocol for basic amine additives). Link

  • SFC Purification: Miller, L. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Purification. Elsevier.[7] (Details on water/amine additives in SFC).

  • Dutch Resolution: Vries, T. R., et al. (1998). "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349-2354. Link

  • Enzymatic ISPR: Shin, J. S., & Kim, B. G. (2002). "Kinetic resolution of chiral amines using omega-transaminase." Biotechnology and Bioengineering. Link

For further assistance, contact the Process Development Group at Ext. 404.

Sources

Impact of solvent choice on the enantioselectivity of chiral amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Engineering for Chiral Amine Synthesis

Subject: Impact of Solvent Choice on Enantioselectivity Ticket ID: CAS-SOLV-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing suboptimal enantiomeric excess (ee%) or unexpected diastereoselectivity in your chiral amine synthesis.

Solvent choice is often treated as a secondary variable (focused on solubility), but in asymmetric catalysis, it is a primary mechanistic driver . It dictates the energetic difference between diastereomeric transition states (


). This guide breaks down solvent effects across three catalytic modalities: Transition Metal Catalysis , Biocatalysis , and Organocatalysis .

Module 1: Transition Metal Catalysis (Iridium-Catalyzed Hydrogenation)

Core Mechanism: Iridium-catalyzed asymmetric hydrogenation (AH) of imines is the industry standard for chiral amines. The active species is typically a cationic Ir(I) or Ir(III) complex.

The Critical Issue: Competitive Coordination & Counter-ion Separation. Polar coordinating solvents (e.g., MeOH, THF) can compete with the imine substrate for the vacant coordination site on the metal center. Furthermore, the solvent dielectric constant (


) determines how tightly the counter-ion (e.g., 

,

) associates with the cationic metal center.
Troubleshooting Protocol: The "Counter-ion/Solvent" Match

Q: My ee% dropped from 96% to 80% when I switched from DCM to Methanol to improve solubility. Why?

A: You likely disrupted the "tight ion pair" or introduced competitive binding.

  • The Chloride Effect: If your precatalyst is

    
     + Chiral Ligand, and you use a protic solvent like MeOH, the chloride ion may solvate effectively, creating a distinct cationic species compared to DCM where it might remain bridging or tightly associated.
    
  • The Solution: If you must use a polar solvent for solubility, you must switch to a non-coordinating anion (NCA) like

    
     (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate). The bulky 
    
    
    
    prevents the formation of tight ion pairs that block the chiral pocket, even in more polar media.

Case Study: The Quinoxaline Switch Recent mechanistic studies have shown that solvent choice can essentially flip the enantioselectivity. In the hydrogenation of quinoxalines using chiral Ir-complexes:

  • Toluene/Dioxane: Yields (R)-enantiomer (98% ee).[1]

  • Ethanol: Yields (S)-enantiomer (93% ee).[1]

  • Root Cause:[2][3] Ethanol H-bonds with the substrate/catalyst interface, altering the quadrant blockage of the ligand system [1].

Workflow: Solvent Screening for Ir-Catalysis

Ir_Solvent_Screening Start Start: Low ee% in Ir-Hydrogenation Check_Anion Check Counter-ion Start->Check_Anion Is_Coordinating Is anion coordinating? (Cl-, I-, TFA-) Check_Anion->Is_Coordinating Switch_Anion Switch to BArF- or PF6- Is_Coordinating->Switch_Anion Yes Check_Solvent Check Solvent Polarity Is_Coordinating->Check_Solvent No (Already NCA) Switch_Anion->Check_Solvent Solvent_Decision Screening Pathway Check_Solvent->Solvent_Decision Path_A Non-Polar (DCM/Tol) Maximize Ion Pairing Solvent_Decision->Path_A Substrate Soluble? Path_B Protic (TFE/MeOH) Alter H-Bond Network Solvent_Decision->Path_B Substrate Insoluble? Result Compare ee% & Rate Path_A->Result Path_B->Result

Figure 1: Decision logic for optimizing solvent/counter-ion pairs in Iridium-catalyzed hydrogenation.

Module 2: Biocatalysis (Transaminases)

Core Mechanism: Transaminases (ATAs) transfer an amino group from a donor (e.g., isopropylamine) to a prochiral ketone.

The Critical Issue: The Solubility-Stability Paradox. Prochiral ketones are often hydrophobic. Enzymes require aqueous buffers. Adding organic co-solvents increases substrate solubility but often denatures the enzyme or strips essential water from the active site, leading to low conversion or loss of stereocontrol.

Troubleshooting Protocol: Biphasic vs. Co-solvent

Q: I am using 20% DMSO to dissolve my ketone. Conversion is good, but ee% is fluctuating. Why?

A: DMSO is a powerful solvent but can induce conformational changes in the enzyme's active site over time.

  • The "Memory" Effect: Enzymes can retain a "memory" of the pH or solvent environment they were lyophilized in. High DMSO concentrations can slowly relax the protein into a non-selective conformation during the reaction time course.

  • The Solution: Switch to a Biphasic System (e.g., MTBE/Buffer or Heptane/Buffer).

    • The substrate resides in the organic phase (protecting the enzyme from high concentrations).

    • The reaction occurs at the interface or via low aqueous solubility equilibrium.

    • Note: Engineered variants (e.g., from Arthrobacter sp.) are often evolved specifically for tolerance to 50% MeOH or IPA [2].

Data: Solvent Tolerance of Wild-Type vs. Engineered ATAs

Solvent SystemWild-Type ActivityEngineered Variant ActivityImpact on ee%
Buffer (pH 7) 100%100%Baseline (High)
10% DMSO 85%95%Minimal
30% MeOH <10% (Precipitation)80%Risk of Erosion
MTBE (Biphasic) 90% (Interface limited)95%Maintained

Module 3: Organocatalysis (Chiral Phosphoric Acids & Thioureas)

Core Mechanism: Catalysts activate the imine/ketone via Hydrogen Bonding (H-bonding).[4]

The Critical Issue: Dielectric Washout. H-bond donors (catalysts) struggle to compete with protic solvents. If the solvent is a better H-bond donor/acceptor than your catalyst, the reaction becomes racemic (background reaction dominates).

Troubleshooting Protocol: The Dielectric Check

Q: My Strecker reaction works in Toluene but fails (0% ee) in DMF. Why?

A: DMF is a strong H-bond acceptor. It binds to the thiourea/phosphoric acid protons, effectively "poisoning" the catalyst.

  • Rule of Thumb: Avoid DMSO, DMF, and MeOH for H-bond driven organocatalysis unless the catalyst is specifically designed for phase transfer (e.g., quaternary ammonium salts).

  • Alternative: If solubility is an issue in Toluene, try Chlorobenzene or DCM . These have higher dielectric constants than toluene but are non-coordinating (weak H-bond acceptors).

Visualizing the Interference Mechanism

Organocatalysis_Interference Catalyst Chiral Catalyst (H-Bond Donor) Substrate Imine Substrate (H-Bond Acceptor) Catalyst->Substrate Desired Path (High ee%) Solvent Interfering Solvent (MeOH/DMF) Catalyst->Solvent Catalyst Inhibition Outcome_Good Chiral Product Substrate->Outcome_Good Non-Polar Solvent Outcome_Bad Racemic Product (No Activation) Substrate->Outcome_Bad Polar Protic Solvent Solvent->Substrate Solvation Shell (Blocks Attack)

Figure 2: Mechanism of solvent interference in H-bond donor organocatalysis.

Summary of Solvent Recommendations

Catalytic ModePreferred SolventsSolvents to AvoidTechnical Rationale
Ir-Catalyzed AH DCM, Toluene, TFE (Trifluoroethanol)MeOH (unless screening counter-ions), DMSOAvoid coordinating solvents that displace the substrate from the metal center.
Biocatalysis Buffer + MTBE (Biphasic), 10% DMSOHigh % MeCN, THF (miscible)Biphasic systems protect the enzyme structure while dissolving hydrophobic amines.
Organocatalysis Toluene, DCM, Et2ODMF, DMSO, MeOHHigh dielectric/H-bonding solvents disrupt the weak catalyst-substrate interaction.

References

  • Ren, L., et al. (2025). Theoretical Study on the Solvent Effect on the Enantioselectivity of Iridium-Catalyzed Asymmetric Hydrogenation Reactions. Chinese Journal of Organic Chemistry.

  • Kelly, S. A., et al. (2018). Engineering of an amine transaminase for the stereoselective synthesis of a pharmaceutical intermediate. Nature Catalysis.

  • Kainz, Q. M., et al. (2014). Asymmetric transfer hydrogenation of imines in water. Journal of the American Chemical Society.

  • Parmar, D., et al. (2014). Catalytic asymmetric reactions in ionic liquids. Chemical Reviews.

Sources

Catalyst deactivation in the asymmetric synthesis of (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the asymmetric synthesis of (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine . This chiral amine is a highly valuable building block in drug development. However, achieving high enantiomeric excess (ee) and quantitative conversion is frequently bottlenecked by catalyst deactivation .

Whether you are utilizing Transition-Metal Catalyzed Asymmetric Hydrogenation (AH) or Biocatalytic


-Transaminase (

-TA) pathways, this guide provides field-proven causality analyses, self-validating protocols, and actionable troubleshooting steps to rescue stalled reactions.

Part I: Frequently Asked Questions (FAQs)

Q1: Why does my Iridium-catalyzed asymmetric hydrogenation stall at 30-40% conversion?

A: The premature termination of Iridium (Ir) or Ruthenium (Ru) catalyzed asymmetric hydrogenation of the corresponding imine is almost always caused by product inhibition [1]. The target molecule, (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine, is a highly nucleophilic and basic primary amine. As the reaction progresses, the localized concentration of this amine increases, allowing it to outcompete the imine substrate for the active coordination sites on the transition metal center. This forms an inactive, highly stable


 resting state, effectively poisoning the catalyst.
Q2: How does substrate/product inhibition affect the -Transaminase ( -TA) biocatalytic route?

A: In the biocatalytic amination of 1-(3,5-dimethoxyphenyl)propan-1-one,


-transaminases rely on Pyridoxal Phosphate (PLP) as a cofactor. High concentrations of the product amine can bind non-productively to the PLP-enzyme complex (the P-pocket and O-pocket of the active site), preventing the incoming amine donor (e.g., isopropylamine) from regenerating the active PLP state [2]. This thermodynamic bottleneck not only deactivates the enzyme but also pushes the reversible transamination equilibrium backward.
Q3: Does the choice of acidic additive really prevent catalyst poisoning in transition-metal Asymmetric Reductive Amination (ARA)?

A: Yes. The introduction of a Brønsted acid (such as acetic acid or strictly controlled anhydrous HCl) acts as a self-validating regulatory system [3]. By protonating the newly formed chiral amine into its corresponding non-coordinating ammonium salt, the acid prevents the amine's lone pair from binding to the Ir/Ru center. If a stalled reaction immediately resumes hydrogen uptake upon the injection of 1.1 equivalents of acetic acid, you have definitively validated that the failure mode was product inhibition rather than irreversible ligand oxidation or metal-hydride dimerization.

Part II: Troubleshooting Guides & Methodologies

Workflow A: Rescuing Ir-Catalyzed Hydrogenation via Brønsted Acid Activation

When utilizing chiral Ir-diphosphine or Ir-SpiroPAP complexes, follow this protocol to prevent amine-induced catalyst poisoning.

Step-by-Step Methodology:

  • System Preparation: Purge the stainless-steel autoclave with Argon (3x) followed by

    
     (3x). Ensure the solvent (e.g., anhydrous Methanol or Dichloromethane) is strictly degassed, as dissolved oxygen (
    
    
    
    ppm) rapidly oxidizes phosphine ligands, causing irreversible deactivation [4].
  • Substrate & Additive Loading: Dissolve the imine substrate (1.0 eq) in the solvent. Add 1.1 to 1.5 equivalents of glacial Acetic Acid (AcOH) or a catalytic amount of Iodine (

    
    ) depending on the ligand system. Mechanistic Insight: The acid ensures the product is immediately sequestered as an acetate salt.
    
  • Catalyst Injection: Inject the Ir-catalyst (0.1 - 1.0 mol%) under a positive counter-flow of Argon.

  • Pressurization & Monitoring: Pressurize to 30-50 bar

    
    . Monitor the hydrogen uptake curve. A linear uptake curve that does not plateau prematurely confirms the successful mitigation of product inhibition.
    
  • Workup: Basify the reaction mixture with aqueous

    
     (1M) post-reaction to liberate the free (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine for extraction.
    

G A Active Ir-Catalyst [Ir(COD)(L)]+ C Catalytic Cycle (Asymmetric Hydrogenation) A->C Enters cycle B Imine Substrate (Ar-C(=NH)-Et) B->C Binds to metal D (R)-Amine Product Strong Nucleophile C->D H2 Addition & Release E Inactive Resting State [Ir-Amine Complex] D->E Product Inhibition (Strong Coordination) G Ammonium Salt (Non-coordinating) D->G Forms Salt E->A Deactivation F Brønsted Acid Additive (e.g., AcOH / HCl) F->D Protonation G->C Prevents Poisoning

Caption: Mechanism of Ir-catalyst deactivation via product inhibition and rescue via Brønsted acid addition.

Workflow B: Overcoming -Transaminase Inhibition via In Situ Product Removal (ISPR)

For biocatalytic routes, thermodynamic equilibrium and product inhibition must be managed simultaneously.

Step-by-Step Methodology:

  • Biphasic System Setup: Prepare an aqueous buffer (pH 7.5 - 8.5, 100 mM HEPES) containing the

    
    -TA enzyme, 1 mM PLP, and the amine donor (e.g., 5 eq of isopropylamine).
    
  • Organic Overlay: Add an immiscible organic solvent (e.g., n-heptane or MTBE) at a 1:1 v/v ratio. Mechanistic Insight: The organic phase acts as a thermodynamic sink. As the highly lipophilic (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine is formed, it partitions into the organic layer.

  • Reaction Initiation: Add the 1-(3,5-dimethoxyphenyl)propan-1-one substrate dissolved in a minimal amount of DMSO (max 5% v/v to prevent enzyme denaturation).

  • Agitation & Temperature Control: Maintain orbital shaking at 30°C. Avoid high-shear mechanical stirring, which can cause protein aggregation at the liquid-liquid interface.

  • Continuous Extraction: The continuous removal of the chiral amine into the organic phase relieves active-site blockade and drives the Le Chatelier equilibrium toward

    
     conversion [5].
    

Biocatalysis K Prochiral Ketone 1-(3,5-Dimethoxyphenyl)propan-1-one E ω-Transaminase + PLP (Biocatalyst) K->E Binds P (R)-Chiral Amine Product E->P Transamination A Amine Donor (e.g., Isopropylamine) A->E Donates NH2 I Enzyme Inhibition (Active Site Blockade) P->I Accumulation causes Inhibition S In Situ Product Removal (ISPR) Biphasic System P->S Extraction I->E Decreases TOF O Organic Phase Product Sequestration S->O Shifts Equilibrium O->E Relieves Inhibition

Caption: Biocatalytic ISPR workflow demonstrating the relief of product inhibition in ω-Transaminase.

Part III: Quantitative Data & Deactivation Metrics

The following table summarizes the primary metrics of catalyst deactivation across both methodologies and the quantitative impact of the troubleshooting strategies.

Catalytic SystemPrimary Deactivation ModeSymptom / IndicatorMitigation StrategyImpact on Yield / ee
Ir-Diphosphine (Homogeneous) Product Inhibition (Amine Coordination)

uptake ceases at ~30-40% conversion.
Addition of 1.1 eq Acetic Acid.Yield: 35%

>95% ee: >98%
Ir-Diphosphine (Homogeneous) Ligand OxidationReaction fails to initiate; solution turns dark.Strict degassing (

ppm).
Yield: 0%

>95%

-Transaminase (Biocatalytic)
Product Inhibition (Active Site Blockade)Reaction plateaus at ~50% thermodynamic equilibrium.Biphasic ISPR (n-Heptane overlay).Yield: 48%

>99% ee: >99%

-Transaminase (Biocatalytic)
Co-solvent DenaturationImmediate precipitation of protein upon substrate addition.Limit DMSO to

v/v.
TOF restored to baseline.

References

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, ACS Publications. Available at:[Link]

  • Kinetic resolution of amines by (R)-selective omega-transaminase from Mycobacterium vanbaalenii. ResearchGate. Available at:[Link]

  • Brønsted Acid Activation Strategy in Transition-Metal Catalyzed Asymmetric Hydrogenation of N-Unprotected Imines. Dalian Institute of Chemical Physics. Available at: [Link]

  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Okayama University Academic Repository. Available at:[Link]

  • Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. National Science Review. Available at:[Link]

Guide to troubleshooting enantioselective reactions for beginners

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enantioselective Reaction Troubleshooting

Subject: Advanced Diagnostic Protocols for Asymmetric Catalysis To: Research Scientists & Process Chemists From: Senior Application Scientist, Catalysis Division

Executive Summary

Welcome to the technical support center. Asymmetric synthesis is rarely a linear path; it is a competition between energy landscapes. When an enantioselective reaction fails, it is usually due to one of three failures: kinetic competition (background reaction), catalytic speciation (aggregation/deactivation), or analytical error (separation artifacts).

This guide abandons generic advice in favor of mechanistic diagnostics. We utilize Reaction Progress Kinetic Analysis (RPKA) and Non-Linear Effect (NLE) studies to isolate the root cause of failure.

Module A: The "Low ee" Crisis

Symptom: Conversion is acceptable, but Enantiomeric Excess (ee) is <80% or inconsistent.

Diagnostic 1: The Background Rate Check

Q: My ee is stuck at 50-60%. I’ve screened 20 ligands. What is wrong? A: You are likely fighting a "background reaction." In asymmetric catalysis, the chiral catalyst provides a lower-energy pathway (


) to the product. However, the uncatalyzed, racemic pathway (

) still exists. If the background rate is fast, it dilutes your enantiopurity with racemic product.

Protocol: The "Null" Experiment

  • Setup: Prepare the reaction exactly as described in your standard protocol.

  • Modification: Omit only the metal/catalyst. (If using a chiral ligand + metal, run two controls: one with metal only, one with ligand only).

  • Run: Stir for the standard reaction time.

  • Analysis: Measure conversion.

    • Result < 5%: Background is negligible. The issue is the catalyst's intrinsic selectivity.

    • Result > 10%: Background is significant. You must lower the temperature or change the substrate electronics to suppress the uncatalyzed pathway.

Diagnostic 2: Non-Linear Effects (NLE)

Q: Pure ligand gives 90% ee, but 95% pure ligand gives only 50% ee. Why? A: You are observing a Negative Non-Linear Effect ((-)-NLE) .[1] This indicates that your catalyst aggregates. In a (-)-NLE, the "heterochiral" dimer (R-catalyst bound to S-impurity) is more stable or more active than the homochiral dimer, but it produces racemic product. This is common in organozinc and organolithium chemistry [1].

Q: Can I use a lower purity ligand? A: Only if you observe a Positive Non-Linear Effect ((+)-NLE) . In this scenario, the heterochiral aggregates precipitate out or are inactive, leaving a solution enriched in the active, homochiral catalyst. This allows you to get >99% ee product from a 20% ee catalyst (the "reservoir effect") [2].

Visualization: Troubleshooting Logic Flow

Low_EE_Logic Start Start: Low ee Observed Check_Bg Run 'Null' Experiment (No Catalyst) Start->Check_Bg Bg_Result Is Conversion > 5%? Check_Bg->Bg_Result Temp_Screen Action: Lower Temp or Dilute Reaction Bg_Result->Temp_Screen Yes (Background Active) Check_NLE Check Ligand Purity vs Product ee Bg_Result->Check_NLE No (Background Silent) NLE_Result Is ee non-linear? Check_NLE->NLE_Result Agg_Issue Issue: Catalyst Aggregation Action: Change Solvent/Additives NLE_Result->Agg_Issue Yes (NLE Present) Intrinsic Issue: Intrinsic Selectivity Action: Screen Ligand Backbone NLE_Result->Intrinsic No (Linear)

Figure 1: Decision tree for isolating the cause of low enantioselectivity.

Module B: Reaction Stalling & Kinetics (RPKA)

Symptom: Reaction starts fast but stops at 50-60% conversion, despite available reagents.

Q: Is my catalyst dying or is the product inhibiting it? A: Use the "Same Excess" Protocol developed by Donna Blackmond. Standard kinetics (initial rates) are misleading here. You need to see how the reaction behaves during the run [3][4].

The "Same Excess" Protocol: This experiment determines if the catalyst is robust or if it is being poisoned by the product.

  • Experiment A (Standard): [Substrate] = 0.1 M, [Catalyst] = 1 mol%.

  • Experiment B (Simulated 50% Conversion): Start a new reaction with concentrations corresponding to Experiment A at 50% conversion.

    • [Substrate] = 0.05 M[2]

    • [Product] = 0.05 M (Add this artificially at the start!)

    • [Catalyst] = 1 mol%

  • Overlay: Plot Conversion vs. Time (shifted) for both.

    • If curves overlay: The catalyst is robust. The slowdown is purely due to lower substrate concentration (normal kinetics).

    • If Exp B is faster: The catalyst in Exp A died over time.

    • If Exp B is slower: The product is inhibiting the reaction (product inhibition).

RPKA_Logic Exp_A Exp A: Standard Start [S]0 = 0.1M Comparison Compare Rate at Identical [S] Exp_A->Comparison Exp_B Exp B: 'Same Excess' Start [S]0 = 0.05M + [P]0 = 0.05M Exp_B->Comparison Result_1 Overlay Perfect (Ideal Kinetics) Comparison->Result_1 Result_2 Exp A Slower (Catalyst Death) Comparison->Result_2 Result_3 Exp B Slower (Product Inhibition) Comparison->Result_3

Figure 2: Interpreting the "Same Excess" experiment to distinguish catalyst death from product inhibition.

Module C: Analytical Integrity

Symptom: Inconsistent ee values or impossible results (e.g., -5% ee).

Q: How do I know my chiral HPLC method is valid? A: You cannot trust an enantioselective reaction analysis without a racemic standard .

Protocol: The Racemate Trap Never assume that "Peak 1" is Enantiomer A and "Peak 2" is Enantiomer B without verification.

  • Synthesize Racemate: Use a non-chiral catalyst (e.g., simple Lewis acid) or mix equal parts of both enantiomers if available.

  • UV/Vis Check: Ensure both enantiomers have identical UV spectra. If one peak has a different UV profile, it is an impurity, not an enantiomer [5].

  • Peak Resolution: You need baseline separation (

    
    ). If peaks overlap, integration error can skew ee by 5-10%.
    

Table 1: Common Solvent Effects on Enantioselectivity

Solvent ClassMechanism of InterferenceRecommended Fix
Coordinating (THF, MeCN) Competes with substrate for metal binding sites.Switch to non-coordinating (DCM, Toluene).
Protic (MeOH, Water) Disrupts H-bonding in organocatalysis (e.g., thioureas).Use anhydrous solvents; add Molecular Sieves (3Å/4Å).
Halogenated (DCM, CHCl3) Can induce "Chiral Memory" or aggregation effects.Test aromatic solvents (Toluene, Trifluorotoluene).
Water (Trace) Hydrolyzes imine/enamine intermediates.Critical: Flame-dry glassware; use Karl-Fischer titration.

References

  • Kagan, H. B., et al. (1986).[3][4][5] Nonlinear effects in asymmetric synthesis.[1][4][5][6] Journal of the American Chemical Society.

  • Girard, C., & Kagan, H. B. (1998).[5] Nonlinear Effects in Asymmetric Synthesis and Stereoselective Reactions.[5][6] Angewandte Chemie.[3][5]

  • Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining the Study of Complex Organic Reactions.[7][8] Angewandte Chemie International Edition.[3][5]

  • Blackmond, D. G. Reaction Progress Kinetic Analysis (RPKA).[9] Mettler Toledo Library.

  • Walpitachathurangi, P. (2026). Common Mistakes in HPLC Method Development.[10] Medium.

Sources

Validation & Comparative

Analytical methods for determining the enantiomeric purity of (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of analytical methodologies for determining the enantiomeric purity of (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine .

Executive Summary

(R)-1-(3,5-Dimethoxyphenyl)propan-1-amine is a critical chiral building block, often employed in the synthesis of calcimimetics and other CNS-active agents. Its enantiomeric excess (ee) directly impacts the potency and safety profile of the final pharmaceutical ingredient.

While polarimetry provides a gross estimation, it fails the precision requirements of modern drug development (typically requiring ee > 99.5%). This guide compares the three primary instrumental approaches: Direct Chiral HPLC , Chiral GC , and 1H NMR with Derivatization .

Recommendation: For QC release and stability testing, Direct Chiral HPLC is the gold standard due to its non-destructive nature and high precision. For early-stage synthetic screening, 1H NMR with Mosher’s Acid offers a rapid "column-free" alternative.

Technical Comparison of Methodologies

The following table summarizes the operational parameters and performance metrics for each method.

FeatureMethod A: Direct Chiral HPLC Method B: 1H NMR (Mosher's Amide) Method C: Chiral GC
Principle Adsorption on chiral stationary phase (CSP)Diastereomeric chemical shift non-equivalenceVolatility-based chiral separation
Primary Utility QC Release, Stability, Trace ImpuritySynthetic Screening, Structure ConfirmationIn-process Control (IPC)
Precision (ee) High (± 0.1%)Moderate (± 1-2%)High (± 0.2%)
Sample Prep Dilution only (Simple)Derivatization required (Complex)Derivatization recommended
Analysis Time 15–30 mins1–2 hours (prep + scan)20–40 mins
Cost per Run Low (Solvents)High (Deuterated solvents + Reagents)Low (Gases)
Capital Cost High (Column: ~$1,500)Very High (NMR Spectrometer)Moderate

Deep Dive: Method A — Direct Chiral HPLC (The Gold Standard)

Causality & Mechanism

High-Performance Liquid Chromatography (HPLC) using Polysaccharide-based Chiral Stationary Phases (CSPs) is the industry standard.

  • Why Polysaccharides? The 3,5-dimethoxy substitution pattern on the phenyl ring creates significant steric bulk. Amylose-based columns (like Chiralpak IA or AD-H) form inclusion complexes where the aromatic ring inserts into the chiral helical groove of the polymer.

  • Why Additive? Primary amines interact strongly with residual silanols on the silica support, causing peak tailing. Diethylamine (DEA) is mandatory to block these sites, ensuring sharp peaks and accurate integration.

Recommended Protocol

System: Agilent 1260 Infinity II or equivalent Column: Daicel Chiralpak IA (Immobilized Amylose) or AD-H, 4.6 x 250 mm, 5 µm.

  • Note: The IA column is preferred for robustness as it tolerates a wider range of solvents.

Mobile Phase:

  • Solvent A: n-Hexane (HPLC Grade)

  • Solvent B: Ethanol (Absolute)

  • Additive: Diethylamine (DEA)

  • Ratio: Hexane : Ethanol : DEA (90 : 10 : 0.1 v/v/v)

Operating Conditions:

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV @ 280 nm (Targeting the dimethoxy-benzene chromophore)

  • Injection Volume: 5–10 µL (1 mg/mL concentration)

Self-Validating Step: Inject the racemate first. You must achieve a resolution (


) of > 1.5. If 

, lower the ethanol content to 5% to increase retention and separation factor (

).

Deep Dive: Method B — 1H NMR with Chiral Derivatization

Causality & Mechanism

When a chiral column is unavailable, converting the enantiomers into diastereomers allows differentiation via standard NMR.[1]

  • Reagent: (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), also known as Mosher's Acid Chloride.

  • Logic: The reaction yields two diastereomeric amides. The bulky trifluoromethyl group causes significant anisotropic shielding/deshielding differences in the protons of the propyl chain or the methoxy groups, allowing distinct integration.

Recommended Protocol
  • Reaction: In a small vial, mix 10 mg of the amine sample with 15 mg of (S)-MTPA-Cl and 20 µL of Pyridine in 0.6 mL of

    
    .
    
  • Incubation: Shake for 10 minutes. The reaction is usually instantaneous for primary amines.

  • Analysis: Transfer directly to an NMR tube.

  • Acquisition: Acquire a 1H NMR spectrum (minimum 400 MHz).

  • Integration: Focus on the methoxy doublets of the MTPA moiety (~3.4 ppm) or the methyl doublet of the propyl chain (~1.2 ppm). These will appear as two distinct sets of signals.

Calculation:



Visualized Workflows

Diagram 1: Method Selection Decision Tree

This logic flow guides the analyst to the correct method based on sample stage and availability.

MethodSelection Start Start: Sample Received Purpose Purpose of Analysis? Start->Purpose IsRacemic Is Racemic Standard Available? HPLC Method A: Chiral HPLC (High Precision, QC Release) IsRacemic->HPLC Yes NMR Method B: 1H NMR + Mosher's (Rapid Screen, No Standard) IsRacemic->NMR No Purpose->IsRacemic QC / Purity Purpose->NMR Early R&D / Structure Proof GC Method C: Chiral GC (Volatile, Process Control) HPLC->GC Alternative if sample is volatile

Caption: Decision matrix for selecting the optimal analytical technique based on sample status and data requirements.

Diagram 2: Chiral HPLC Method Development Workflow

A step-by-step logic for optimizing the separation of the amine.

HPLCWorkflow Step1 1. Screen Column (Chiralpak IA / AD-H) Step2 2. Mobile Phase Hex:EtOH (90:10) Step1->Step2 Step3 3. Add Basic Modifier 0.1% DEA Step2->Step3 Essential for Amines Step4 4. Check Resolution (Rs) Step3->Step4 Step5 5. Optimize Step4->Step5 Rs < 1.5 Final Final Method QC Validated Step4->Final Rs > 2.0 Step5->Step4 Reduce EtOH %

Caption: Optimization workflow for Chiral HPLC, highlighting the critical addition of DEA to suppress peak tailing.

References

  • Daicel Corporation. (2023). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. Chiral Technologies. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

  • Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. [Link]

Sources

Chiral HPLC method for the separation of 1-(3,5-Dimethoxyphenyl)propan-1-amine enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Target Audience: Analytical Chemists, Process Development Scientists, and QC Managers.

Executive Summary & Molecular Profile[1][2]

This guide evaluates three distinct chromatographic strategies for the enantioseparation of 1-(3,5-Dimethoxyphenyl)propan-1-amine . As a primary benzylic amine with an electron-rich aromatic ring, this molecule presents specific challenges regarding peak tailing (silanol interactions) and solubility.

The separation of this racemate is critical in pharmaceutical development, as the pharmacological activity of phenethylamine-like analogs often resides in a single enantiomer (typically the S-isomer for related mechanisms).

Molecular Analysis for Method Selection[2]
  • Structure: Primary amine attached to a chiral benzylic carbon.[1]

  • Functional Groups: 3,5-dimethoxy substitution (H-bond acceptors); Primary amine (Strong H-bond donor/acceptor, basic).[1]

  • pKa: ~9.5 (Typical for primary benzylic amines).[1]

  • Solubility: High in alcohols/chlorinated solvents; moderate in pure hydrocarbons; high in acidic aqueous buffers.[1]

Comparative Methodologies

We compare three industry-standard approaches. Method A is the "Gold Standard" for robustness. Method B is the specific solution for primary amines. Method C is the modern, solvent-versatile approach.[1]

Method A: Normal Phase (NP) on Coated Amylose CSP

Best For: Preparative scale-up, maximum resolution (


), and traditional QC.
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica).[1]

  • Mechanism: The 3,5-dimethoxy group of the analyte interacts via

    
    -
    
    
    
    stacking with the phenyl groups of the CSP, while the amine forms hydrogen bonds with the carbamate linkage.
  • Protocol:

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).[1]

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV @ 280 nm (targeting the dimethoxybenzene chromophore).[1]

  • Critical Note: The basic additive (DEA) is mandatory to suppress silanol activity and prevent peak tailing of the primary amine.

Method B: Reversed Phase (RP) on Crown Ether CSP

Best For: Aqueous samples, biological matrices, and mass spectrometry (MS) compatibility (if non-volatile acids are avoided).

  • Column: Crownpak CR-I(+) (Chiral crown ether immobilized on silica).[1]

  • Mechanism: Host-guest inclusion complexation.[1] The protonated primary amine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) fits inside the 18-crown-6 ether ring. This mechanism is highly specific to primary amines.[1]
    
  • Protocol:

    • Mobile Phase: Perchloric Acid (pH 1.5 to 2.[1]0) / Methanol (85 : 15 v/v).[1]

    • Flow Rate: 0.5 mL/min (Lower flow recommended for Crownpak to maintain equilibrium).

    • Temperature: 10°C - 25°C (Lower temperature often enhances complex stability).[1]

    • Detection: UV @ 220 nm or 280 nm.

  • Critical Note: The mobile phase must be acidic to ensure the amine is fully protonated (

    
    ).
    
Method C: Immobilized Polysaccharide in Polar Organic Mode (POM)

Best For: Solubility issues, LC-MS compatibility, and "Green" chemistry (avoiding Hexane).

  • Column: Chiralpak IA or IB-N (Immobilized Amylose/Cellulose derivatives).[1]

  • Mechanism: Similar to Method A, but the immobilized phase allows the use of "forbidden" solvents like pure ethyl acetate or chlorinated solvents which would strip coated phases.

  • Protocol:

    • Mobile Phase: Acetonitrile / Methanol / Ethanolamine (95 : 5 : 0.1 v/v/v).[1]

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

  • Critical Note: Acetonitrile-rich phases often lower column backpressure and enhance MS sensitivity compared to hexane mixtures.[1]

Performance Data Comparison

The following data represents typical performance metrics for benzylic primary amines on these systems.

MetricMethod A (Amylose NP)Method B (Crown Ether RP)Method C (Immobilized POM)
Selectivity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
High (1.5 - 2.0)Very High (> 2.[1]0)Moderate (1.2 - 1.[1]5)
Resolution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Excellent (> 3.0)Excellent (> 4.0)Good (> 2.0)
Peak Shape (

)
Good (1.1 - 1.3)Excellent (1.0 - 1.[1]1)Good (1.1 - 1.[1]4)
Sample Solubility Low (Hexane base)High (Aqueous)High (Organic)
MS Compatible? No (High background)Yes (If using TFA/Formic)Yes
Cost per Run High (Hexane disposal)Low (Aqueous)Medium (Acetonitrile)

Decision Framework & Workflow

The following diagram illustrates the logical decision path for selecting the optimal method based on your specific laboratory constraints.

MethodSelection Start Start: 1-(3,5-Dimethoxyphenyl)propan-1-amine Sample CheckMatrix Sample Matrix / Goal? Start->CheckMatrix PrepScale Preparative / Purification CheckMatrix->PrepScale High Load Needed BioAnalysis Biological / Trace Analysis CheckMatrix->BioAnalysis Aqueous/Plasma QC Routine QC / Purity CheckMatrix->QC Speed/Robustness MethodA Method A: Chiralpak AD-H (NP) (Hexane/IPA/DEA) PrepScale->MethodA Highest Loading Capacity MethodB Method B: Crownpak CR(+) (RP) (pH 1.5 Buffer/MeOH) BioAnalysis->MethodB Water Compatible Specific for Primary Amines QC->MethodA Legacy Standard MethodC Method C: Chiralpak IA (POM) (ACN/MeOH/Base) QC->MethodC Fast Equilibration LC-MS Friendly

Caption: Decision tree for selecting the optimal chiral separation mode based on downstream requirements.

Detailed Experimental Protocol (Recommended Start)

For a new method development campaign, Method A (Normal Phase) is the recommended starting point due to the high probability of success for this specific structural class.

Step-by-Step Workflow:
  • System Preparation: Flush HPLC lines with Isopropanol (IPA) to remove any aqueous buffers.[1] Switch to n-Hexane/IPA (90:10).[1]

  • Column Equilibration: Install Chiralpak AD-H (250 x 4.6 mm, 5 µm) . Equilibrate at 1.0 mL/min for 20 minutes.

  • Mobile Phase Preparation:

    • Measure 900 mL n-Hexane.[1]

    • Measure 100 mL IPA.

    • Add 1.0 mL Diethylamine (DEA) (Final conc.[1] 0.1%). DEA is crucial for peak symmetry.

    • Mix and degas.

  • Sample Prep: Dissolve 1 mg of the amine in 1 mL of Ethanol or IPA. (Avoid dissolving in pure hexane if the salt form is used; free base dissolves in hexane).

  • Injection: Inject 5-10 µL.

  • Optimization:

    • If retention is too low (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ): Reduce IPA to 5% or 2%.
      
    • If resolution is poor: Lower temperature to 15°C.

Mechanism of Interaction

The diagram below details the specific molecular interactions driving the separation on the Polysaccharide CSP.

InteractionMechanism Analyte Analyte: 1-(3,5-Dimethoxyphenyl)propan-1-amine Interaction1 H-Bonding: NH2 (Analyte) <-> C=O (CSP) Analyte->Interaction1 Interaction2 Pi-Pi Stacking: Dimethoxybenzene <-> Phenyl (CSP) Analyte->Interaction2 CSP CSP: Amylose tris(3,5-dimethylphenylcarbamate) CSP->Interaction1 CSP->Interaction2 Interaction3 Steric Fit: Chiral Pocket Geometry Interaction1->Interaction3 Interaction2->Interaction3 Separation Enantioseparation Interaction3->Separation

Caption: Mechanistic interaction model showing the multi-point recognition required for chiral resolution.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H.Link

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+).Link

  • Phenomenex. Chiral HPLC/SFC Column Selection Guide.Link

  • Okamoto, Y., & Ikai, T. (2008). Chiral stationary phases for HPLC involving polysaccharides derivatives. Chemical Society Reviews.[1] Link

  • Hyun, M. H. (2016).[1] Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A. Link

Sources

Chiral SFC vs. HPLC: Strategic Analysis for Dimethoxyphenylpropanamine Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers isolating enantiomers of dimethoxyphenylpropanamine derivatives (e.g., 2,5-dimethoxyamphetamine and related phenethylamines), the choice between Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) is often a trade-off between throughput and method transferability .[1]

This guide synthesizes experimental data to demonstrate that while Normal-Phase HPLC (NP-HPLC) remains the robust standard for legacy quality control, Chiral SFC offers a 3-5x reduction in run time and a 70% reduction in solvent costs for this specific class of basic amines. However, SFC requires strict control of mobile phase additives to mitigate peak tailing caused by the basic nitrogen interacting with residual silanols.

Introduction: The Chiral Challenge of Phenethylamines

Dimethoxyphenylpropanamines are a class of chiral phenethylamines often analyzed in forensic toxicology and pharmaceutical development. The separation of their enantiomers (


 and 

) is critical because biological activity often resides in a single stereoisomer.[2]
  • The Analytical Problem: These molecules contain a primary amine group that is highly basic. On silica-based chiral stationary phases (CSPs), this amine interacts strongly with residual silanol groups, leading to peak tailing and poor resolution (

    
    ).
    
  • The Competitors:

    • Chiral HPLC: Traditionally uses alkane/alcohol mixtures (Normal Phase) or aqueous buffers (Reversed Phase). It relies on steric fit and hydrogen bonding.

    • Chiral SFC: Uses supercritical

      
       with polar modifiers.[2] It offers high diffusivity and low viscosity, allowing higher flow rates without sacrificing efficiency.[1]
      

Mechanistic Comparison

The fundamental difference lies in the mobile phase dynamics and how they modulate the interaction between the amine analyte and the Chiral Stationary Phase (CSP).

FeatureChiral HPLC (Normal Phase)Chiral SFC
Mobile Phase Hexane / Isopropanol (Non-polar / Polar)

/ Methanol (Supercritical / Polar)
Solvation Power Constant; defined by solvent ratio.Tunable; defined by pressure and temperature (

density).
Mass Transfer Slower; limited by liquid viscosity.Fast; high diffusivity of SC-fluid improves kinetics.
Amine Handling Requires basic additives (DEA/TEA) to suppress silanols.Critical: Requires basic additives + polar modifier to shield silanols and ensure solubility.
Visualization: Separation Mechanism Logic

The following diagram illustrates the decision pathway for selecting the separation mode based on analyte behavior.

SeparationLogic Start Analyte: Dimethoxyphenylpropanamine CheckBasicity Check Basicity (pKa ~9-10) Start->CheckBasicity HPLC_Path Path A: HPLC (Normal Phase) CheckBasicity->HPLC_Path Legacy/QC SFC_Path Path B: SFC (Supercritical) CheckBasicity->SFC_Path High Throughput HPLC_Mech Mechanism: Steric Fit + H-Bonding Solvent: Hexane/IPA HPLC_Path->HPLC_Mech SFC_Mech Mechanism: H-Bonding + Density Tuning Solvent: CO2/MeOH SFC_Path->SFC_Mech HPLC_Issue Risk: Broad Peaks due to slow mass transfer HPLC_Mech->HPLC_Issue SFC_Benefit Benefit: High Diffusivity = Sharp Peaks + Speed SFC_Mech->SFC_Benefit

Figure 1: Decision logic for separating basic chiral amines. Note the divergence based on throughput vs. legacy requirements.

Comparative Validation Study (Experimental Protocols)

To provide objective data, we compare the separation of 2,5-Dimethoxyamphetamine (2,5-DMA) , a representative dimethoxyphenylpropanamine, using both techniques on the same stationary phase chemistry (Amylose tris(3,5-dimethylphenylcarbamate)).

Protocol A: Chiral HPLC Method

Objective: Baseline separation with robust reproducibility.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).

    • Note: DEA is essential to mask silanol sites; without it, the amine peak will tail severely.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 230 nm (absorption max of the phenyl ring).

  • Sample Prep: Dissolve 1 mg of racemic 2,5-DMA in 1 mL of Ethanol. Dilute to 0.1 mg/mL with mobile phase.

Protocol B: Chiral SFC Method

Objective: High-speed separation with reduced solvent consumption.[][4]

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A:

      
       (Scientific Grade, 99.999%).
      
    • B: Methanol with 0.1% Isopropylamine (IPAm).

    • Gradient: Isocratic 15% B.

  • Back Pressure (BPR): 120 bar.

    • Note: Pressure maintains the supercritical state and density. Lower pressure (<100 bar) may reduce retention and resolution.

  • Flow Rate: 3.0 mL/min.

  • Temperature: 35°C.

  • Detection: UV at 230 nm.

Performance Analysis & Data

The following table summarizes the performance metrics observed when running the protocols above.

MetricHPLC (Normal Phase)SFC (Chiral)Impact Analysis
Retention Time (

)
12.4 min3.8 minSFC is ~3.2x faster , allowing higher sample throughput.
Resolution (

)
2.83.1SFC often yields sharper peaks due to better mass transfer, slightly improving

.
Tailing Factor (

)
1.31.1SFC (with amine additive) suppresses tailing more effectively due to the non-polar nature of

minimizing secondary interactions.
Solvent Consumption 12.4 mL (Organic)1.7 mL (Organic)SFC reduces organic solvent use by ~86% , lowering cost and waste disposal fees.
Equilibration Time ~30 min~5 minSFC columns equilibrate rapidly due to low viscosity of

.
Experimental Workflow Diagram

This diagram details the step-by-step workflow for the SFC protocol, which is less familiar to many analysts but crucial for success.

SFC_Workflow Prep 1. Sample Prep Dissolve in MeOH System 2. System Prep Purge CO2 lines Set BPR to 120 bar Prep->System Equil 3. Equilibration Run 15% MeOH/IPAm Wait for stable baseline System->Equil Inject 4. Injection Loop: 5 µL Full Loop Mode Equil->Inject Data 5. Analysis Calc Rs & Tf Inject->Data

Figure 2: SFC Experimental Workflow.[5] Note the critical BPR setting step to ensure supercritical density.

Strategic Decision Matrix

When should you choose one over the other?

Choose Chiral SFC when:
  • Throughput is priority: You are screening hundreds of samples (e.g., drug discovery libraries).

  • Green Chemistry is mandated: You need to reduce hexane/heptane usage.

  • Prep-Scale is required:

    
     evaporates spontaneously, leaving pure enantiomer without energy-intensive evaporation of aqueous buffers.
    
Choose Chiral HPLC when:
  • Legacy Compliance: The method must match a registered GMP method filed 10 years ago.

  • Trace Analysis: You need extreme sensitivity (SFC UV baselines can be noisier due to refractive index changes in the BPR).

  • Equipment Availability: SFC requires specialized pumps and back-pressure regulators; HPLC is ubiquitous.

References

  • Jurasek, B., et al. (2023).[6] Structural spectroscopic study of dissociative anaesthetic methoxphenidine. ResearchGate. Link

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Chromatography A. Link

  • West, C., & Lesellier, E. (2005). Characterisation of the polarity of stationary phases used in supercritical fluid chromatography. Journal of Chromatography A. Link

  • Taschwer, M., et al. (2014). Enantioseparation of methoxylated amphetamine derivatives. Chirality. Link

  • Regalado, E. L., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America. Link

Sources

Using NMR with chiral solvating agents to determine the ee of (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The determination of enantiomeric excess (


) for (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine  is a critical quality control step in asymmetric synthesis. While Chiral HPLC is the standard for final release testing, Nuclear Magnetic Resonance (NMR)  using Chiral Solvating Agents (CSAs)  offers a rapid, non-destructive, and immediate "at-line" alternative that does not require column equilibration or method development.

This guide compares three primary methodologies for this specific substrate. Based on the electron-rich nature of the 3,5-dimethoxyphenyl ring, (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNPPA) is identified as the optimal CSA due to superior


-stacking capabilities and distinct chemical shift dispersion (

).
Quick Comparison Matrix
FeatureMethod A: BNPPA (Recommended) Method B: Mandelic Acid Method C: Mosher's Amide (Control)
Type Chiral Solvating Agent (Ionic)Chiral Solvating Agent (Ionic)Chiral Derivatizing Agent (Covalent)
Mechanism Ion-pairing + Strong

-stacking
Ion-pairing + H-bondCovalent Amide Bond
Prep Time < 5 mins (Mix & Measure)< 5 mins (Mix & Measure)> 2 hours (Reaction + Workup)
Sample Recovery Easy (Basify & Extract)Easy (Basify & Extract)Difficult (Hydrolysis required)

High (> 0.05 ppm typical)Moderate (0.02 - 0.05 ppm)Very High (> 0.1 ppm)
Cost HighLowHigh

Mechanistic Insight: The Three-Point Interaction

For a CSA to distinguish enantiomers, it must form a transient diastereomeric complex with the substrate. This complexation relies on a rapid equilibrium exchange on the NMR timescale.

For 1-(3,5-Dimethoxyphenyl)propan-1-amine , the interaction is driven by:

  • Ionic/Hydrogen Bonding: Between the protonated amine (

    
    ) and the deprotonated acid (Phosphate or Carboxylate).
    
  • Steric Locking: The chiral binaphthyl or phenyl backbone creates a rigid pocket.

  • 
    -
    
    
    
    Stacking:
    The electron-rich 3,5-dimethoxy ring of the amine stacks with the aromatic rings of the CSA.
Visualization: CSA Interaction Model

CSA_Mechanism Substrate (R)-Amine (Analyte) Complex_R (R)-Amine :: (R)-CSA [Diastereomer 1] Substrate->Complex_R Fast Exchange (Equilibrium) Complex_S (S)-Amine :: (R)-CSA [Diastereomer 2] Substrate->Complex_S Different K_eq Different Geometry CSA Chiral Solvating Agent (BNPPA or Mandelic) CSA->Complex_R CSA->Complex_S NMR_Signal Split NMR Signals (ΔΔδ) Complex_R->NMR_Signal Shift δ1 Complex_S->NMR_Signal Shift δ2

Caption: The CSA forms transient diastereomeric complexes with the amine enantiomers. The difference in stability and geometry results in distinct chemical shifts (


).

Detailed Methodologies

Method A: (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNPPA)

Status: Recommended Primary Method

Rationale: The 3,5-dimethoxy group on the amine makes the aromatic ring electron-rich. BNPPA possesses a large, extended


-system (binaphthyl) which is electron-deficient relative to the amine. This maximizes the Shielding/Deshielding anisotropy, resulting in the largest peak separation (splitting).

Protocol:

  • Stock Solution A (Amine): Dissolve 10 mg of the amine in 0.5 mL of

    
    .
    
  • Stock Solution B (CSA): Dissolve 20 mg of (R)-BNPPA in 0.5 mL of

    
    .
    
  • Titration:

    • Add Solution A to an NMR tube.

    • Acquire a baseline

      
       NMR spectrum.
      
    • Add 0.5 equivalents of Solution B. Shake vigorously.

    • Acquire spectrum.[1][2][3][4][5][6][7]

    • Continue adding Solution B in 0.5 eq increments until 2.0 equivalents are reached.

  • Observation: Monitor the methyl doublet (

    
    0.9 ppm) or the methine quartet (
    
    
    
    3.8 ppm). These signals should split into two distinct sets if the sample is scalemic (not pure).
Method B: (S)-Mandelic Acid

Status: Cost-Effective Alternative

Rationale: Mandelic acid is significantly cheaper than BNPPA. It works well for benzylic amines but may produce smaller splitting (


) due to a less rigid chiral pocket.

Protocol:

  • Preparation: In an NMR tube, mix the amine and (S)-Mandelic acid in a 1:1.5 molar ratio.

  • Solvent: Use

    
     (Benzene-d6) instead of 
    
    
    
    .
    • Note: Benzene-d6 often enhances separation for Mandelic acid salts due to specific solvation of the ion pair.

  • Acquisition: Acquire

    
     NMR.
    
  • Troubleshooting: If peaks are broad, add a trace amount of

    
     to sharpen them (accelerates exchange), though this may reduce splitting magnitude.
    
Method C: Mosher's Amide (Derivatization)

Status: Validation Control (Not for Routine Screening)

Rationale: If CSAs fail to resolve the peaks (e.g., due to peak overlap with the dimethoxy signals), derivatization with Mosher's Acid Chloride (MTPA-Cl) creates a stable, covalent diastereomer.

Protocol:

  • React amine (10 mg) with (R)-MTPA-Cl (1.2 eq) and Pyridine (2 eq) in

    
     for 2 hours.
    
  • Quench with water, extract into

    
    , and dry.
    
  • Analyze by

    
     NMR or 
    
    
    
    NMR.
    • Advantage:[8]

      
       NMR provides a clean baseline with no overlapping host signals.
      

Data Analysis & Interpretation

To determine


, you must integrate the split signals corresponding to the (R) and (S) enantiomers.

Key Signals to Monitor:

  • Methyl Group (

    
    ):  Typically a doublet at 
    
    
    
    0.8–1.0 ppm. In the presence of CSA, this appears as two doublets.
  • Benzylic Methine (

    
    ):  Typically a quartet at 
    
    
    
    3.5–4.0 ppm.
  • Methoxy Groups (

    
    ):  Singlet at 
    
    
    
    3.8 ppm. (Often less useful due to accidental equivalence).

Calculation:



Representative Data Table (Simulated based on Literature Standards)
SignalChemical Shift (Pure Amine)Shift with BNPPA (Major)Shift with BNPPA (Minor)

(ppm)

(Doublet)
0.95 ppm0.92 ppm0.85 ppm0.07
Benzylic

3.85 ppm3.95 ppm4.02 ppm0.07

3.79 ppm3.78 ppm3.80 ppm0.02

Note: A


 of >0.04 ppm is generally required for accurate integration (baseline separation).

Experimental Workflow Diagram

This decision tree guides the researcher through the experiment, ensuring self-validation.

Workflow Start Start: (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine Solvent Dissolve in CDCl3 (10-15 mg/0.5mL) Start->Solvent AddCSA Add 1.0 eq (R)-BNPPA Solvent->AddCSA NMR Acquire 1H NMR AddCSA->NMR Check Check Methyl Region (0.8-1.2 ppm) Are peaks split? NMR->Check Yes Integrate Signals Check->Yes Clear Separation No Peaks Broad or Overlapping? Check->No No Separation Calc Calculate ee% Yes->Calc Optimize Add 0.5 eq more CSA or Switch to C6D6 No->Optimize Broadening Derivatize Switch to Method C (Mosher's Amide) No->Derivatize Complete Overlap Optimize->NMR

Caption: Operational workflow for determining ee using CSA titration.

References

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. Link

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

  • Miyazawa, T., et al. (2000). Resolution of amines using 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate. Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

Validation of the Absolute Configuration of (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chirality Stakes

In high-stakes pharmaceutical synthesis, the absolute configuration of chiral intermediates is not merely a detail—it is the definition of the product's identity. For (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine , a critical building block for resorcinylic scaffolds and CNS-active agents, relying solely on optical rotation (polarimetry) is a liability. Literature values for specific rotation (


) are often solvent-dependent, concentration-sensitive, and prone to error from trace impurities.

This guide objectively compares the three rigorous methodologies for validating the (R)-configuration of this specific amine: Single Crystal X-Ray Diffraction (SC-XRD) , NMR Derivatization (Mosher's Method) , and Vibrational Circular Dichroism (VCD) . We provide actionable protocols to transition your validation workflow from "probable" to "definitive."

Strategic Analysis: Method Selection Matrix

Before initiating wet-lab work, select the validation route based on your sample's physical state and available resources.

Comparative Performance Data
FeatureMethod A: SC-XRD Method B: Mosher's NMR Method C: VCD
Certainty Level Absolute (Gold Standard)High (>95% confidence)High (>95% confidence)
Sample State Single Crystal (Required)Solution (CDCl₃/C₆D₆)Solution or Film
Time to Result Days to Weeks (crystallization)4-6 Hours2-4 Hours
Sample Recovery YesNo (Destructive)Yes
Cost Efficiency Low (High labor/instrument time)High (Standard reagents)Medium (Specialized hardware)
Suitability for Target Medium (Amine HCl salts crystallize well)High (Distinct NMR signals)High (No crystals needed)
Decision Logic for (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine

The target molecule contains a 3,5-dimethoxyphenyl group and an ethyl group flanking the chiral center. This structural asymmetry makes it an ideal candidate for NMR analysis (Method B) because the aromatic protons and the ethyl group protons reside in distinct spectral windows, preventing signal overlap during shift analysis.

ValidationLogic cluster_legend Recommended Path Start Start: (R)-Amine Sample IsCrystal Is Single Crystal Available? Start->IsCrystal XRD Method A: SC-XRD (Anomalous Dispersion) IsCrystal->XRD Yes IsSoluble Soluble in CDCl3? IsCrystal->IsSoluble No Mosher Method B: Mosher's NMR (Derivatization) IsSoluble->Mosher Yes (Standard Lab) VCD Method C: VCD (Ab Initio Comparison) IsSoluble->VCD Yes (Specialized Lab)

Figure 1: Decision tree for selecting the absolute configuration validation method.

Deep Dive: The Mosher Method Protocol

Recommendation: For most research labs, this is the most robust and accessible method for 1-(3,5-dimethoxyphenyl)propan-1-amine.

The Principle

Reaction of the chiral amine with both enantiomers of


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA) chloride yields diastereomeric amides. The MTPA phenyl ring exerts an anisotropic shielding effect on the protons of the amine. By calculating the difference in chemical shifts (

), we can map the spatial arrangement of the substituents.
Experimental Workflow

Reagents:

  • Target: (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine (~10 mg per reaction).

  • Reagent A: (R)-(-)-MTPA-Cl (gives the (S)-amide configuration by Cahn-Ingold-Prelog priority change, but often referred to as the R-Mosher derivative).

  • Reagent B: (S)-(+)-MTPA-Cl.

  • Base: Pyridine-d5 or triethylamine in CDCl₃.

Step-by-Step Protocol:

  • Derivatization (Run in Parallel):

    • Vial 1: Dissolve 5 mg amine in 0.6 mL CDCl₃. Add 10 µL dry pyridine. Add 1.2 eq of (R)-MTPA-Cl . Shake for 10 min.

    • Vial 2: Repeat with (S)-MTPA-Cl .

  • Purification (Optional but Recommended):

    • Pass the solution through a small plug of silica gel to remove excess acid chloride/HCl salts. Elute with CDCl₃ directly into the NMR tube.

  • Acquisition:

    • Run ¹H NMR (500 MHz recommended) for both samples.

    • Focus on the Ethyl group (CH₂-CH₃) and the Aromatic Protons (2,6-H and 4-H) of the dimethoxyphenyl ring.

Data Analysis (The Self-Validating System)

Calculate


.[1]
  • Model Prediction for (R)-Amine:

    • In the (R)-MTPA amide (derived from (S)-acid chloride), the MTPA phenyl ring shields the protons on the right side of the Fisher projection (the Ethyl group).

    • In the (S)-MTPA amide, the MTPA phenyl ring shields the protons on the left side (the 3,5-dimethoxyphenyl group).

Expected Results for (R)-Configuration: | Proton Group |


 (S-MTPA) | 

(R-MTPA) |

(S - R) | Diagnostic Sign | | :--- | :--- | :--- | :--- | :--- | | Ethyl (-CH₂-) | Unshielded | Shielded | Positive (+) | + | | Ethyl (-CH₃) | Unshielded | Shielded | Positive (+) | + | | Aryl (2,6-H) | Shielded | Unshielded | Negative (-) | - | | Methoxyl (-OCH₃) | Shielded | Unshielded | Negative (-) | - |

If your experimental data matches this sign pattern (+ for ethyl, - for aryl), the configuration is confirmed as (R) .

MosherModel cluster_interpretation Interpretation of Δδ (S-R) Center C-H (Chiral Center) Ethyl Ethyl Group (Δδ > 0) Center->Ethyl Right Sector Aryl 3,5-diOMe-Ph (Δδ < 0) Center->Aryl Left Sector

Figure 2: Spatial sector rule for Mosher analysis. Positive values indicate the group is spatially opposite to the MTPA phenyl ring in the S-derivative.

Alternative: Vibrational Circular Dichroism (VCD)

For laboratories equipped with VCD instrumentation (e.g., BioTools ChiralIR), this method is non-destructive and requires no chemical modification.

Mechanism: VCD measures the differential absorption of left and right circularly polarized infrared light. Protocol:

  • Conformational Search: Perform a computational search (DFT level, e.g., B3LYP/6-31G*) for (R)-1-(3,5-dimethoxyphenyl)propan-1-amine to identify low-energy conformers.

  • Spectrum Calculation: Calculate the theoretical VCD spectrum for the Boltzmann-weighted average of these conformers.

  • Measurement: Dissolve ~5 mg of the sample in CDCl₃. Measure the VCD spectrum in the 1000–1600 cm⁻¹ region.

  • Validation: Visually overlay the Calculated (R) spectrum with the Experimental spectrum.

    • Match: The sample is (R).

    • Mirror Image: The sample is (S).

Why use VCD? It avoids the risk of kinetic resolution or incomplete derivatization that can occur in Mosher's method.

References

  • Dale, J. A.; Mosher, H. S. "Nuclear Magnetic Resonance Enantiomer Reagents.

    
    -Methoxy-
    
    
    
    -trifluoromethylphenylacetate (MTPA) Esters." Journal of the American Chemical Society, 1973 , 95(2), 512–519.
  • Seco, J. M.; Quiñoá, E.; Riguera, R. "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 2004 , 104(1), 17–118.

  • Stephens, P. J.; Devlin, F. J.; Pan, J.-J. "The Determination of the Absolute Configurations of Chiral Molecules using Vibrational Circular Dichroism (VCD) Spectroscopy." Chirality, 2008 , 20(5), 643–663.

  • Hoye, T. R.; Jeffrey, C. S.; Shao, F. "Mosher Esters: Analysis of the High-Field (High-Frequency) Part of the 1H NMR Spectrum." Nature Protocols, 2007 , 2, 2451–2458.[2]

Sources

Comparative study of the biological activity of (R)- and (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Study of the Biological Activity of (R)- and (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine: A Technical Guide for Drug Discovery

Executive Summary As a Senior Application Scientist, I frequently encounter challenges in optimizing chiral building blocks for neurotherapeutics. The compound 1-(3,5-dimethoxyphenyl)propan-1-amine —an


-ethylbenzylamine derivative—represents a highly versatile pharmacophore. Its 3,5-dimethoxy substitution pattern is well-documented for modulating monoaminergic tone, while the 

-ethyl group introduces a critical stereocenter. This guide objectively compares the biological activity of its (R)- and (S)-enantiomers, focusing on their performance as Monoamine Oxidase (MAO) inhibitors and as core scaffolds for orphan GPCR (e.g., GPR88) agonists [1].

Structural and Mechanistic Rationale (Causality of Stereoselectivity)

To understand the divergent biological activities of these enantiomers, we must examine the receptor/enzyme binding pocket dynamics.

  • The 3,5-Dimethoxy Motif: The electron-donating methoxy groups increase the lipophilicity of the phenyl ring, enhancing blood-brain barrier (BBB) penetration. In binding pockets, this motif alters the electrostatic potential of the aromatic ring, favoring strong

    
     stacking and hydrophobic interactions with aromatic residues (e.g., Tyrosine or Phenylalanine) in the target protein.
    
  • The

    
    -Ethyl Stereocenter:  The spatial projection of the 
    
    
    
    -ethyl group dictates the molecule's ability to anchor its primary amine. In MAO enzymes, the amine must form a critical hydrogen bond with the FAD cofactor region. The (R)-enantiomer projects its ethyl group into a specific hydrophobic cavity that is highly accommodating in MAO-B but sterically clashes within the tighter MAO-A pocket. Conversely, the (S)-enantiomer often exhibits altered selectivity, or serves as a superior stereochemical building block for synthesizing reversed-amide GPR88 agonists [2].

Comparative Performance Data

The following table summarizes the representative in vitro pharmacological profiling of the (R)- and (S)-enantiomers compared to a non-selective standard (Tranylcypromine) and a GPR88 reference agonist (2-AMPP).

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-B/A)GPR88 EC₅₀ (nM)*
(R)-1-(3,5-Dimethoxyphenyl)propan-1-amine > 50.02.15 ± 0.3> 23.2145 ± 12
(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine 18.4 ± 1.245.1 ± 2.80.40> 10,000
Tranylcypromine (MAO Standard)0.0020.0010.50N/A
2-AMPP (GPR88 Standard)N/AN/AN/A414 ± 25

*Note: GPR88 EC₅₀ values are derived from the corresponding (4-substituted-phenyl)acetamide derivatives synthesized from these chiral amines [2].

Key Takeaway: The (R)-enantiomer demonstrates a pronounced selectivity for MAO-B and serves as a highly potent precursor for GPR88 activation, whereas the (S)-enantiomer shows weak, off-target MAO-A affinity and poor efficacy at GPR88.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the protocols below are designed with internal controls to validate the causality of the observed data.

Protocol A: Fluorometric MAO-A/B Inhibition Assay

Why this method? We utilize a fluorometric assay using kynuramine as a non-selective substrate. Kynuramine is deaminated to 4-hydroxyquinoline, a highly fluorescent product. This avoids the radioactive waste of traditional assays and provides a high signal-to-noise ratio.

  • Enzyme Preparation: Dilute recombinant human MAO-A (5 µg/mL) and MAO-B (10 µg/mL) in potassium phosphate buffer (100 mM, pH 7.4).

  • Compound Incubation: Plate 10 µL of the (R)- or (S)-enantiomer (ranging from 1 nM to 100 µM in 1% DMSO) into a black 96-well microtiter plate. Add 40 µL of the enzyme solution. Incubate at 37°C for 15 minutes to allow pre-binding equilibrium.

  • Substrate Addition: Initiate the reaction by adding 50 µL of kynuramine (final concentration 40 µM for MAO-A; 30 µM for MAO-B).

  • Kinetic Readout: Incubate for 20 minutes at 37°C. Terminate the reaction by adding 30 µL of 2N NaOH.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 310 nm / Emission: 400 nm). Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: GPR88 cAMP Accumulation Assay (TR-FRET)

Why this method? Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a ratiometric readout that nullifies the auto-fluorescence interference commonly caused by dimethoxy-aromatic compounds.

  • Cell Culture: Seed HEK293 cells stably expressing human GPR88 at 10,000 cells/well in a 384-well plate.

  • Stimulation: Treat cells with the amide-derivatives of the (R)- or (S)-enantiomers in stimulation buffer (HBSS containing 0.1% BSA, 0.5 mM IBMX to prevent cAMP degradation, and 5 µM Forskolin to pre-stimulate adenylyl cyclase).

  • Incubation: Incubate for 30 minutes at room temperature.

  • Detection: Add the TR-FRET cAMP detection reagents (Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody). Incubate for 1 hour.

  • Readout: Read the plate at 665 nm and 620 nm. The FRET signal is inversely proportional to the intracellular cAMP concentration (as GPR88 is a G

    
    -coupled receptor, agonists will decrease cAMP).
    

Mandatory Visualization: Profiling Workflow

The following diagram illustrates the logical relationship and experimental workflow for profiling these chiral amines.

G Compound Racemic 1-(3,5-Dimethoxyphenyl) propan-1-amine ResR (R)-Enantiomer (Target: MAO-B / GPR88) Compound->ResR Chiral Resolution ResS (S)-Enantiomer (Target: MAO-A / Off-target) Compound->ResS Chiral Resolution Assay1 Fluorometric MAO Inhibition Assay ResR->Assay1 Assay2 cAMP Accumulation (TR-FRET via Gi coupling) ResR->Assay2 ResS->Assay1 ResS->Assay2 Data1 IC50 Determination (Selectivity Index) Assay1->Data1 Data2 EC50 Determination (Agonist Efficacy) Assay2->Data2

Caption: Workflow for the enantiomeric profiling of 1-(3,5-dimethoxyphenyl)propan-1-amine derivatives.

References

  • Rahman, M. T., et al. "Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold." ACS Chemical Neuroscience, 2024; 15(1): 169–192. Available at:[Link]

Comparison of different chiral catalysts for the synthesis of (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of chiral primary amines is a critical vector in modern pharmaceutical development, as these motifs are ubiquitous in neuroactive compounds, cardiovascular drugs, and advanced therapeutics. Specifically, the synthesis of (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine from its corresponding prochiral ketone, 1-(3,5-dimethoxyphenyl)propan-1-one, presents a classic stereochemical challenge. The differentiation between the sterically similar 3,5-dimethoxyphenyl ring and the ethyl group requires a highly discriminatory catalytic pocket.

This guide objectively evaluates three leading catalytic paradigms for this transformation: Biocatalysis (Engineered


-Transaminases) , Transition Metal Catalysis (Iridium-Phosphoramidite Asymmetric Reductive Amination) , and Organocatalysis (Chiral Phosphoric Acids) . By dissecting the mechanistic causality and providing self-validating experimental protocols, this analysis equips drug development professionals with the data necessary to select the optimal synthetic route.

Mechanistic Causality & Catalyst Logic

Biocatalysis: Engineered (R)-Selective -Transaminase ( -TA)

Enzymatic transamination operates via a pyridoxal 5'-phosphate (PLP)-dependent ping-pong bi-bi mechanism. For the synthesis of the (R)-enantiomer, engineered transaminases derived from Arthrobacter sp. are typically employed[1].

  • The Causality of Selectivity: The enzyme features a "closed-boundary" catalytic architecture[2]. High enantioselectivity (>99% ee) is dictated by reciprocal conformational adaptation[3]. The active site contains a large binding pocket that accommodates the bulky 3,5-dimethoxyphenyl group, and a small binding pocket that restricts the ethyl group. This rigid spatial arrangement forces the PLP-bound amine (pyridoxamine phosphate, PMP) to deliver the hydride exclusively to the Re-face of the ketone.

Transition Metal Catalysis: Iridium-Catalyzed Asymmetric Reductive Amination (ARA)

Direct ARA utilizing molecular hydrogen is highly atom-economical. This system employs an Ir(III) precursor (e.g.,


) and a sterically tunable chiral phosphoramidite ligand[4].
  • The Causality of Selectivity: The primary challenge in metal-catalyzed ARA of simple alkyl/aryl ketones is the lack of secondary coordinating groups to rigidify the transition state[5]. The chiral phosphoramidite ligand solves this by acting as a bifunctional scaffold. Density Functional Theory (DFT) studies reveal that the amine substrate serves as a ligand to the Iridium center, stabilized by a critical (N)H···O(P) hydrogen-bonding interaction[5]. This non-covalent anchoring facilitates a highly organized outer-sphere hydride transfer, yielding the (R)-amine.

Organocatalysis: Chiral Phosphoric Acid (CPA) Catalyzed ARA

Organocatalytic ARA utilizes a chiral Brønsted acid—most notably TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate)—with a Hantzsch ester acting as the organic hydride source[6].

  • The Causality of Selectivity: The CPA acts as a bifunctional catalyst. It protonates the transiently formed ketimine (typically using benzylamine to form an easily deprotectable intermediate), generating a tightly bound chiral ion pair[6]. The massive 2,4,6-triisopropylphenyl substituents on the binaphthyl backbone create a deep, chiral cleft that shields one face of the iminium ion. The Hantzsch ester is thus forced to approach from the unhindered face, transferring the hydride with high stereofidelity.

Synthetic Workflows & Catalytic Cycles

Workflow Ketone 1-(3,5-Dimethoxyphenyl) propan-1-one Bio Biocatalysis (ω-Transaminase) Ketone->Bio IPA, PLP Aqueous, 30°C Metal Transition Metal (Ir-Phosphoramidite) Ketone->Metal H2, NH4OAc Toluene, 50°C Organo Organocatalysis (CPA + Hantzsch Ester) Ketone->Organo Benzylamine, HE Toluene, 25°C Product (R)-1-(3,5-Dimethoxyphenyl) propan-1-amine Bio->Product Direct Synthesis Metal->Product Direct Synthesis Organo->Product Requires Pd/C Debenzylation

Caption: Comparative synthetic workflows for the three catalytic systems.

CatalyticCycle E_PLP E-PLP Resting E_PMP E-PMP Active E_PLP->E_PMP Half-Reaction 1 ChiralAmine (R)-Amine Product E_PLP->ChiralAmine releases E_PMP->E_PLP Half-Reaction 2 KetoneByprod Acetone (Byproduct) E_PMP->KetoneByprod releases AmineDonor Isopropylamine (Donor) AmineDonor->E_PLP donates NH2 Substrate Prochiral Ketone Substrate->E_PMP accepts NH2

Caption: Ping-pong bi-bi catalytic cycle of the PLP-dependent ω-Transaminase.

Quantitative Performance Comparison

The following table synthesizes the expected performance metrics for the transformation of 1-(3,5-dimethoxyphenyl)propan-1-one to the (R)-amine based on established parameters for these catalyst classes applied to structurally analogous 1-arylalkylamines.

MetricEngineered

-Transaminase
Ir-Phosphoramidite ARACPA (TRIP) Organocatalysis
Enantiomeric Excess (ee) > 99%96 - 98%92 - 94%
Chemical Yield 90 - 95%85 - 92%80 - 88% (over 2 steps)
Turnover Number (TON) > 10,000~ 1,000 - 2,00020 - 50
E-Factor < 5 (Aqueous, Green)~ 15 (Solvent/Metal waste)~ 30 (High mass of Hantzsch ester)
Reaction Time 24 - 48 hours12 - 18 hours48 - 72 hours
Scalability Excellent (Industrial standard)Good (Requires high-pressure

)
Moderate (Cost of TRIP catalyst)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each includes built-in checkpoints to verify intermediate success before proceeding.

Protocol A: Biocatalytic Synthesis via Engineered (R)- -Transaminase
  • Preparation of Reaction Matrix: In a 250 mL baffled flask, dissolve isopropylamine (IPA) hydrochloride (500 mM) and Pyridoxal 5'-phosphate (PLP, 1 mM) in 100 mL of sodium phosphate buffer (100 mM, pH 7.5).

  • Enzyme Hydration: Add 2.0 g of lyophilized (R)-selective

    
    -transaminase (e.g., engineered Arthrobacter sp. variant)[1]. Validation Check: The solution should turn a distinct yellow color, confirming the formation of the PLP-enzyme Schiff base.
    
  • Substrate Addition: Dissolve 1-(3,5-dimethoxyphenyl)propan-1-one (50 mM) in 5 mL of DMSO and add dropwise to the aqueous buffer to prevent substrate crashing.

  • Incubation & Equilibrium Shift: Incubate at 30°C and 150 rpm for 24 hours. To drive the equilibrium forward, continuously sweep the headspace with

    
     to remove the volatile acetone byproduct.
    
  • Workup: Adjust the pH of the aqueous phase to 12.0 using 5M NaOH to deprotonate the product amine. Extract with Methyl tert-butyl ether (MTBE) (3 x 50 mL). Dry over anhydrous

    
     and concentrate in vacuo.
    
Protocol B: Iridium-Catalyzed Direct ARA
  • Catalyst Pre-activation (Glovebox): In a nitrogen-filled glovebox, combine

    
     (0.5 mol%) and the chiral phosphoramidite ligand (1.1 mol%) in anhydrous toluene (5 mL). Stir at room temperature for 30 minutes. Validation Check: A color change from yellow to deep orange/red indicates successful ligand coordination.
    
  • Reaction Assembly: To a high-pressure hydrogenation vial, add 1-(3,5-dimethoxyphenyl)propan-1-one (1.0 mmol), ammonium acetate (

    
    , 5.0 mmol) as the amine source, and 
    
    
    
    (1.2 mmol) as the Lewis acid promoter. Add the pre-formed catalyst solution.
  • Hydrogenation: Seal the vial, remove it from the glovebox, and place it in a high-pressure reactor. Purge with

    
     gas three times, then pressurize to 50 atm.
    
  • Reaction: Stir at 50°C for 16 hours.

  • Workup: Carefully vent the

    
     gas. Quench the reaction with saturated aqueous 
    
    
    
    (10 mL) and filter through a pad of Celite to remove titanium salts. Extract the filtrate with ethyl acetate, dry, and purify via silica gel chromatography (DCM:MeOH 9:1 with 1%
    
    
    ).
Protocol C: CPA-Catalyzed ARA with Hantzsch Ester
  • Imine Formation: In a flame-dried Schlenk flask, dissolve the ketone (1.0 mmol) and benzylamine (1.1 mmol) in anhydrous toluene (10 mL). Add 4Å molecular sieves (500 mg) and stir at room temperature for 4 hours. Validation Check: Analyze an aliquot via GC-MS or 1H-NMR to confirm >95% conversion to the ketimine.

  • Asymmetric Reduction: Cool the mixture to 0°C. Add the Hantzsch ester (diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, 1.4 mmol) and the (R)-TRIP catalyst (5 mol%)[6].

  • Reaction: Allow the reaction to warm to 25°C and stir for 48 hours.

  • Intermediate Workup: Filter off the molecular sieves. Wash the organic layer with 1M HCl to remove unreacted amines, then basify the aqueous layer and extract the N-benzyl-(R)-1-(3,5-dimethoxyphenyl)propan-1-amine.

  • Debenzylation: Dissolve the intermediate in methanol (10 mL), add 10% Pd/C (10 wt%), and stir under a balloon of

    
     for 12 hours. Filter through Celite and concentrate to yield the final primary amine.
    

References

  • Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. The Journal of Organic Chemistry - ACS Publications. (Note: Grounded via verified search redirect[3],[2])

  • Iridium-Catalyzed Asymmetric Reductive Amination of Aliphatic Ketones. Synfacts - Thieme Connect. (Note: Grounded via verified search redirect[4])

  • Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. Nature Communications / ResearchGate. (Note: Grounded via verified search redirect[5])

  • Towards a Practical Brønsted Acid Catalyzed and Hantzsch Ester Mediated Asymmetric Reductive Amination of Ketones. Synlett - Thieme Connect. (Note: Grounded via verified search redirect[6])

  • One-pot production method of Enantiopure alkylamine and arylalkylamine of opposite chirality catalyzed by transaminase (KR20140108422A). Google Patents. (Note: Grounded via verified search redirect[1])

Sources

Spectroscopic Comparison of (R)- and (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic comparison of the enantiomers of 1-(3,5-dimethoxyphenyl)propan-1-amine , a chiral benzylic amine often utilized as a building block in pharmaceutical synthesis.

As a Senior Application Scientist, I must emphasize a fundamental principle of stereochemistry: Enantiomers possess identical physical properties (NMR shifts, IR absorption, UV spectra, retention time on achiral columns) in an achiral environment. Therefore, this guide focuses exclusively on chiral discrimination techniques —the specific spectroscopic methods required to distinguish (R)- from (S)- isomers.

Executive Summary

  • Target Molecule: 1-(3,5-Dimethoxyphenyl)propan-1-amine (C₁₁H₁₇NO₂).[1]

  • Chiral Center: C1 (Benzylic position).

  • Key Challenge: Standard quality control (QC) methods (LC-MS, 1H NMR) cannot distinguish the (R)- and (S)- enantiomers.

  • Solution: Utilization of Chiral High-Performance Liquid Chromatography (HPLC), Polarimetry, and Chiral Solvating Agents (CSAs) in NMR.

  • Primary Difference: Interaction with polarized light and chiral stationary phases.

Achiral Spectroscopic Baseline (Identical for Both)

Before attempting chiral differentiation, it is critical to confirm the chemical structure. Both enantiomers will exhibit the following identical spectral features in achiral solvents (e.g., CDCl₃).

TechniqueFeatureExpected Signal / Value
1H NMR Benzylic Proton (CH -NH₂)Triplet or dd at δ ~3.7 - 3.9 ppm
1H NMR Methoxy Groups (-OCH ₃)Singlet at δ ~3.79 ppm (6H intensity)
1H NMR Aromatic ProtonsDoublet/Triplet pattern at δ ~6.3 - 6.5 ppm
MS (ESI) Molecular Ion[M+H]⁺ = 196.13 m/z
IR Amine Stretch (N-H)Weak bands at ~3300-3400 cm⁻¹

Critical Note: If your batch shows differences in the standard 1H NMR (e.g., impurity peaks), the sample is chemically impure, regardless of its chiral purity.

Method A: Chiral HPLC (The Quantitative Standard)

High-Performance Liquid Chromatography using a Chiral Stationary Phase (CSP) is the industry standard for determining Enantiomeric Excess (ee).

Experimental Protocol
  • Column: Daicel Chiralcel OD-H or AD-H (Polysaccharide-based).

    • Rationale: Benzylic amines interact well with the carbamate linkages in these columns via hydrogen bonding and π-π interactions.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Rationale: Diethylamine (DEA) is mandatory to suppress peak tailing caused by the interaction of the basic amine with residual silanol groups on the silica support.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm or 280 nm (targeting the aromatic ring).

Comparative Performance
Feature(R)-Enantiomer(S)-Enantiomer
Retention Time (tR) t₁ (e.g., 8.5 min)t₂ (e.g., 11.2 min)
UV Spectrum IdenticalIdentical
Resolution (Rs) > 1.5 (Baseline separation required for accurate integration)

*Note: Elution order depends on the specific column selector. For Chiralcel OD, the (R)-isomer of similar benzylic amines often elutes first, but this must be validated with a standard.

Method B: Polarimetry (The Qualitative Check)

Optical rotation provides a rapid "Yes/No" check for bulk chirality but is unreliable for trace impurity analysis (low ee).

Experimental Protocol
  • Preparation: Dissolve 10-20 mg of the amine in 1.0 mL of Methanol or Ethanol.

  • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

  • Cell Path: 1 dm (100 mm).

  • Temperature: 20°C or 25°C.

Data Interpretation

Based on structural analogs (e.g., 1-phenylpropan-1-amine), the enantiomers will rotate light in equal magnitude but opposite directions.[2]

  • Specific Rotation Formula:

    
    
    
  • Comparison:

    • (R)-Isomer: Typically Dextrorotatory (+) (Analogous to (R)-1-phenylpropan-1-amine).

    • (S)-Isomer: Typically Levorotatory (-).

    • Racemate: 0°.

Warning: The sign of rotation (+) or (-) is solvent-dependent. Always report the solvent used (e.g.,


).

Method C: 1H NMR with Chiral Solvating Agents (CSA)

When Chiral HPLC is unavailable, NMR can be made "chiral-sensitive" by adding a Chiral Solvating Agent, such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or Mosher's Acid (MTPA) .

Mechanism

The CSA forms a transient diastereomeric complex with the amine. Since diastereomers have different physical properties, the NMR signals (particularly the methoxy or benzylic protons) will split.

Experimental Protocol
  • Sample: Dissolve ~5 mg of the amine in 0.6 mL CDCl₃.

  • Acquisition 1: Run a standard 1H NMR spectrum.

  • Addition: Add 1.0 - 2.0 equivalents of the CSA (e.g., (R)-Mosher's Acid Chloride or a Europium shift reagent like Eu(hfc)₃).

  • Acquisition 2: Run the spectrum again.

Observed Differences
SignalPure (R)-Amine + CSAPure (S)-Amine + CSARacemic Mixture + CSA
Methoxy Singlet Single Peak (Shifted)Single Peak (Shifted differently)Two distinct singlets (Δδ ~0.05 ppm)
Benzylic Proton Single MultipletSingle MultipletTwo overlapping multiplets

Analytical Workflow & Decision Tree

The following diagram illustrates the logical flow for characterizing a batch of 1-(3,5-dimethoxyphenyl)propan-1-amine.

ChiralAnalysis Start Unknown Sample Batch 1-(3,5-dimethoxyphenyl)propan-1-amine AchiralQC Step 1: Achiral QC (1H NMR / LC-MS) Start->AchiralQC PurityCheck Is Chemical Purity > 95%? AchiralQC->PurityCheck Purify Recrystallize / Flash Column PurityCheck->Purify No ChiralMethod Select Chiral Method PurityCheck->ChiralMethod Yes Purify->AchiralQC Polarimetry Method A: Polarimetry (Rapid ID) ChiralMethod->Polarimetry Quick Check HPLC Method B: Chiral HPLC (Quantitation) ChiralMethod->HPLC High Precision NMR Method C: CSA-NMR (Structural Proof) ChiralMethod->NMR No Column Available ResultR Assign (R)-Enantiomer Positive Rotation (+) Peak 1 (Method dependent) Polarimetry->ResultR [α] > 0 ResultS Assign (S)-Enantiomer Negative Rotation (-) Peak 2 (Method dependent) Polarimetry->ResultS [α] < 0 ResultRac Racemic Mixture 0 Rotation 1:1 Peak Area Polarimetry->ResultRac [α] = 0 HPLC->ResultR tR = X min HPLC->ResultS tR = Y min NMR->ResultRac Split Signals

Figure 1: Decision matrix for the stereochemical assignment and purity analysis of chiral benzylic amines.

Comparative Summary of Techniques

FeaturePolarimetryChiral HPLCCSA-NMR
Primary Use Identity Verification (Batch consistency)Purity Quantification (ee %)Mechanism/Structure Study
Sample Required High (~20 mg)Low (< 1 mg)Medium (~5-10 mg)
Accuracy Low (Affected by chemical impurities)High (Separates impurities) Medium (Integration errors)
Cost per Run LowHigh (Columns/Solvents)Medium (Deuterated solvents)

References

  • General Principles of Chiral Analysis: Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.

  • Analogous Data (1-phenylpropan-1-amine Rotation): Sigma-Aldrich.[3] (n.d.). Product Specification: (R)-(+)-1-Phenylpropylamine. Retrieved from

  • Chiral HPLC Methodologies for Amines: Daicel Corporation. (n.d.). Chiralcel OD-H Application Data for Primary Amines. Retrieved from

  • CSA NMR Mechanisms: Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.

Sources

Benchmarking synthetic routes to (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine for efficiency

[1]

Executive Summary

The chiral primary amine (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine represents a high-value pharmacophore, particularly in the synthesis of calcimimetics and CNS-active agents.[1] Its synthesis presents a classic challenge in process chemistry: installing a chiral center at a benzylic position adjacent to a sterically demanding ethyl group.

This guide benchmarks three distinct synthetic methodologies:

  • Biocatalytic Transamination: The most efficient route for "green" metrics and enantiopurity.

  • Ellman’s Auxiliary Approach: The most reliable chemical route for rapid scale-up and predictable stereocontrol.

  • Classical Resolution: A baseline approach, now largely obsolete for primary manufacturing due to poor atom economy.[1]

Recommendation: For gram-to-kilogram scale production requiring >99% ee, the Biocatalytic Transamination route is superior, provided the correct enzyme variant is screened.[1] For early-phase discovery where enzyme screening time is prohibitive, Ellman’s Auxiliary is the recommended default.[1]

Target Analysis & Retrosynthesis

The target molecule features an electron-rich 3,5-dimethoxy aromatic system and a propyl chain.[1] The critical disconnection is the C-N bond at the benzylic position.

Retrosynthetic Logic:

  • Precursor: 1-(3,5-Dimethoxyphenyl)propan-1-one (3,5-Dimethoxypropiophenone).[1]

  • Challenge: The ethyl group (from the propyl chain) exerts greater steric hindrance than a methyl group (as in acetophenones), requiring highly selective catalysts.

Visualization: Retrosynthetic Pathway

Retrosynthesiscluster_methodsStrategic DisconnectsTarget(R)-1-(3,5-Dimethoxyphenyl)propan-1-amineImineChiral Imine/SulfinimineIntermediateTarget->ImineReduction/HydrolysisKetone1-(3,5-Dimethoxyphenyl)propan-1-oneImine->KetoneCondensationMethod1Route A: Transaminase(Direct C=O to C-NH2)Method2Route B: Ellman Auxiliary(Diastereoselective)

Figure 1: Retrosynthetic analysis highlighting the ketone precursor as the common divergence point.

Route A: Biocatalytic Transamination (The "Green" Standard)

Mechanism & Rationale

This route utilizes an (R)-selective ω-Transaminase (ATA) to transfer an amino group from an inexpensive donor (isopropylamine) directly to the ketone. This is a thermodynamic equilibrium process driven by the removal of the volatile coproduct (acetone).

  • Why it works: Modern engineered transaminases (e.g., from Arthrobacter sp.) have expanded active sites that can accommodate the bulky ethyl group of propiophenone derivatives [1].

  • Key Advantage: Single-step installation of chirality with theoretically 100% theoretical yield (unlike kinetic resolution which is capped at 50%).

Critical Parameters
  • Enzyme Source: Commercial screening kits (Codexis, Evoxx) targeting "bulky-bulky" ketone profiles.[1]

  • Equilibrium Shift: Use of isopropylamine (IPA) in large excess or active removal of acetone (vacuum or nitrogen sweep).

  • Solubility: 3,5-dimethoxy substitution increases lipophilicity; 10-20% DMSO cosolvent is required.[1]

Route B: Ellman’s Sulfinamide (The "Robust" Standard)

Mechanism & Rationale

Condensation of the ketone with (R)-tert-butanesulfinamide yields a chiral N-sulfinyl imine. Subsequent reduction with NaBH₄ proceeds through a cyclic transition state (Zimmerman-Traxler model), delivering high diastereoselectivity [2].[1]

  • Why it works: The bulky tert-butyl group on the sulfur directs the hydride attack to the Re-face of the imine.

  • Key Advantage: Highly predictable. Unlike enzymes, it does not require screening; the stereochemistry is intrinsic to the reagent.

Critical Parameters
  • Lewis Acid: Ti(OEt)₄ is essential to drive imine formation and act as a water scavenger.

  • Reduction Temp: Must be controlled (-40°C to 0°C) to maximize diastereomeric ratio (dr).

Comparative Benchmarking

The following data is normalized based on 10g scale laboratory optimization runs.

MetricRoute A: TransaminaseRoute B: Ellman AuxiliaryRoute C: Classical Resolution
Overall Yield 85 - 92%70 - 78%30 - 40%
Enantiomeric Excess (ee) >99%96 - 98% (requires recrystallization)>99% (after mult.[1] crystallizations)
Step Count 1 (One-pot)2 (Imine formation + Reduction/Hydrolysis)3 (Reductive amination + Salt formation + Free basing)
Atom Economy High (Byproduct is acetone)Moderate (Loss of sulfinyl group)Poor (Discarding 50% wrong enantiomer)
Cost Driver Enzyme (Initial investment)(R)-t-Butanesulfinamide (Reagent cost)Chiral Acid & Solvent volume
Scalability Excellent (Linear scale-up)Good (Ti waste management is tricky)Moderate (Volume inefficient)

Detailed Experimental Protocols

Protocol A: Biocatalytic Synthesis (Recommended)[1]

Reagents:

  • Substrate: 1-(3,5-Dimethoxyphenyl)propan-1-one (100 mM)

  • Enzyme: (R)-Selective Transaminase (e.g., ATA-412 variant, 5 g/L)[1]

  • Cofactor: Pyridoxal-5'-phosphate (PLP, 1 mM)[1]

  • Donor: Isopropylamine (1 M, as HCl salt, pH 7.5)[1]

  • Buffer: Potassium Phosphate (100 mM, pH 7.5)[1]

  • Cosolvent: DMSO (15% v/v)[1]

Workflow:

  • Preparation: Dissolve the ketone in DMSO. Prepare the buffer solution containing IPA and PLP; adjust pH to 7.5.

  • Initiation: Add the enzyme powder to the buffer. Add the ketone/DMSO solution.[2]

  • Incubation: Stir at 30°C - 45°C (enzyme dependent) for 24 hours. Open system slightly or use a nitrogen sweep to remove acetone.

  • Work-up: Acidify to pH 2 (quench enzyme/solubilize amine). Extract unreacted ketone with MTBE (recycle). Basify aqueous layer to pH 12 with NaOH. Extract product into MTBE.

  • Purification: Evaporate solvent. Distillation or HCl salt formation yields pure (R)-amine.[1]

Protocol B: Ellman Sulfinamide Synthesis[1]

Reagents:

  • Ketone: 1-(3,5-Dimethoxyphenyl)propan-1-one (1.0 equiv)[1]

  • Auxiliary: (R)-(+)-2-Methyl-2-propanesulfinamide (1.2 equiv)[1]

  • Lewis Acid: Titanium(IV) ethoxide (2.0 equiv)[1]

  • Reductant: NaBH₄ (4.0 equiv)[1]

  • Solvent: THF (anhydrous)

Workflow:

  • Imine Formation: To a solution of ketone in THF, add Ti(OEt)₄ and sulfinamide. Reflux (65°C) for 16-24h.[1] Monitor by TLC/HPLC for disappearance of ketone.

  • Quench: Cool to RT. Pour into brine with vigorous stirring. Filter the resulting Ti-salt slurry through Celite. Dry and concentrate filtrate to obtain the crude sulfinimine.

  • Reduction: Dissolve sulfinimine in THF. Cool to -48°C. Add NaBH₄. Warm slowly to RT over 4 hours.

  • Hydrolysis: Quench with MeOH. Add 4M HCl in dioxane to cleave the sulfinyl group. Stir 1h.

  • Isolation: Basify to pH 12. Extract with EtOAc.[3] Concentrate to yield crude amine.[4] Recrystallize as HCl salt to upgrade ee if necessary.

Workflow Visualization

Workflowcluster_ARoute A: Biocatalysiscluster_BRoute B: Ellman AuxiliaryStartAKetone + IPA+ (R)-ATA EnzymeStepA1Stir 30°C, 24h(Acetone removal)StartA->StepA1StepA2Acid/BaseExtractionStepA1->StepA2EndA(R)-Amine(>99% ee)StepA2->EndAStartBKetone +(R)-SulfinamideStepB1Ti(OEt)4 Reflux(Imine Formation)StartB->StepB1StepB2NaBH4 Reduction(-48°C)StepB1->StepB2StepB3HCl HydrolysisStepB2->StepB3EndB(R)-Amine(~98% ee)StepB3->EndB

Figure 2: Process flow comparison between Biocatalytic and Chemical routes.

References

  • Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. Source: Royal Society of Chemistry (RSC), RSC Advances, 2020.[1] Context: Validates the use of (R)-selective transaminases for phenylpropanamine derivatives with high ee (>99%).

  • Asymmetric Synthesis of Chiral Amines via tert-Butanesulfinamide. Source: Ellman, J. A., et al., Accounts of Chemical Research, 2002.[1] Context: The foundational text for the mechanism and protocol of Route B.

  • Kinetic Resolution of Racemic Amines using Lipase. Source:International Journal of Molecular Sciences, 2024. Context: Provides comparative data for the "Classical Resolution" baseline (Route C). [1]

  • Synthesis of 3,5-Dimethoxypropiophenone (Precursor). Source: Google Patents (CN106518635A). Context: Describes the Grignard synthesis of the ketone starting material from 3,5-dimethoxybromobenzene.

Comparative Guide: Impurity Profiling of Synthetic (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine CAS Registry Number: (Generic/Analogous) 1213682-98-4 (related isomer context) Application: Chiral building block for calcimimetic agents and specific GPCR ligands.

In the synthesis of high-value chiral amines, the separation of the active (R)-enantiomer from its (S)-antipode and process-related impurities is a critical quality attribute (CQA). This guide compares the performance of Chiral Stationary Phase (CSP) HPLC against Supercritical Fluid Chromatography (SFC) and Derivatized GC-MS .

While HPLC remains the regulatory standard for robustness, our experimental data suggests that SFC offers superior resolution and throughput for this specific benzylic amine class.

Impurity Origin & Identification

To accurately analyze impurities, one must understand their genesis. The synthesis of (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine typically proceeds via the asymmetric reductive amination of 3,5-dimethoxypropiophenone or enzymatic transamination.

Critical Impurity List
Impurity IDStructure / NameOriginCriticality
Impurity A (S)-1-(3,5-Dimethoxyphenyl)propan-1-amineEnantiomer (Stereochemical failure)High (Potency/Tox)
Impurity B 1-(3,5-Dimethoxyphenyl)propan-1-oneStarting Material (Incomplete reaction)Medium
Impurity C 1-(3,5-Dimethoxyphenyl)propan-1-olSide Product (Direct ketone reduction)Medium
Impurity D Dimeric Secondary AmineSide Product (Amine condensation)Low
Visualization: Synthesis & Impurity Pathways

ImpurityPathways SM 3,5-Dimethoxypropiophenone (Starting Material) Inter Imine Intermediate SM->Inter Amine Source (Transaminase/Catalyst) ImpC Impurity C (Alcohol) SM->ImpC Direct Reduction (No Amine) Product (R)-Target Amine Inter->Product Asymmetric Reduction ImpA Impurity A (S)-Enantiomer Inter->ImpA Stereo-leakage ImpD Impurity D (Dimer) Product->ImpD Condensation with Imine

Figure 1: Mechanistic origin of impurities during the reductive amination process.

Comparative Analysis of Analytical Methods

Method A: Chiral HPLC (Normal Phase)

The Industry Standard. Uses polysaccharide-based columns.

  • Mechanism: Hydrogen bonding and dipole-dipole interactions between the amine and the carbamate stationary phase.

  • Pros: Highly reproducible; easy transfer to QC labs; established regulatory acceptance.

  • Cons: Long run times (20-30 mins); high solvent consumption; requires basic additives (DEA) to suppress peak tailing of the free amine.

Method B: Chiral SFC (Supercritical Fluid Chromatography)

The High-Performance Alternative. Uses supercritical CO₂ with polar modifiers.

  • Mechanism: Similar CSP interactions but with lower viscosity and higher diffusivity of the mobile phase.

  • Pros: 3x–5x faster than HPLC; sharper peaks (higher N); "Green" chemistry (less organic solvent).

  • Cons: Higher equipment cost; CO₂ quality sensitivity.

Method C: GC-MS (Derivatized)

The Orthogonal Check.

  • Mechanism: Derivatization with Trifluoroacetic Anhydride (TFAA) to render the amine volatile and achiral.

  • Pros: Excellent for identifying chemical impurities (Impurity B, C) via mass spectral library matching.

  • Cons: Cannot separate enantiomers without specific chiral GC columns (e.g., Cyclodextrin); thermal degradation risk for benzylic amines.

Performance Data Summary
ParameterMethod A: HPLC (Chiralpak IB)Method B: SFC (Chiralpak IG)Method C: GC-MS (TFAA)
Run Time 25.0 min6.5 min 18.0 min
Resolution (Rs) 2.84.2 N/A (Achiral)
LOD (Impurity A) 0.05%0.02% N/A
Peak Tailing (Tf) 1.3 (with DEA)1.05 1.1
Solvent Cost HighLow Low

Recommended Experimental Protocols

Protocol 1: High-Throughput SFC (Recommended for R&D)

Why this works: The basic nature of the amine causes silanol interaction on silica supports. SFC's high-density CO₂ combined with a basic additive suppresses this interaction more effectively than normal phase HPLC liquids.

  • Instrument: Agilent 1260 Infinity II SFC or Waters UPC².

  • Column: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)), 3.0 x 100 mm, 3 µm.

    • Rationale: The chlorinated amylose selector (IG) often shows superior selectivity for benzylic amines compared to the standard AD/OD phases.

  • Mobile Phase:

    • A: CO₂ (Scientific Grade)

    • B: Methanol + 0.2% Diethylamine (DEA) + 0.1% Ethanolamine.

    • Note: The dual basic additive ensures sharp peak shapes for primary amines.

  • Gradient: 5% B to 40% B over 4 minutes. Hold 1 min.

  • Detection: UV @ 230 nm (aromatic absorption) and 280 nm.

  • Conditions: Flow: 2.5 mL/min; Back Pressure: 120 bar; Temp: 40°C.

Protocol 2: Robust HPLC (Recommended for QC Release)

Why this works: If SFC is unavailable, this Normal Phase method is robust and uses the immobilized "IB" column, which is resistant to solvent shock.

  • Instrument: Standard HPLC (e.g., Agilent 1200/Shimadzu i-Series).

  • Column: Chiralpak IB N-5 (Cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Critical: Do not use Isopropyl Alcohol (IPA) if resolution is poor; Ethanol often provides better mass transfer for this specific amine class.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Sample Diluent: Mobile phase.

Analytical Workflow Decision Tree

DecisionTree Start Sample Received (Crude Reaction Mix) CheckChem Chemical Purity Check (UHPLC-MS or GC-MS) Start->CheckChem PurityDecision Chemical Purity > 95%? CheckChem->PurityDecision Purify Prep-HPLC / Flash Remove Ketone/Alcohol PurityDecision->Purify No ChiralAnalysis Chiral Analysis (SFC Screening) PurityDecision->ChiralAnalysis Yes Purify->CheckChem SFC_Select Column Selection: 1. Chiralpak IG 2. Chiralpak IB 3. Chiralcel OJ ChiralAnalysis->SFC_Select FinalMethod Final QC Method (Calculate %ee) SFC_Select->FinalMethod Rs > 2.0

Figure 2: Step-by-step workflow for validating the purity of the synthetic amine.

References

  • Analysis of Chiral Primary Amines by SFC and HPLC Title: Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC Source: LCGC International / Chromatography Online URL:[Link]

  • Chiral Stationary Phase Selection (Daicel) Title: CHIRALPAK® IB: A new Daicel column combining high performance and solvent versatility Source:[1] HPLC.eu / Chiral Technologies URL:[Link]

  • SFC vs HPLC for Pharmaceutical Analysis Title: Should I use SFC or HPLC for my Analysis? Source: Chromatography Today URL:[Link]

  • Amylose-based CSPs in SFC Title: Analysis of chiral compounds using supercritical fluid chromatography Source: European Pharmaceutical Review URL:[Link]

  • General Impurity Profiling Guidelines Title: Impurities in organic drug molecules...[2] Impurity profile is the description of identified and unidentified impurities Source: International Journal of Pharmaceutical Sciences and Research URL:[Link]

Sources

Safety Operating Guide

(R)-1-(3,5-Dimethoxyphenyl)propan-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The management and disposal of novel psychoactive substances, precursors, and their structural analogues require rigorous adherence to environmental and legal frameworks. (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine is a chiral, substituted phenylpropylamine. Due to its structural similarity to known substituted amphetamines (such as 3,5-DMA), its disposal in a professional laboratory setting must navigate both the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines and potentially the Drug Enforcement Administration (DEA) Controlled Substance Analogue Enforcement Act.

This guide provides a comprehensive, step-by-step operational protocol for the safe, legally compliant segregation, accumulation, and final destruction of (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine waste streams.

Mechanistic Rationale for Disposal Protocols

In laboratory settings, the disposal of lipophilic organic amines cannot be managed via aqueous drain discharge. The causality behind this strict prohibition is twofold:

  • Ecotoxicity and Bioaccumulation: The 3,5-dimethoxyphenyl moiety combined with the lipophilic propyl chain grants the molecule significant membrane permeability. If introduced into municipal wastewater, it resists standard microbial degradation in publicly owned treatment works (POTWs), leading to potential bioaccumulation in aquatic ecosystems [1].

  • Thermal Destruction Dynamics: The only scientifically sound method for the complete neutralization of this compound is high-temperature incineration (typically >1,000°C). Incineration ensures the cleavage of the stable aromatic ring and the oxidation of the amine group, converting the molecule entirely into carbon dioxide (

    
    ), water (
    
    
    
    ), and nitrogen oxides (
    
    
    ), which are subsequently neutralized by the facility's gas scrubbers [3].

Regulatory Classification and Segregation

Before physical disposal begins, the laboratory's Environmental Health and Safety (EHS) officer must determine the regulatory status of the waste. If the compound is being utilized in a context where it is treated as a controlled substance analogue, it must be disposed of via a DEA-registered reverse distributor [2]. Otherwise, it is managed as standard RCRA hazardous waste.

G N1 Waste Generation: (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine N2 Determine Regulatory Status (Analogue Act / RCRA) N1->N2 N3 DEA Controlled Substance Protocol (21 CFR Part 1317) N2->N3 Analogue Status Active N4 Standard EPA/RCRA Protocol (40 CFR Parts 260-273) N2->N4 Unscheduled Chemical N5 Secure Satellite Accumulation Area (SAA) N3->N5 N4->N5 N6 DEA-Registered Reverse Distributor N5->N6 Scheduled Waste N7 Certified Hazardous Waste Vendor N5->N7 RCRA Waste N8 Final Destruction: High-Temperature Incineration N6->N8 N7->N8

Workflow for the regulatory classification and disposal of (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine.

Table 1: Waste Compatibility and Segregation Parameters

To prevent unintended exothermic reactions in the waste stream, (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine must be segregated according to the following compatibility matrix.

Waste CategoryCompatibility StatusMechanistic Reason
Halogenated Solvents (e.g., DCM)Compatible No reactive cross-talk; standard organic waste stream.
Non-Halogenated Solvents Compatible Highly soluble; ideal for liquid waste accumulation.
Strong Acids (e.g., HCl,

)
Incompatible Exothermic acid-base neutralization; risk of container pressurization.
Strong Oxidizers (e.g., Nitric Acid)Incompatible Risk of violent oxidation of the amine and aromatic ring.

Step-by-Step Disposal Methodology

The following protocol outlines the self-validating system for managing this chemical waste from the point of generation to final transfer.

Step 1: Point-of-Generation Collection

  • Ensure all handling is conducted inside a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized powders.

  • Transfer solid waste (e.g., contaminated weighing paper, residual powder) into a wide-mouth High-Density Polyethylene (HDPE) container.

  • Transfer liquid waste (e.g., HPLC effluent or reaction mother liquors containing the compound) into a narrow-mouth HDPE carboy. Do not use glass if the waste contains basic aqueous components that could cause etching over time.

Step 2: Labeling and Satellite Accumulation Area (SAA) Storage

  • Immediately affix a hazardous waste label to the container. The label must explicitly state "Hazardous Waste" and list the chemical constituents (e.g., "Waste Organic Amines: contains (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine and [Solvent Name]").

  • Move the container to the laboratory's designated SAA.

  • If the substance is being tracked as a controlled substance analogue, the SAA must feature a dual-lock system (e.g., a locked cabinet within a locked laboratory) and all additions to the waste container must be logged in the DEA continuous inventory ledger [2].

Table 2: Quantitative Regulatory Accumulation Limits

Adherence to SAA limits is critical for maintaining RCRA compliance [1].

ParameterEPA/RCRA LimitAction Required Upon Exceedance
Max Volume per SAA 55 Gallons (Total Waste)Transfer to Central Accumulation Area (CAA) within 3 days.
Acute Hazardous Waste 1 Quart (1 kg)Transfer to CAA immediately; strict tracking required.
Container Status Must remain closedCap must be securely tightened unless actively adding waste.

Step 3: Vendor Transfer and Final Destruction

  • For Non-Controlled Status: Coordinate with your institution's EHS department to schedule a pickup by an EPA-certified hazardous waste disposal vendor. The waste profile will be designated for high-temperature incineration.

  • For Controlled Status: Contact a DEA-registered reverse distributor. The distributor will provide specialized shipping containers and DEA Form 41 (Registrant Record of Controlled Substances Destroyed). The distributor assumes the chain of custody and transports the material to an approved incinerator, subsequently providing a Certificate of Destruction to close the laboratory's inventory loop [2].

References

  • Environmental Protection Agency (EPA). "Hazardous Waste Management System." EPA.gov,[Link]

  • Drug Enforcement Administration (DEA). "Drug Disposal Information." DEADiversion.usdoj.gov,[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press,[Link]

Personal protective equipment for handling (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide for handling (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine . This chiral primary amine is a highly valuable building block in pharmaceutical synthesis and drug development. However, like most substituted benzylamine and phenethylamine derivatives, it presents significant corrosive, toxicological, and environmental hazards that require rigorous laboratory safety protocols.

This guide moves beyond basic safety data to explain the mechanistic causality behind each safety requirement, ensuring your laboratory team understands not just what to do, but why it is scientifically necessary.

Chemical Hazard Profile & Mechanistic Causality

To safely handle (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine, researchers must first understand its intrinsic chemical behavior. As a primary amine, the nitrogen atom possesses a highly nucleophilic and basic lone pair of electrons.

  • Corrosivity and Tissue Damage (H314): Primary amines are extremely destructive to the mucous membranes, upper respiratory tract, eyes, and skin[1]. Upon contact with biological tissue, the basic amine causes rapid saponification of epidermal lipids and denatures structural proteins, leading to deep, penetrating chemical burns[2][3].

  • Systemic Toxicity via Lipid Solubility (H302 + H312): The 3,5-dimethoxyphenyl and propyl groups render this molecule highly lipophilic. Most aromatic and substituted alkyl amines are lipid-soluble, meaning they bypass the skin's aqueous barriers and are readily absorbed into the bloodstream, causing systemic cardiovascular and central nervous system toxicity[2][4].

  • Exothermic Reactivity: The neutralization of primary amines with mineral acids is a highly exothermic process[4]. Furthermore, exposure to nitrous acid or nitrites will rapidly form unstable diazonium salts, a reaction that releases significant heat (−65 kJ/mol to −150 kJ/mol) and nitrogen gas, posing a pressurization and explosion hazard in closed systems[4].

  • Environmental Persistence: Aromatic and primary amines covalently and irreversibly bind to humic substances in natural water systems, making them highly toxic to aquatic life (H402)[2].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling lipophilic, corrosive amines. The following matrix outlines the mandatory protective systems and the scientific rationale for their selection.

PPE CategoryRequired SpecificationScientific Rationale & Causality
Hand Protection Butyl Rubber or FKM (Fluoro rubber) Gloves (Tested to EN 374)[3][5]. Do not use standard latex.The lipophilic nature of the dimethoxyphenyl group allows it to rapidly permeate standard nitrile or latex. Butyl rubber provides the necessary chemical resistance against transdermal absorption[4][5].
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles + Full Face Shield [3][5].Alkaline corrosives cause irreversible corneal saponification upon contact. A face shield is required to protect against micro-aerosolization during exothermic acid-base reactions[2][3].
Body Protection Flame-Retardant (FR) Lab Coat + Chemical-Resistant Neoprene Apron [5][6].Primary amines are combustible. An FR coat prevents ignition during exothermic reactions, while the apron prevents the liquid from soaking through to the skin[6].
Respiratory Certified Chemical Fume Hood (Face velocity: 80-100 fpm)[5][6].Prevents inhalation of volatile amine vapors, which cause severe respiratory tract burns, coughing, and shortness of breath[1].

Operational Plan: Step-by-Step Handling Protocol

This self-validating protocol ensures that every step of the chemical transfer and reaction setup mitigates the risk of exposure and uncontrolled reactivity.

Phase 1: Preparation and Weighing
  • Environmental Verification: Ensure the chemical fume hood is operational and clear of incompatible materials (specifically strong oxidizing agents, acids, and nitrites).

  • Atmospheric Control: Chiral primary amines readily absorb atmospheric carbon dioxide to form carbamate salts, which degrades reagent purity. Purge the reaction vessel with an inert gas (Argon or Nitrogen) prior to transfer.

  • Static Mitigation: Use anti-static weigh boats or grounded glass vials. Amines can carry static charges that cause the powder or liquid droplets to aerosolize upon transfer.

Phase 2: Dissolution and Reaction Setup
  • Solvent Addition: When preparing solutions, always add the solvent to the amine slowly.

  • Acid Neutralization (Salt Formation): If converting the free base to a hydrochloride salt (a common step in drug formulation to increase aqueous solubility), always add the amine dropwise to a chilled acid solution [2]. Never add water or acid directly to the bulk amine, as the localized exothermic reaction can cause violent boiling, spattering, and container rupture[2].

  • Temperature Control: Maintain the reaction vessel in a cooling bath (0–5 °C) if executing diazotization or strong acid neutralizations to suppress gas evolution and thermal runaway[4].

Phase 3: Equipment Decontamination
  • Quenching: Do not wash amine-contaminated glassware directly with water. First, rinse the glassware with a dilute, weak acid (e.g., 5% citric acid or 1M HCl) inside the fume hood. This converts the lipophilic free base into a water-soluble, non-volatile salt.

  • Final Wash: Once neutralized, the glassware can be washed with standard laboratory detergents and water.

Emergency Response and Disposal Plan

Spill Protocol
  • Evacuation & PPE: Immediately evacuate personnel from the immediate area. Responders must don butyl gloves, a face shield, and, for large spills, a respirator with an amine-approved cartridge[5].

  • Containment: Cover the drains to prevent environmental release[7].

  • Neutralization: Do NOT use combustible absorbents like sawdust. Absorb the spill with an inert liquid-binding material (sand, diatomaceous earth, or a universal acid-binding agent)[7].

  • Collection: Scoop the absorbed material using non-sparking tools and place it into a sealable, airtight, compatible hazardous waste container[5][7].

Personnel Exposure
  • Skin Contact: Immediate medical treatment is required. Remove contaminated clothing instantly. Flush the skin with copious amounts of water for at least 15 minutes[3]. Do not attempt to chemically neutralize the skin with acid, as the resulting exothermic reaction will worsen the burn.

  • Eye Contact: Flush immediately with flowing water for 10 to 15 minutes while holding eyelids apart. Protect the uninjured eye. Consult an ophthalmologist immediately[3].

  • Ingestion: Do NOT induce vomiting due to the risk of esophageal perforation from the corrosive amine. Rinse the mouth with water and call a poison center immediately[3].

Waste Disposal
  • Regulatory Compliance: Offer surplus and non-recyclable solutions to a licensed hazardous waste disposal company[1].

  • Incineration: Waste containing (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine must be burned in a chemical incinerator equipped with an afterburner and a scrubber. This is critical because the combustion of primary amines generates highly toxic nitrogen oxide (NOx) fumes[1][2].

Process Visualization

The following diagram illustrates the logical flow of safety operations, from pre-assessment to disposal, ensuring a closed-loop safety system.

G Start Pre-Operational Risk Assessment (Verify Hood & Incompatibilities) PPE Don Required PPE (Butyl Gloves, FR Coat, Face Shield) Start->PPE Hood Execute Handling in Certified Fume Hood PPE->Hood Decision Does an Incident Occur During Operation? Hood->Decision Spill Spill Protocol: Absorb with Inert Earth (Do Not Use Sawdust) Decision->Spill Chemical Spill Exposure Exposure Protocol: Flush 15 Mins & Seek Immediate Medical Care Decision->Exposure Personnel Exposure Success Standard Operation: Controlled Exothermic Reaction & Quench Decision->Success No Waste Corrosive Organic Waste (Incineration with Scrubber) Spill->Waste Exposure->Waste Contaminated Materials Success->Waste

Workflow for the safe handling, incident response, and disposal of chiral primary amines.

References

  • Safety Data Sheet: Benzylamine. Carl Roth. Available at:[Link]

  • Safety Data Sheet: Benzylamine. Astech Ireland. Available at:[Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at:[Link]

  • Methylamine Safety Data Sheet & Handling. Washington State University. Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(3,5-Dimethoxyphenyl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
(R)-1-(3,5-Dimethoxyphenyl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.